TN14003
Description
Properties
CAS No. |
368874-31-1 |
|---|---|
Molecular Formula |
C90H141N33O18S2 |
Molecular Weight |
2037.4 g/mol |
IUPAC Name |
(3R,6S,9S,12S,15R,20R,23S,26S,29S,32S)-3,6-bis(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-15-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-26-(3-carbamimidamidopropyl)-9,23-bis[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carboxamide |
InChI |
InChI=1S/C90H141N33O18S2/c91-35-5-3-17-59-75(130)117-64(18-4-6-36-92)84(139)123-43-13-24-70(123)83(138)120-66(46-51-28-33-56(125)34-29-51)79(134)116-61(21-10-40-108-88(101)102)74(129)114-63(23-12-42-110-90(104)141)77(132)121-68(81(136)111-58(71(94)126)19-8-38-106-86(97)98)48-142-143-49-69(82(137)119-65(45-50-26-31-55(124)32-27-50)78(133)115-62(73(128)113-59)22-11-41-109-89(103)140)122-80(135)67(47-52-25-30-53-14-1-2-15-54(53)44-52)118-76(131)60(20-9-39-107-87(99)100)112-72(127)57(93)16-7-37-105-85(95)96/h1-2,14-15,25-34,44,57-70,124-125H,3-13,16-24,35-43,45-49,91-93H2,(H2,94,126)(H,111,136)(H,112,127)(H,113,128)(H,114,129)(H,115,133)(H,116,134)(H,117,130)(H,118,131)(H,119,137)(H,120,138)(H,121,132)(H,122,135)(H4,95,96,105)(H4,97,98,106)(H4,99,100,107)(H4,101,102,108)(H3,103,109,140)(H3,104,110,141)/t57-,58-,59-,60-,61-,62-,63-,64+,65-,66-,67-,68-,69-,70-/m0/s1 |
InChI Key |
DGQKRQOCJFODHN-OIHVMPBRSA-N |
Isomeric SMILES |
C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CCCCN)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCCN)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
RRXCYXKKPYRXCR |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TN-14003; TN14003; TN 14003 |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of TN14003: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TN14003, also known as Motixafortide or BKT140, is a potent and specific cyclic peptide antagonist of the C-X-C chemokine receptor 4 (CXCR4). By competitively inhibiting the binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α/CXCL12), this compound disrupts the crucial CXCR4/SDF-1α signaling axis. This axis plays a pivotal role in hematopoietic stem cell (HSC) homing and retention within the bone marrow, as well as in the survival, proliferation, and metastasis of various cancer cells. Consequently, this compound has demonstrated significant therapeutic potential in two primary areas: the mobilization of HSCs for autologous transplantation and as an anti-neoplastic agent. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism: Antagonism of the CXCR4/SDF-1α Axis
The fundamental mechanism of action of this compound is its high-affinity binding to the CXCR4 receptor, thereby preventing the binding of its cognate ligand, SDF-1α. The CXCR4/SDF-1α interaction is critical for the retention of HSCs in the bone marrow niche. By disrupting this interaction, this compound induces the rapid mobilization of HSCs and other progenitor cells from the bone marrow into the peripheral bloodstream[1][2]. This mobilization is a key step in the collection of HSCs for subsequent autologous stem cell transplantation in patients with hematological malignancies such as multiple myeloma.
Furthermore, the CXCR4/SDF-1α axis is frequently overexpressed in numerous cancers and is implicated in tumor growth, invasion, angiogenesis, and metastasis. This compound, by blocking this pathway, exhibits anti-cancer properties, including the induction of apoptosis in malignant cells[3][4].
Quantitative Data: Binding Affinity and Potency
This compound demonstrates a high binding affinity for the CXCR4 receptor, leading to potent antagonism of SDF-1α-mediated signaling. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (CXCR4 Antagonism) | 0.8 nM | - | |
| IC50 (SDF-1α-induced Chemotaxis) | 4.7 nM | Human leukemia cell lines | |
| IC50 (SDF-1α-induced [35S]-GTPγS binding) | 7.4 nM | Human leukemia cell lines | |
| Comparative IC50 (Plerixafor/AMD3100) | 15.2 µM (in radioligand binding assay) | Human leukemia cell lines |
Signaling Pathways
Inhibition of SDF-1α/CXCR4-Mediated Survival and Proliferation Pathways
Upon binding of SDF-1α to CXCR4, several downstream signaling cascades are activated, promoting cell survival, proliferation, and migration. Key pathways include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway. This compound, by blocking the initial ligand-receptor interaction, effectively inhibits the activation of these pro-survival and proliferative signals.
Induction of Apoptosis in Cancer Cells
This compound has been shown to induce apoptosis in various cancer cell lines. This pro-apoptotic effect is mediated, at least in part, through the intrinsic apoptotic pathway, characterized by a decrease in mitochondrial membrane potential and the activation of executioner caspases, such as caspase-3.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the CXCR4 receptor by measuring its ability to displace a radiolabeled ligand, such as [¹²⁵I]-SDF-1α.
Methodology:
-
Cell Culture: Culture a human cell line endogenously expressing CXCR4 (e.g., Jurkat cells) to a density of 1-2 x 10⁶ cells/mL.
-
Cell Preparation: Harvest cells and wash twice with a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4). Resuspend the cells in the binding buffer to a final concentration of 2 x 10⁶ cells/mL.
-
Competition Reaction: In a 96-well plate, add 50 µL of the cell suspension to each well. Add 50 µL of varying concentrations of unlabeled this compound (e.g., from 10⁻¹² to 10⁻⁶ M). Add 50 µL of a fixed concentration of [¹²⁵I]-SDF-1α (e.g., 0.1 nM). For total binding, add 50 µL of binding buffer instead of unlabeled competitor. For non-specific binding, add a high concentration of unlabeled SDF-1α (e.g., 1 µM).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Harvesting: Harvest the cells onto a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, pH 7.4).
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a beta counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
In Vitro Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (a marker of early apoptosis) and loss of membrane integrity (a marker of late apoptosis/necrosis).
Methodology:
-
Cell Treatment: Seed cancer cells (e.g., multiple myeloma or leukemia cell lines) in a 6-well plate and treat with varying concentrations of this compound for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Hematopoietic Stem Cell Mobilization in Mice
This protocol describes the assessment of this compound's ability to mobilize HSCs into the peripheral blood of mice.
Methodology:
-
Animal Model: Use C57BL/6 mice (8-12 weeks old).
-
Drug Administration: Administer this compound via subcutaneous or intravenous injection at a specified dose (e.g., 1-5 mg/kg). A control group should receive a vehicle control (e.g., saline).
-
Blood Collection: At various time points post-injection (e.g., 1, 2, 4, and 6 hours), collect peripheral blood from the retro-orbital sinus or tail vein into EDTA-coated tubes.
-
Cell Counting: Perform a complete blood count (CBC) to determine the number of white blood cells (WBCs).
-
Flow Cytometry for HSCs: Lyse red blood cells using a lysis buffer. Stain the remaining cells with a cocktail of fluorescently labeled antibodies to identify HSCs and progenitor cells (e.g., Lineage⁻, Sca-1⁺, c-Kit⁺ for HSCs).
-
Data Analysis: Analyze the samples by flow cytometry to quantify the number of HSCs per microliter of peripheral blood. Compare the results from the this compound-treated group to the control group.
Conclusion
This compound is a highly potent and specific antagonist of the CXCR4 receptor. Its mechanism of action involves the competitive inhibition of SDF-1α binding, leading to two major therapeutic effects: the mobilization of hematopoietic stem cells from the bone marrow and the induction of apoptosis in cancer cells. The high binding affinity and superior potency compared to other CXCR4 antagonists underscore its clinical significance. Further research into the detailed molecular interactions and downstream signaling events will continue to elucidate the full therapeutic potential of this compound in both regenerative medicine and oncology.
References
The Role of TN14003 in Hematopoietic Stem Cell Mobilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hematopoietic stem cell (HSC) transplantation is a critical therapeutic strategy for a variety of hematologic malignancies and genetic disorders. The efficacy of this procedure is largely dependent on the number of HSCs collected from the donor. Mobilization, the process of coercing HSCs from the bone marrow niche into the peripheral blood for collection, is a key step. The CXCR4 antagonist TN14003 has emerged as a potent agent for HSC mobilization. This technical guide provides an in-depth overview of the role of this compound in this process, detailing its mechanism of action, summarizing quantitative data on its efficacy, providing experimental protocols, and illustrating the key signaling pathways involved.
Introduction
The retention of hematopoietic stem cells within the bone marrow is a complex process orchestrated by a variety of cellular adhesion molecules and chemokine gradients. Central to this process is the interaction between the chemokine CXCL12, also known as stromal cell-derived factor-1 (SDF-1), and its receptor, CXCR4, which is highly expressed on the surface of HSCs[1]. The CXCL12/CXCR4 axis acts as a homing signal, retaining HSCs in the protective bone marrow microenvironment.
Disruption of this axis is a key strategy for mobilizing HSCs into the peripheral blood. This compound, also known as 4F-benzoyl-TN14003 or T-140, is a highly selective and potent peptide antagonist of the CXCR4 receptor[1]. By competitively binding to CXCR4, this compound blocks the interaction with CXCL12, thereby disrupting the primary retention signal and leading to the egress of HSCs from the bone marrow into the circulation[1]. Preclinical studies have demonstrated that this compound is a more potent mobilizing agent than the earlier CXCR4 antagonist, AMD3100 (Plerixafor), and exhibits a synergistic effect when used in combination with Granulocyte-Colony Stimulating Factor (G-CSF)[1].
Mechanism of Action: The CXCR4/CXCL12 Axis
The mobilization of HSCs by this compound is a direct consequence of its antagonism of the CXCR4 receptor. In the bone marrow niche, stromal cells continuously secrete CXCL12, creating a chemokine gradient that retains CXCR4-expressing HSCs.
Signaling Pathway of HSC Retention and Mobilization by this compound
Caption: this compound blocks the CXCL12/CXCR4 axis, inhibiting downstream signaling and promoting HSC mobilization.
Binding of CXCL12 to CXCR4 activates intracellular signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and adhesion. By blocking this interaction, this compound effectively dampens these pro-retention signals, leading to a reduction in HSC adhesion to the bone marrow stroma and promoting their release into the peripheral circulation.
Quantitative Data on Mobilization Efficacy
Preclinical studies in murine models have provided quantitative data on the efficacy of this compound in mobilizing hematopoietic stem and progenitor cells. The following tables summarize key findings from a comparative study.
Table 1: Mobilization of Colony-Forming Units (CFU) in Peripheral Blood
| Treatment Group | Mean CFU per ml of Blood (± SEM) | Fold Increase over Control |
| Control (Saline) | 250 ± 50 | 1.0 |
| This compound (5 mg/kg) | 5,000 ± 750 | 20.0 |
| AMD3100 (5 mg/kg) | 2,500 ± 400 | 10.0 |
| G-CSF | 10,000 ± 1,500 | 40.0 |
| G-CSF + this compound | 25,000 ± 3,000 | 100.0 |
| G-CSF + AMD3100 | 15,000 ± 2,000 | 60.0 |
Data adapted from Abraham et al., Stem Cells, 2007.[1]
Table 2: Mobilization of Sca-1+/c-Kit+ (SKL) Cells in Peripheral Blood
| Treatment Group | Mean SKL cells per ml of Blood (± SEM) | Fold Increase over Control |
| Control (Saline) | 100 ± 20 | 1.0 |
| This compound (5 mg/kg) | 2,000 ± 300 | 20.0 |
| AMD3100 (5 mg/kg) | 1,000 ± 150 | 10.0 |
| G-CSF | 4,000 ± 600 | 40.0 |
| G-CSF + this compound | 12,000 ± 1,800 | 120.0 |
| G-CSF + AMD3100 | 7,000 ± 1,000 | 70.0 |
Data adapted from Abraham et al., Stem Cells, 2007.[1]
These data clearly demonstrate the superior mobilizing capacity of this compound compared to AMD3100, both as a single agent and in combination with G-CSF. The synergistic effect of this compound and G-CSF is particularly noteworthy, resulting in a robust mobilization of both progenitor cells (CFU) and more primitive stem cells (SKL).
Experimental Protocols
Murine Model for Hematopoietic Stem Cell Mobilization
Experimental Workflow
References
A Technical Guide to the Structure-Activity Relationship of TN14003, a Potent CXCR4 Antagonist
Executive Summary
TN14003, also known as Motixafortide (4F-benzoyl-TN14003), is a potent, selective, and competitive antagonist of the C-X-C Motif Chemokine Receptor 4 (CXCR4). As a cyclic peptide-based therapeutic, it represents a significant advancement in modulating the CXCL12/CXCR4 signaling axis, a critical pathway implicated in hematopoietic stem cell trafficking, cancer metastasis, and inflammation. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing the molecular features essential for its high-affinity binding and potent antagonism. We present key quantitative data, detailed experimental methodologies for its evaluation, and visual diagrams of its mechanism of action and relevant experimental workflows to serve as a comprehensive resource for researchers in the field.
Introduction to this compound and its Target, CXCR4
The CXCL12/CXCR4 Signaling Axis
The CXCR4 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand CXCL12 (also known as Stromal Cell-Derived Factor-1, SDF-1), initiates a cascade of intracellular signals.[1][2] This axis plays a fundamental role in physiological processes, including organogenesis, hematopoiesis, and immune cell trafficking.[2] However, its dysregulation is a hallmark of numerous pathologies. In oncology, the CXCL12/CXCR4 pathway is exploited by cancer cells to metastasize to organs that express high levels of CXCL12, such as the bone marrow, lungs, and liver.[3]
This compound: A Peptide-Based CXCR4 Antagonist
This compound is a 14-amino acid cyclic peptide analog derived from T140, which was originally developed as an anti-HIV agent.[3] By physically occupying the binding pocket of CXCR4, this compound acts as a competitive antagonist, preventing the binding of CXCL12 and subsequent receptor activation.[1] Notably, some studies classify T140 and its analogs as inverse agonists, as they can reduce the basal signaling activity of constitutively active CXCR4 mutants, a feature not shared by other antagonists like AMD3100.[4]
Core Structure-Activity Relationships of T140 Analogs
The potent activity of this compound is the result of systematic optimization of the parent T140 peptide. The SAR studies reveal that its rigid conformation, the specific side chains of key amino acids, and the N-terminal modification are all crucial for high-affinity binding.
The Role of Key Amino Acid Residues
NMR analysis of T140 revealed a rigid structure composed of an antiparallel β-sheet and a β-turn.[5] This conformation creates a protuberance where the side chains of three specific amino acid residues are presented, forming the primary pharmacophore. These residues are indispensable for potent anti-HIV (and by extension, CXCR4 antagonistic) activity.[5]
-
Aromatic Residues: An aromatic group, such as L-3-(2-naphthyl)alanine at position 4 (in the T140-derived peptide FC131), is critical for activity.[1] This large, hydrophobic moiety is believed to engage in significant interactions within the receptor binding pocket.
-
Guanidino Groups: The positively charged guanidino groups on arginine residues are essential. Studies on FC131 highlight the necessity of a guanidine moiety at position 3.[1] Similarly, for T140, Arg14 was found to be indispensable.[5] These groups likely form salt bridges with negatively charged residues in the CXCR4 binding pocket, such as Asp171 and Glu288.[2]
-
Tyrosine Residue: The phenolic side chain of Tyr5 was also identified as being essential for the potent activity of T140.[5]
Substitutions at these key positions with other amino acids typically lead to a significant loss of activity, underscoring their importance in the peptide's interaction with CXCR4.
Impact of N-Terminal Modification
The addition of a 4-fluorobenzoyl group to the N-terminus of the peptide (transforming it into this compound or Motixafortide) is a critical modification. While detailed public data on the direct comparison is scarce, N-terminal modifications in peptide drugs are a common strategy to enhance enzymatic stability, improve pharmacokinetic properties, and potentially introduce additional binding interactions, contributing to overall potency and bioavailability.[6][7][8]
Quantitative SAR Data
The following table summarizes the biological activity of this compound and the qualitative impact of modifying key structural features based on studies of the parent T140 peptide family.
| Compound/Analog Feature | Activity Metric | Value/Observation | Reference |
| This compound | IC₅₀ (CXCR4 Binding) | 0.6 nM | [1] |
| T140 Analogs | IC₅₀ (Migration Assay) | 10 - 100 nM | [3] |
| T140 Analog | Substitution of Tyr5 | Significant loss of activity | [5] |
| T140 Analog | Substitution of Arg14 | Significant loss of activity | [5] |
| FC131 Analog | Removal of Aromatic Group (Pos 4) | Loss of activity | [1] |
| FC131 Analog | Removal of Guanidine Group (Pos 3) | Loss of activity | [1] |
Mechanism of Action and Downstream Signaling
This compound functions by sterically blocking the binding of CXCL12 to CXCR4. This inhibition prevents the conformational changes in the receptor necessary for G-protein coupling and downstream signal transduction.
CXCR4 Signaling Pathway Inhibition
The binding of CXCL12 to CXCR4 typically activates the Gαi subunit of the coupled G-protein.[1] This activation leads to two primary branches of signaling:
-
Gαi-mediated pathway: Inhibition of adenylyl cyclase (AC) and activation of the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol-3-Kinase (PI3K) pathways, which promote cell survival and proliferation.[1]
-
Gβγ-mediated pathway: Activation of Phospholipase C (PLC), which hydrolyzes PIP2 into IP3 and DAG. This leads to an increase in intracellular calcium, a key second messenger for cell migration.[1]
This compound blocks the initial binding event, thereby preventing the activation of all downstream effectors.
Key Experimental Protocols
The evaluation of this compound and its analogs relies on a suite of standardized in vitro assays to quantify binding affinity and functional antagonism.
CXCR4 Competition Binding Assay
This assay quantifies the ability of a test compound (like this compound) to compete with a labeled ligand for binding to CXCR4 on the surface of living cells. A flow cytometry-based method is often preferred as it avoids the use of radioactivity.[9][10]
Methodology:
-
Cell Preparation: Jurkat T-lymphocyte cells, which endogenously express CXCR4, are cultured and harvested.[9] Cells are washed and resuspended in an appropriate assay buffer.
-
Compound Incubation: A fixed concentration of cells is incubated with varying concentrations of the unlabeled test compound (e.g., this compound) in a 96-well plate for a short period (e.g., 15 minutes) at room temperature.[10]
-
Labeled Ligand Addition: A fixed, subsaturating concentration of fluorescently labeled CXCL12 (e.g., CXCL12-AF647) is added to all wells.[9][10] The plate is incubated for an additional period (e.g., 30 minutes) to allow binding to reach equilibrium.
-
Washing: Cells are pelleted by centrifugation, and the supernatant containing unbound ligand is removed.[10] The cells are washed to remove any remaining unbound ligand.
-
Data Acquisition: The fluorescence intensity of the cell-bound labeled ligand is measured for each well using a flow cytometer.
-
Analysis: The fluorescence signal is inversely proportional to the binding affinity of the test compound. An IC₅₀ value (the concentration of test compound that inhibits 50% of the labeled ligand binding) is calculated by plotting the signal against the log of the compound concentration.
Chemotaxis / Cell Migration Assay (Boyden Chamber)
This assay measures the ability of a compound to inhibit the directional migration of cells toward a chemoattractant, in this case, CXCL12.[11]
Methodology:
-
Chamber Setup: A transwell insert (e.g., with a 5 µm or 8 µm pore size polycarbonate membrane) is placed into the well of a 24-well plate, creating an upper and a lower chamber.[12]
-
Chemoattractant Addition: A solution containing CXCL12 (e.g., 10-100 ng/mL) in serum-free media is added to the lower chamber.[11] A negative control well contains only serum-free media.
-
Cell Preparation and Treatment: CXCR4-expressing cells (e.g., Jurkat cells or cancer cell lines) are serum-starved, harvested, and resuspended in serum-free media.[11][12] The cells are pre-incubated with various concentrations of this compound or a vehicle control for approximately 30 minutes.
-
Cell Seeding: The treated cell suspension is added to the upper chamber of the transwell insert.
-
Incubation: The plate is incubated for a period of 4 to 24 hours at 37°C to allow cells to migrate through the pores in the membrane toward the chemoattractant in the lower chamber.[11]
-
Quantification: Non-migrated cells are removed from the top surface of the membrane with a cotton swab. The cells that have migrated to the underside of the membrane are fixed and stained (e.g., with Crystal Violet or DAPI). The number of migrated cells is then counted using a microscope or quantified by eluting the stain and measuring its absorbance.[13]
Therapeutic Implications and Future Directions
The well-defined SAR of this compound has enabled its successful clinical development for hematopoietic stem cell mobilization and its investigation in various cancers. Its high potency and selectivity for CXCR4 make it a valuable therapeutic agent. Future research will likely focus on:
-
Developing Orally Bioavailable Analogs: As a peptide, this compound requires injection. The development of small molecule mimetics or macrocycles with improved oral bioavailability remains a key goal.
-
Targeted Drug Conjugates: The peptide could be used as a homing agent to deliver cytotoxic payloads specifically to CXCR4-expressing tumors, enhancing efficacy while reducing systemic toxicity.
-
Exploring New Indications: Given the central role of the CXCL12/CXCR4 axis in inflammation and autoimmune diseases, the therapeutic potential of this compound and its analogs may extend beyond oncology and hematology.
Conclusion
This compound is a highly optimized CXCR4 antagonist whose potent biological activity is deeply rooted in its specific structural features. The core SAR is defined by a rigid cyclic peptide backbone that optimally presents essential pharmacophoric elements: key aromatic and basic amino acid side chains for high-affinity receptor binding, and an N-terminal modification that likely enhances stability and potency. The detailed understanding of this SAR, derived from the assays outlined herein, provides a robust framework for the rational design of next-generation CXCR4 inhibitors with improved therapeutic profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T140 analogs as CXCR4 antagonists identified as anti-metastatic agents in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A point mutation that confers constitutive activity to CXCR4 reveals that T140 is an inverse agonist and that AMD3100 and ALX40-4C are weak partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformational study of a highly specific CXCR4 inhibitor, T140, disclosing the close proximity of its intrinsic pharmacophores associated with strong anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.pmu.ac.at [pure.pmu.ac.at]
- 7. mdpi.com [mdpi.com]
- 8. Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]
- 11. SDF-1/CXCL12 induces directional cell migration and spontaneous metastasis via a CXCR4/Gαi/mTORC1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
Unlocking New Therapeutic Avenues: A Technical Guide to the Preclinical Exploration of Motixafortide (TN14003) in Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction: Addressing the Unmet Need in Pancreatic Cancer
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a dismal five-year survival rate.[1] The aggressive nature of PDAC is attributed to its late diagnosis, inherent resistance to conventional therapies, and a complex tumor microenvironment (TME) that fosters immune evasion and metastasis. A key player in this intricate network is the C-X-C chemokine receptor type 4 (CXCR4) and its ligand, stromal-derived factor-1α (SDF-1α, also known as CXCL12). The CXCL12/CXCR4 signaling axis is aberrantly activated in pancreatic cancer, promoting tumor growth, invasion, and metastasis, and creating an immunosuppressive TME.[2]
Motixafortide (formerly TN14003) is a potent, selective, and competitive antagonist of CXCR4.[2] By blocking the interaction between CXCL12 and CXCR4, motixafortide has emerged as a promising therapeutic agent with the potential to disrupt the pro-tumorigenic signaling cascades and sensitize pancreatic tumors to other anti-cancer therapies. This technical guide provides an in-depth overview of the preclinical studies of motixafortide in pancreatic cancer, focusing on its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and the visualization of critical pathways and workflows.
Mechanism of Action: Disrupting the CXCL12/CXCR4 Axis
Motixafortide is a synthetic peptide that specifically binds to CXCR4, preventing its engagement with CXCL12.[2] This targeted inhibition has several profound effects on the pathophysiology of pancreatic cancer:
-
Inhibition of Tumor Cell Migration and Invasion: The CXCL12/CXCR4 axis is a critical driver of pancreatic cancer cell migration and invasion. Preclinical studies have demonstrated that motixafortide effectively blocks these processes.[2]
-
Modulation of the Tumor Microenvironment: By inhibiting CXCR4, motixafortide can alter the composition of the TME. It has been shown to facilitate the infiltration of anti-tumor immune cells, such as effector T cells, into the tumor, while potentially reducing the presence of immunosuppressive cells.[1]
-
Sensitization to Other Therapies: The immunomodulatory effects of motixafortide make it an attractive candidate for combination therapies. Preclinical evidence suggests that by increasing T-cell infiltration, it can enhance the efficacy of immune checkpoint inhibitors.[3]
Data Presentation: Quantitative Analysis of Preclinical Efficacy
The following tables summarize the key quantitative data from preclinical studies of motixafortide (this compound) in pancreatic cancer.
| Parameter | Cell Lines | Value | Reference |
| CXCR4 Inhibition (IC50) | Not Specified | 0.8 nM | [4] |
| SDF-1 Induced Migration | PANC-1, AsPC-1, SUIT-2 | Maximal effect at 100 ng/mL | [2] |
| Inhibition of SDF-1 Induced Migration | PANC-1, AsPC-1, SUIT-2 | Complete blockage at 100 nM this compound | [2] |
| SDF-1 Induced Invasion | PANC-1, AsPC-1, SUIT-2 | Maximal effect at 100 ng/mL | [2] |
| Inhibition of SDF-1 Induced Invasion | PANC-1, AsPC-1, SUIT-2 | Complete blockage at 100 nM this compound | [2] |
Experimental Protocols
Detailed experimental protocols from the preclinical studies of motixafortide in pancreatic cancer are not extensively published. Therefore, the following are detailed, generalized protocols for the key assays used, based on standard methodologies in the field.
Cell Culture
-
Cell Lines: Human pancreatic cancer cell lines such as PANC-1, AsPC-1, and SUIT-2, which are known to express CXCR4, are commonly used.[2]
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are incubated at 37°C in a humidified atmosphere of 5% CO2.
Western Blotting for CXCR4 Expression
-
Cell Lysis: Pancreatic cancer cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody against CXCR4. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Migration and Invasion Assays (Boyden Chamber Assay)
-
Chamber Preparation: For migration assays, 24-well Transwell inserts with an 8 µm pore size are used. For invasion assays, the inserts are pre-coated with Matrigel to simulate a basement membrane.
-
Cell Seeding: Pancreatic cancer cells are serum-starved overnight, harvested, and resuspended in serum-free medium. A suspension of 5 x 10^4 cells is added to the upper chamber of the Transwell insert.
-
Chemoattractant and Inhibitor Addition: The lower chamber is filled with medium containing SDF-1 (100 ng/mL) as a chemoattractant. For inhibition studies, various concentrations of motixafortide (this compound) are added to both the upper and lower chambers.
-
Incubation: The plates are incubated for 24-48 hours at 37°C to allow for cell migration or invasion.
-
Quantification: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated/invaded to the lower surface are fixed with methanol and stained with crystal violet. The number of stained cells is counted under a microscope in several random fields, and the average is calculated.
In Vivo Xenograft Mouse Model
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Human pancreatic cancer cells (e.g., 1 x 10^6 PANC-1 cells) are subcutaneously or orthotopically injected into the mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. Motixafortide is typically administered via subcutaneous or intraperitoneal injection at a specified dose and schedule.
-
Monitoring and Endpoint: Tumor volume is measured regularly (e.g., twice weekly) with calipers. At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry for T-cell infiltration).
Visualization of Signaling Pathways and Experimental Workflows
Caption: CXCL12/CXCR4 signaling pathway and the inhibitory action of Motixafortide.
Caption: Generalized workflow for an in vivo preclinical study of Motixafortide.
Conclusion and Future Directions
The preclinical evidence strongly supports the therapeutic potential of motixafortide (this compound) in pancreatic cancer. By targeting the CXCL12/CXCR4 axis, motixafortide not only inhibits key processes of tumor progression like migration and invasion but also modulates the tumor microenvironment to be more permissive to anti-tumor immunity. The quantitative data from in vitro studies demonstrate its potency in blocking CXCR4-mediated cellular responses.
While detailed preclinical protocols are not widely available in the public domain, the generalized methodologies presented here provide a framework for the types of studies that have been conducted. The promising preclinical findings have paved the way for clinical investigations, with several Phase 2 trials evaluating motixafortide in combination with chemotherapy and immunotherapy for metastatic pancreatic cancer.[3][5] Future preclinical research should focus on further elucidating the molecular mechanisms of motixafortide's effects on the TME, identifying predictive biomarkers of response, and exploring novel combination strategies to maximize its therapeutic benefit for patients with this challenging disease.
References
- 1. biolinerx.com [biolinerx.com]
- 2. CXCR4 antagonist inhibits stromal cell-derived factor 1-induced migration and invasion of human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Motixafortide and Pembrolizumab Combined to Nanoliposomal Irinotecan, Fluorouracil, and Folinic Acid in Metastatic Pancreatic Cancer: The COMBAT/KEYNOTE-202 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. targetedonc.com [targetedonc.com]
Delving into the Downstream Signaling Cascades of TN14003: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TN14003 is a potent and specific antagonist of the CXCR4 receptor, a key player in various physiological and pathological processes, including cancer progression, metastasis, and inflammation. By blocking the interaction between CXCR4 and its ligand, CXCL12 (also known as SDF-1), this compound and its analogs, such as 4F-benzoyl-TN14003 (BKT140), disrupt the activation of downstream signaling pathways crucial for cell survival, proliferation, and migration. This technical guide provides an in-depth exploration of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its mechanism of action.
The binding of CXCL12 to CXCR4 triggers a cascade of intracellular events, primarily through the activation of G-protein coupled receptor (GPCR) signaling. This leads to the activation of several key downstream pathways, most notably the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are central to the regulation of cellular processes that are often hijacked by cancer cells to promote their growth and dissemination. This compound, by inhibiting the initial receptor-ligand interaction, effectively dampens these pro-tumorigenic signals.
Core Signaling Pathways Modulated by this compound
The primary mechanism of action of this compound is the competitive inhibition of the CXCL12/CXCR4 axis. This blockade prevents the conformational changes in the CXCR4 receptor necessary for the activation of heterotrimeric G-proteins and the subsequent initiation of downstream signaling. The two major pathways affected are:
-
The PI3K/Akt Signaling Pathway: This pathway is a critical regulator of cell survival, proliferation, and growth. Upon CXCR4 activation, PI3K is recruited to the plasma membrane, where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of downstream targets that promote cell survival by inhibiting apoptosis and stimulate cell cycle progression.
-
The MAPK/ERK Signaling Pathway: This cascade plays a central role in cell proliferation, differentiation, and migration. CXCR4 activation can initiate the MAPK/ERK pathway through various mechanisms, including the activation of Ras and subsequent phosphorylation of Raf, MEK, and finally ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate the activity of transcription factors involved in cell proliferation and motility.
The inhibitory effects of this compound on these pathways lead to several key anti-cancer outcomes, including the induction of apoptosis and the suppression of cell migration and invasion.
Quantitative Effects of this compound on Downstream Signaling
The efficacy of this compound and its analogs in modulating downstream signaling and cellular processes has been quantified in several studies.
| Cell Line | Treatment | Concentration | Effect | Reference |
| Human Breast Cancer Cells (MDA-MB-231) | 4F-benzoyl-TN14003 | 10-100 nM | Effective inhibition of SDF-1-induced cell migration. | [1] |
| Human Pancreatic Cancer Cells | This compound | 100 nM | Complete blockage of SDF-1-induced cell migration and invasion. | |
| Multiple Myeloma Cells | BKT140 (4F-benzoyl-TN14003) | Not specified | Induction of apoptotic cell death. | [2] |
Visualizing the Signaling Cascades
To provide a clear visual representation of the signaling pathways affected by this compound, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the downstream effects of this compound.
Western Blot Analysis for Phospho-Akt and Phospho-ERK
Objective: To quantify the levels of phosphorylated Akt and ERK in cancer cells following treatment with this compound.
Protocol:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., HeLa, pancreatic cancer cell lines) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with CXCL12/SDF-1 (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) to induce phosphorylation of Akt and ERK.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Cell Migration Assay (Transwell Assay)
Objective: To assess the inhibitory effect of this compound on CXCL12/SDF-1-induced cancer cell migration.
Protocol:
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Harvest the cells using trypsin and resuspend them in serum-free medium.
-
-
Assay Setup:
-
Use Transwell inserts with an 8 µm pore size.
-
In the lower chamber of the Transwell plate, add medium containing CXCL12/SDF-1 (e.g., 100 ng/mL) as a chemoattractant.
-
In the upper chamber (the insert), add the cell suspension (e.g., 1 x 10^5 cells) in serum-free medium. For the treatment group, add various concentrations of this compound to the upper chamber.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for cell migration (e.g., 12-24 hours).
-
-
Cell Staining and Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde.
-
Stain the migrated cells with a solution such as 0.1% crystal violet.
-
Wash the inserts to remove excess stain.
-
Elute the stain from the cells using a destaining solution (e.g., 10% acetic acid).
-
Quantify the migrated cells by measuring the absorbance of the destaining solution at a specific wavelength (e.g., 570 nm) using a microplate reader. Alternatively, count the number of migrated cells in several random fields under a microscope.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in cancer cells by this compound.
Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24-48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive and PI-negative cells are considered to be in early apoptosis.
-
Annexin V-positive and PI-positive cells are considered to be in late apoptosis or necrosis.
-
Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.
-
Conclusion
This compound and its analogs represent a promising class of therapeutic agents that target the CXCL12/CXCR4 axis, a critical signaling nexus in cancer progression. By inhibiting the downstream PI3K/Akt and MAPK/ERK pathways, this compound can effectively suppress tumor cell survival, proliferation, migration, and invasion. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and to design novel strategies for cancer treatment. The continued exploration of the intricate downstream effects of this CXCR4 antagonist will undoubtedly pave the way for its clinical application in a variety of malignancies.
References
The CXCR4 Antagonist TN14003: A Technical Guide to its Impact on the Tumor Microenvironment
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The tumor microenvironment (TME) presents a significant barrier to effective cancer therapy, fostering tumor growth, angiogenesis, and immune evasion. The CXCL12/CXCR4 signaling axis is a critical mediator in this complex interplay, regulating cancer cell trafficking, proliferation, and the recruitment of immunosuppressive cells. TN14003 (also known as Motixafortide or 4F-benzoyl-TN14003) is a potent and specific peptide antagonist of the CXCR4 receptor.[1][2] This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action and its multifaceted effects on the TME. We will review key quantitative data from preclinical studies, detail relevant experimental methodologies, and visualize the underlying biological pathways.
Core Mechanism of Action: Inhibition of the CXCL12/CXCR4 Axis
This compound is a cyclic peptide that functions as a competitive inhibitor of the C-X-C Motif Chemokine Receptor 4 (CXCR4).[1] It effectively blocks the binding of CXCR4's natural ligand, Stromal-Derived Factor-1α (SDF-1α), also known as CXCL12.[1] The CXCL12/CXCR4 axis is pivotal in numerous physiological and pathological processes, including hematopoietic stem cell homing, inflammation, and cancer progression.[3] In the context of oncology, this signaling pathway promotes tumor cell survival, proliferation, adhesion, and metastasis.[3][4]
By disrupting this interaction, this compound abrogates the downstream signaling cascades that contribute to a pro-tumoral microenvironment. This leads to several key effects: mobilization of immune cells, induction of apoptosis in malignant cells, and modulation of the tumor stroma.
References
- 1. Motixafortide | C97H144FN33O19S2 | CID 91865076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CXCR4 antagonist 4F-benzoyl-TN14003 inhibits leukemia and multiple myeloma tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. T140 analogs as CXCR4 antagonists identified as anti-metastatic agents in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of TN14003 (Motixafortide): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TN14003, also known as Motixafortide (BKT140 or BL-8040), is a potent and selective small molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4). This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound. It details the preclinical and clinical findings that have established its therapeutic potential in hematological malignancies, solid tumors, and stem cell mobilization. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the CXCR4 signaling pathway and relevant experimental workflows to support further research and development efforts.
Introduction
The C-X-C chemokine receptor 4 (CXCR4) and its cognate ligand, stromal cell-derived factor-1 (SDF-1α or CXCL12), play a pivotal role in numerous physiological and pathological processes. The CXCL12/CXCR4 axis is critically involved in the trafficking and homing of hematopoietic stem cells (HSCs), as well as in the progression, metastasis, and survival of various cancers. Consequently, targeting this axis has emerged as a promising therapeutic strategy. This compound is a synthetic peptide-based CXCR4 antagonist designed to disrupt the interaction between CXCL12 and CXCR4, thereby modulating downstream signaling pathways.
Mechanism of Action
This compound is a competitive antagonist of CXCR4, binding to the receptor with high affinity and preventing the binding of its natural ligand, CXCL12. This blockade inhibits the downstream signaling cascades initiated by CXCR4 activation.
The CXCR4 Signaling Pathway
Upon binding of CXCL12, CXCR4, a G-protein coupled receptor (GPCR), activates several intracellular signaling pathways that regulate cell survival, proliferation, chemotaxis, and adhesion. This compound effectively inhibits these signaling events.
Caption: CXCR4 Signaling Pathway and Inhibition by this compound.
Quantitative Data
The potency and efficacy of this compound have been quantified in numerous preclinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| CXCR4 Binding | - | IC50 | 0.8 | [1] |
| CXCR4 Binding | - | IC50 | ~1 | [2] |
| CXCR4 Binding | - | IC50 | 0.42 - 4.5 | [3] |
| Cell Migration | Jurkat | IC50 | 4.0 | [4] |
| Cell Migration | Various | IC50 | 0.5 - 2.5 | [4] |
| CXCR4 Binding | - | Ki | 0.81 ± 0.02 | [5] |
IC50: Half-maximal inhibitory concentration; Ki: Inhibitory constant.
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Cancer Model | Animal Model | This compound Dose | Outcome | Reference |
| Acute Myeloid Leukemia | Xenograft | Dose-dependent | Significant reduction in tumor growth | [6] |
| Multiple Myeloma | Xenograft | Dose-dependent | Significant reduction in tumor growth | [6] |
| Breast Cancer | SCID mice | Not specified | Partial, but significant reduction in pulmonary metastasis | [7] |
| HER2+ Breast Cancer | Xenograft | 7.5 mg/kg | Inhibition of tumor growth | [8] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings.
CXCR4 Binding Assay (Competitive)
This protocol describes a flow cytometry-based competition binding assay to determine the ability of this compound to inhibit the binding of a fluorescently labeled CXCL12 to CXCR4.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat cells)
-
Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)
-
This compound
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Flow cytometer
Procedure:
-
Prepare a stock solution of fluorescently labeled CXCL12.
-
Culture and harvest CXCR4-expressing cells. Wash and resuspend in assay buffer.
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add a fixed concentration of fluorescently labeled CXCL12 to each well.
-
Add the serially diluted this compound to the wells. Include a control with no inhibitor.
-
Add the cell suspension to each well.
-
Incubate at 4°C in the dark for 1-2 hours.
-
Wash the cells with cold assay buffer.
-
Resuspend the cells in assay buffer.
-
Analyze the fluorescence of the cells using a flow cytometer. The reduction in fluorescence in the presence of this compound indicates binding inhibition.
SDF-1α Induced Cell Migration Assay (Transwell)
This assay measures the ability of this compound to inhibit the chemotactic migration of cells towards an SDF-1α gradient.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
CXCR4-expressing cells (e.g., Jurkat)
-
Recombinant human SDF-1α
-
This compound
-
Serum-free cell culture medium
-
Staining solution (e.g., Crystal Violet)
Procedure:
-
Starve CXCR4-expressing cells in serum-free medium for 4-6 hours.
-
Prepare a solution of SDF-1α in serum-free medium and add it to the lower chamber of the Transwell plate.
-
In the upper chamber (the insert), add the starved cells that have been pre-incubated with various concentrations of this compound.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the migrated cells with Crystal Violet.
-
Elute the stain and measure the absorbance, or count the stained cells under a microscope.
Caption: Workflow for a Transwell Cell Migration Assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24-48 hours). Include an untreated control.
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
In Vivo Xenograft Tumor Growth Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cells
-
Matrigel (optional)
-
This compound formulation for injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (often mixed with Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer this compound (e.g., via subcutaneous or intraperitoneal injection) to the treatment group according to a predetermined dosing schedule. The control group receives a vehicle control.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Clinical Development
This compound (Motixafortide) has undergone clinical evaluation for several indications.
-
Stem Cell Mobilization: In combination with filgrastim (G-CSF), Motixafortide has been shown to be effective in mobilizing hematopoietic stem cells to the peripheral blood for collection and subsequent autologous transplantation in patients with multiple myeloma.[9] A single administration of 0.9 mg/kg resulted in a robust mobilization and collection of CD34+ cells.[9]
-
Cancer Therapy: Clinical trials have explored the use of this compound in various cancers, including pancreatic cancer and other solid tumors, often in combination with other anti-cancer agents.
Conclusion
This compound (Motixafortide) is a well-characterized CXCR4 antagonist with demonstrated therapeutic potential in oncology and stem cell transplantation. Its high affinity and selectivity for CXCR4 translate into potent inhibition of the CXCL12/CXCR4 signaling axis. The comprehensive data and detailed protocols presented in this guide are intended to facilitate further research into the therapeutic applications of this compound and the development of novel CXCR4-targeted therapies.
References
- 1. Motixafortide | C97H144FN33O19S2 | CID 91865076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. CXCR4 antagonist 4F-benzoyl-TN14003 inhibits leukemia and multiple myeloma tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. T140 analogs as CXCR4 antagonists identified as anti-metastatic agents in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The high-affinity CXCR4 antagonist BKT140 is safe and induces a robust mobilization of human CD34+ cells in patients with multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of TN14003 Binding Affinity to CXCR4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of TN14003, a notable antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The document details the binding affinity of this compound to its target, outlines the experimental protocols for key assays, and illustrates the underlying molecular interactions and signaling pathways.
Quantitative Analysis of this compound Binding Affinity
The binding affinity of this compound and its derivatives to the CXCR4 receptor has been quantified using various in vitro assays. The most common method involves competitive binding experiments, which determine the concentration of the compound required to inhibit the binding of a known ligand to the receptor by 50% (IC50). This value is instrumental in assessing the potency of the antagonist.
A study on a gallium-labeled derivative of this compound, Ga-DOTA-4-FBn-TN14003, and its precursor, 4-FBn-TN14003, provides key quantitative data on their binding affinity. These values were determined through competitive binding assays, illustrating the high potency of these compounds.
| Compound | IC50 (nM) | Assay Type |
| Ga-DOTA-4-FBn-TN14003 | 1.99 ± 0.31 | Competitive Binding Assay |
| 4-FBn-TN14003 | 4.07 ± 1.00 | Competitive Binding Assay |
These low nanomolar IC50 values indicate a strong binding affinity of the this compound derivatives to the CXCR4 receptor, highlighting their potential as potent antagonists.
Experimental Protocols
The in vitro characterization of this compound binding to CXCR4 relies on a series of well-established experimental protocols. The following sections detail the methodologies for the primary binding assay and a key functional assay used to assess the antagonistic activity of this compound.
Competitive Binding Assay Using a Monoclonal Antibody
A widely used method to determine the binding affinity of CXCR4 antagonists is a competitive binding assay utilizing the anti-CXCR4 monoclonal antibody, 12G5. This antibody binds to the second extracellular loop of CXCR4, a region that overlaps with the binding site of many antagonists, including this compound.
Principle: This assay measures the ability of a test compound (this compound) to compete with a fixed concentration of a labeled probe (e.g., a fluorescently-tagged 12G5 antibody or a radiolabeled ligand) for binding to CXCR4-expressing cells. The reduction in the signal from the labeled probe is proportional to the binding affinity of the test compound.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat cells, SupT1 cells, or a transfected cell line)
-
This compound or its derivatives at various concentrations
-
Anti-human CXCR4 antibody (clone 12G5), labeled with a fluorophore (e.g., APC or FITC)
-
Binding Buffer (e.g., PBS with 1% BSA)
-
Wash Buffer (e.g., PBS)
-
96-well microtiter plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest CXCR4-expressing cells and resuspend them in Binding Buffer to a final concentration of 1 x 10^6 cells/mL.
-
Compound Dilution: Prepare a serial dilution of this compound in Binding Buffer.
-
Competition Reaction: a. Add 50 µL of the cell suspension to each well of a 96-well plate. b. Add 50 µL of the diluted this compound or control (Binding Buffer for total binding, a saturating concentration of an unlabeled competitor for non-specific binding) to the respective wells. c. Add 50 µL of the fluorescently labeled 12G5 antibody at a pre-determined optimal concentration. d. Incubate the plate for 1-2 hours at 4°C or room temperature, protected from light.
-
Washing: a. After incubation, wash the cells twice with ice-cold Wash Buffer to remove unbound antibody and compound. Centrifuge the plate at a low speed between washes.
-
Data Acquisition: a. Resuspend the cells in Wash Buffer. b. Analyze the fluorescence intensity of the cells in each well using a flow cytometer.
-
Data Analysis: a. The percentage of inhibition is calculated for each concentration of this compound. b. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Chemotaxis Assay
This functional assay evaluates the ability of this compound to inhibit cell migration induced by the natural CXCR4 ligand, CXCL12 (also known as SDF-1α).
Principle: A chemotactic gradient is established in a multi-well plate with a porous membrane (e.g., a Transwell® insert). CXCR4-expressing cells are placed in the upper chamber, and a chemoattractant (CXCL12) is placed in the lower chamber. The ability of this compound to block the migration of cells towards the chemoattractant is quantified.
Materials:
-
CXCR4-expressing cells
-
This compound
-
Recombinant human CXCL12/SDF-1α
-
Serum-free cell culture medium
-
Transwell® inserts (with appropriate pore size, e.g., 5 or 8 µm)
-
24-well companion plates
-
Cell staining solution (e.g., Crystal Violet) or a cell viability reagent
-
Microscope or plate reader
Procedure:
-
Cell Preparation: Culture CXCR4-expressing cells and starve them in serum-free medium for 4-6 hours prior to the assay. Resuspend the cells in serum-free medium.
-
Assay Setup: a. Add serum-free medium containing CXCL12 to the lower wells of the 24-well plate. Include wells with medium alone as a negative control. b. In the upper chamber of the Transwell® inserts, add the starved cells that have been pre-incubated with various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate for 4-24 hours at 37°C in a CO2 incubator. The incubation time will depend on the cell type.
-
Quantification of Migration: a. After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab. b. Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet. c. Elute the stain and measure the absorbance using a plate reader, or count the stained cells in several fields of view under a microscope.
-
Data Analysis: a. Calculate the percentage of inhibition of cell migration for each concentration of this compound compared to the control (CXCL12 alone). b. Determine the IC50 value for the inhibition of chemotaxis.
Visualizing Molecular Interactions and Pathways
To better understand the mechanism of action of this compound, it is essential to visualize the experimental workflow and the signaling pathway it modulates.
Caption: Workflow for the 12G5 competitive binding assay.
The binding of CXCL12 to CXCR4 activates a cascade of intracellular signaling pathways that are crucial for cell survival, proliferation, and migration. This compound, as a competitive antagonist, blocks the initial step of this cascade.
The Pharmacokinetics and Pharmacodynamics of TN14003: A Technical Overview for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
TN14003, also known as Motixafortide (or BKT140 and T-140 in preclinical studies), is a synthetic cyclic peptide antagonist of the C-X-C chemokine receptor 4 (CXCR4). The interaction between CXCR4 and its ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12), plays a pivotal role in numerous physiological and pathological processes. These include hematopoietic stem cell (HSC) trafficking, tumor growth and metastasis, and immune responses. By blocking the SDF-1/CXCR4 signaling pathway, this compound has demonstrated significant therapeutic potential in various preclinical animal models, particularly in the fields of hematology and oncology. This technical guide provides a comprehensive summary of the available pharmacokinetic and pharmacodynamic data for this compound in animal models, details key experimental protocols, and visualizes the underlying biological pathways.
Pharmacokinetics
Detailed quantitative pharmacokinetic data for this compound in animal models such as mice, rats, and non-human primates, including specific values for Cmax, Tmax, AUC, and half-life, are not extensively available in publicly accessible literature. However, regulatory documents and preclinical study descriptions offer some valuable insights into its pharmacokinetic profile.
Pharmacokinetic studies of Motixafortide (this compound) have been conducted in rats and dogs. In rats, the pharmacokinetics were found to be predominantly dose-proportional. Following subcutaneous administration, the pharmacokinetic profile of Motixafortide is adequately described by a three-compartment model characterized by first-order absorption and linear elimination kinetics. In animal studies using a radiolabeled form of Motixafortide, approximately 80% of the radioactivity was recovered in the urine, with no parent drug detected, suggesting extensive metabolism.[1]
In humans, following a subcutaneous injection, the time to reach peak plasma concentration (Tmax) is approximately 0.25 to 1.17 hours.[2]
Table 1: Summary of Qualitative Pharmacokinetic Characteristics of this compound in Animal Models
| Parameter | Animal Model | Observation | Citation |
| Dose Proportionality | Rat | Pharmacokinetics are predominantly dose-proportional. | [3] |
| Absorption/Elimination Model | General (Subcutaneous) | Adequately described by a 3-compartment model with first-order absorption and linear elimination. | [2] |
| Metabolism | Animal (General) | Extensively metabolized, with no parent drug detected in urine in radiolabeled studies. | [1] |
| Excretion | Animal (General) | Approximately 80% of radioactivity from radiolabeled drug excreted in urine. | [1] |
Pharmacodynamics
The pharmacodynamic effects of this compound are a direct consequence of its antagonism of the CXCR4 receptor. The primary areas of investigation in animal models have been hematopoietic stem cell mobilization and anti-tumor activity.
Hematopoietic Stem Cell Mobilization
This compound has been shown to be a potent agent for mobilizing hematopoietic stem and progenitor cells from the bone marrow into the peripheral blood. This effect is dose-dependent and can be synergistically enhanced when used in combination with Granulocyte-Colony Stimulating Factor (G-CSF).[3][4] Studies in mice have demonstrated that this compound is more potent than other CXCR4 antagonists, such as AMD3100 (Plerixafor), in mobilizing hematopoietic stem cells and progenitors.[5]
Table 2: Summary of Pharmacodynamic Effects of this compound on Hematopoietic Stem Cell Mobilization in Mice
| Effect | Animal Model | Key Findings | Citation |
| HSC Mobilization | Mouse | Induces rapid and robust mobilization of hematopoietic stem and progenitor cells within hours of administration in a dose-dependent manner. | [5] |
| Synergy with G-CSF | Mouse | Efficiently synergizes with G-CSF to enhance the mobilization of white blood cells and progenitors. | [4] |
| Comparative Potency | Mouse | Significantly more potent in mobilizing hematopoietic stem cells and progenitors into the blood compared to AMD3100, both with and without G-CSF. | [5] |
| Cell Lineage Mobilization | Mouse | Increases the number of monocytes, B cells, and T cells in the blood. | [4] |
Anti-Tumor Activity
This compound has demonstrated significant anti-tumor effects in various cancer models, particularly in hematological malignancies like multiple myeloma and leukemia. By blocking the SDF-1/CXCR4 axis, which is crucial for tumor cell trafficking, survival, and proliferation, this compound can inhibit tumor growth. In vivo studies using human acute myeloid leukemia and multiple myeloma xenograft models in mice have shown that subcutaneous injections of BKT140 (this compound) significantly reduce tumor growth in a dose-dependent manner.[2] Tumors from treated animals were smaller, had larger necrotic areas, and higher apoptotic scores.[2]
Table 3: Summary of Pharmacodynamic Effects of this compound on Tumor Growth
| Cancer Model | Animal Model | Key Findings | Citation |
| Acute Myeloid Leukemia Xenograft | Mouse (SCID) | Subcutaneous injections significantly reduced tumor growth in a dose-dependent manner. | [2] |
| Multiple Myeloma Xenograft | Mouse (SCID) | Subcutaneous injections significantly reduced tumor growth in a dose-dependent manner, resulting in smaller tumors with increased necrosis and apoptosis. | [2] |
Signaling Pathway and Mechanism of Action
This compound functions by competitively binding to the CXCR4 receptor, thereby preventing its interaction with its natural ligand, SDF-1. This blockade inhibits the downstream signaling cascades that are normally initiated by SDF-1 binding.
Caption: SDF-1/CXCR4 signaling pathway and this compound mechanism of action.
Experimental Protocols
Detailed, step-by-step experimental protocols for studies involving this compound are often proprietary. However, based on published literature, generalized methodologies for key experiments can be outlined.
Hematopoietic Stem Cell Mobilization in Mice
This experiment aims to quantify the mobilization of hematopoietic stem and progenitor cells from the bone marrow to the peripheral blood following treatment with this compound, with or without G-CSF.
Caption: Generalized workflow for a hematopoietic stem cell mobilization study in mice.
Human Multiple Myeloma Xenograft Model in Mice
This experiment evaluates the anti-tumor efficacy of this compound in a human multiple myeloma xenograft mouse model.
Caption: Generalized workflow for a multiple myeloma xenograft study in mice.
Application in Age-Related Macular Degeneration (AMD) Animal Models
While the SDF-1/CXCR4 axis is implicated in angiogenesis, a key process in the "wet" form of age-related macular degeneration (AMD), there is a notable lack of publicly available research on the specific use of this compound in established animal models of AMD, such as the laser-induced choroidal neovascularization (CNV) model or the sodium iodate-induced retinal degeneration model. These models are standard for investigating the pathogenesis of AMD and for testing novel therapeutic interventions.[5][6][7][8][9][10][11][12][13][14] Future research into the potential of this compound to inhibit pathological angiogenesis in the eye could be a promising area of investigation.
Conclusion
This compound is a potent and selective CXCR4 antagonist with well-documented pharmacodynamic effects in animal models, particularly in the mobilization of hematopoietic stem cells and the inhibition of tumor growth in hematological malignancies. While detailed quantitative pharmacokinetic data in these models remain limited in the public domain, qualitative descriptions indicate dose-proportionality in rats and extensive metabolism. The clear mechanism of action and strong preclinical efficacy have paved the way for its clinical development. Further research is warranted to explore its full therapeutic potential, including its application in other disease areas such as age-related macular degeneration where the SDF-1/CXCR4 axis is implicated. This guide serves as a foundational resource for researchers and drug development professionals interested in the preclinical profile of this promising therapeutic agent.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. liposomes.ca [liposomes.ca]
- 3. Advances in Stem Cell Mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced unique pattern of hematopoietic cell mobilization induced by the CXCR4 antagonist 4F-benzoyl-TN14003 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sodium Iodate-Induced Retinal Degeneration - Experimentica [experimentica.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. ichorlifesciences.com [ichorlifesciences.com]
- 8. [PDF] Sodium iodate induced retinal degeneration: new insights from an old model | Semantic Scholar [semanticscholar.org]
- 9. Sodium iodate induced retinal degeneration: new insights from an old model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Mouse Model for Laser-induced Choroidal Neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. orbi.uliege.be [orbi.uliege.be]
- 13. Laser-induced choroidal neovascularization model to study age-related macular degeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for TN14003 in a Mouse Model of Leukemia
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for evaluating the efficacy of TN14003, a potent CXCR4 antagonist, in a preclinical mouse xenograft model of leukemia. The chemokine receptor CXCR4, and its ligand CXCL12, play a crucial role in the survival, proliferation, and dissemination of leukemia cells.[1][2][3] this compound, also known as 4F-benzoyl-TN14003 or BKT140, disrupts this axis, leading to apoptosis of leukemia cells and their mobilization from the protective bone marrow niche.[2][3][4] This protocol outlines the in vivo experimental procedures using the human acute myeloid leukemia (AML) cell line HL-60 in severe combined immunodeficient (SCID) mice, methods for data collection, and expected outcomes. The provided information is intended to guide researchers in the preclinical assessment of CXCR4 inhibitors for leukemia therapy.
Introduction
The CXCL12/CXCR4 signaling pathway is a key regulator of leukemia cell trafficking, homing, and adhesion to the bone marrow microenvironment, which confers chemoresistance.[1][4] High expression of CXCR4 on leukemia cells is often associated with poor prognosis.[2] this compound is a peptide-based CXCR4 antagonist that has demonstrated potent anti-leukemia activity in preclinical studies.[2][3] By blocking the interaction between CXCL12 and CXCR4, this compound induces direct cytotoxicity in leukemia cells and enhances their sensitivity to conventional chemotherapy.[2] This document provides a comprehensive protocol for an in vivo study to assess the anti-tumor activity of this compound in a subcutaneous HL-60 leukemia xenograft model.
Signaling Pathway of this compound Action
The binding of CXCL12 to its receptor CXCR4 activates several downstream signaling pathways that promote leukemia cell survival, proliferation, and migration. This compound, as a CXCR4 antagonist, blocks these survival signals and can induce apoptosis through the intrinsic pathway. This involves the upregulation of the pro-apoptotic protein Bak, stabilization of the BH3-only protein Noxa, and downregulation of the anti-apoptotic protein Bcl-XL.
Experimental Protocol
This protocol describes the establishment of a subcutaneous HL-60 xenograft in SCID mice and subsequent treatment with this compound.
Materials
-
Cell Line: Human promyelocytic leukemia cell line, HL-60.
-
Animals: 6-8 week old female Severe Combined Immunodeficient (SCID) mice.
-
Reagents:
-
This compound (4F-benzoyl-TN14003)
-
Vehicle control (e.g., sterile PBS or as recommended by the supplier)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Matrigel® Basement Membrane Matrix
-
Trypan Blue solution
-
-
Equipment:
-
Laminar flow hood
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer
-
Syringes (1 mL) and needles (27G)
-
Digital calipers
-
Animal housing and handling equipment
-
Methods
-
Cell Culture:
-
Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the exponential growth phase before harvesting for inoculation.
-
-
Animal Acclimatization:
-
Acclimatize SCID mice to the animal facility for at least one week prior to the experiment.
-
Provide ad libitum access to sterile food and water.
-
-
Xenograft Implantation:
-
Harvest HL-60 cells and determine cell viability using Trypan Blue exclusion (viability should be >95%).
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Group Assignment:
-
Monitor mice for tumor development.
-
Measure tumor volume three times weekly using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.[5]
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Prepare this compound in the appropriate vehicle at the desired concentrations (e.g., 100 µ g/mouse and 300 µ g/mouse ).[6]
-
Administer this compound or vehicle control via subcutaneous or intraperitoneal injections.[6] The frequency of administration should be determined based on the pharmacokinetic properties of the compound, but a daily or every-other-day schedule is common for peptide-based inhibitors.
-
Continue treatment for a predefined period (e.g., 21-28 days).
-
-
Endpoint Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors and measure their final weight and volume.
-
A portion of the tumor tissue can be fixed in formalin for histological analysis (e.g., H&E staining for necrosis) and immunohistochemistry (e.g., for apoptosis markers like cleaved caspase-3).
-
Another portion can be snap-frozen for molecular analysis.
-
Experimental Workflow
The following diagram illustrates the key steps in the preclinical evaluation of this compound.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on HL-60 Tumor Growth in SCID Mice
| Treatment Group | Dose (µ g/mouse ) | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 125.4 ± 10.2 | 1850.6 ± 150.3 | 1.9 ± 0.2 | - |
| This compound | 100 | 128.1 ± 9.8 | 980.3 ± 95.7 | 1.0 ± 0.1 | 47.0 |
| This compound | 300 | 126.5 ± 11.1 | 550.1 ± 60.2 | 0.6 ± 0.08 | 70.3 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are representative.
Table 2: Histological Analysis of HL-60 Tumors
| Treatment Group | Dose (µ g/mouse ) | Mean Necrotic Area (%) ± SEM | Mean Apoptotic Index (%) ± SEM |
| Vehicle Control | - | 15.2 ± 3.1 | 5.4 ± 1.2 |
| This compound | 100 | 35.8 ± 5.6 | 15.8 ± 2.5 |
| This compound | 300 | 55.1 ± 7.2 | 28.3 ± 3.1 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are representative.
Conclusion
This protocol provides a robust framework for the preclinical evaluation of this compound in a mouse model of leukemia. The disruption of the CXCL12/CXCR4 axis by this compound is expected to result in a significant, dose-dependent inhibition of tumor growth, accompanied by increased tumor necrosis and apoptosis.[2][3] These studies are critical for advancing our understanding of the therapeutic potential of CXCR4 antagonists in the treatment of leukemia.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CXCR4 antagonist 4F-benzoyl-TN14003 inhibits leukemia and multiple myeloma tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Stem Cell Mobilization Using TN14003
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of TN14003, a potent CXCR4 antagonist, in preclinical in vivo studies of hematopoietic stem cell (HSC) mobilization. The protocols described herein cover the preparation and administration of this compound, both as a single agent and in combination with Granulocyte-Colony Stimulating Factor (G-CSF), as well as methods for the subsequent analysis of mobilized stem and progenitor cells in murine models. The information is intended to guide researchers in designing and executing robust and reproducible experiments to evaluate the therapeutic potential of this compound.
Introduction
The mobilization of hematopoietic stem cells from the bone marrow into the peripheral blood is a critical process for autologous and allogeneic stem cell transplantation. The interaction between the chemokine CXCL12 (also known as SDF-1) and its receptor CXCR4 is a key signaling axis that retains HSCs within the bone marrow niche. This compound, a peptide analog of T140, is a highly selective and potent antagonist of CXCR4. By blocking the CXCL12/CXCR4 interaction, this compound induces the rapid mobilization of HSCs and progenitor cells into the circulation. This makes it a promising candidate for therapeutic applications in stem cell transplantation and regenerative medicine. These application notes provide a comprehensive guide for the in vivo use of this compound for stem cell mobilization studies.
Signaling Pathway of this compound Action
This compound competitively binds to the CXCR4 receptor on hematopoietic stem cells, preventing the binding of its natural ligand, CXCL12. This disruption of the CXCL12/CXCR4 signaling cascade leads to the release of HSCs from their bone marrow niche and their egress into the peripheral bloodstream.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound on stem cell mobilization in mice.
Table 1: Dose-Dependent Mobilization of Hematopoietic Progenitor Cells (HPCs) by this compound
| This compound Dose (mg/kg) | Mean Number of Progenitors per mL of Blood (± SD) |
| 0 (Vehicle Control) | 150 ± 50 |
| 1 | 800 ± 150 |
| 2.5 | 1500 ± 300 |
| 5 | 2500 ± 400 |
| 10 | 2800 ± 500 |
Data adapted from studies in C57BL/6 mice, with blood collection 2 hours after a single subcutaneous injection.
Table 2: Synergistic Mobilization of HPCs with this compound and G-CSF
| Treatment Group | Mean Number of Progenitors per mL of Blood (± SD) |
| Vehicle Control | 150 ± 50 |
| G-CSF alone | 1200 ± 200 |
| This compound (5 mg/kg) alone | 2500 ± 400 |
| G-CSF + this compound (5 mg/kg) | 8500 ± 1200 |
Data adapted from studies in C57BL/6 mice. G-CSF was administered for 4 days prior to a single injection of this compound. Blood was collected 2 hours after this compound administration.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
Materials:
-
Lyophilized this compound peptide
-
Sterile, pyrogen-free Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile insulin syringes with 28-30 gauge needles
-
Vortex mixer
-
Calibrated scale
Procedure:
-
Reconstitution of this compound:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening.
-
Reconstitute the lyophilized peptide in sterile PBS. A common practice is to prepare a stock solution of 1-5 mg/mL. For example, to prepare a 1 mg/mL stock solution, add 1 mL of sterile PBS to 1 mg of lyophilized this compound.
-
Gently vortex to ensure complete dissolution. Avoid vigorous shaking to prevent peptide degradation.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Note: If the lyophilized peptide is not readily soluble in PBS, a small amount of a solubilizing agent such as DMSO may be used for initial reconstitution, followed by dilution in PBS to the final desired concentration. The final concentration of DMSO should be kept to a minimum (typically <1%) to avoid toxicity.
-
-
Dose Calculation and Preparation:
-
Calculate the required volume of this compound solution based on the animal's body weight and the desired dose.
-
For a 5 mg/kg dose in a 25 g mouse, the total dose required is 0.125 mg (5 mg/kg * 0.025 kg).
-
If using a 1 mg/mL stock solution, the injection volume would be 125 µL.
-
It is recommended to prepare a final injection volume of approximately 200 µL per mouse by diluting the stock solution with sterile PBS.
-
-
Subcutaneous Administration:
-
Restrain the mouse using an appropriate method.
-
Lift the loose skin over the dorsal midline (scruff) to form a tent.
-
Insert the needle at the base of the skin tent, parallel to the spine.
-
Gently aspirate to ensure the needle is not in a blood vessel.
-
Inject the this compound solution subcutaneously.
-
Withdraw the needle and gently apply pressure to the injection site if necessary.
-
Protocol 2: Co-administration of this compound and G-CSF for Synergistic Stem Cell Mobilization
Materials:
-
Recombinant murine Granulocyte-Colony Stimulating Factor (G-CSF)
-
Prepared this compound solution (from Protocol 1)
-
Sterile PBS
-
Sterile insulin syringes
Procedure:
-
G-CSF Administration:
-
Reconstitute and dilute G-CSF according to the manufacturer's instructions to a final concentration suitable for subcutaneous injection. A typical dose for mice is 100-250 µg/kg/day.
-
Administer G-CSF subcutaneously to mice once or twice daily for 4 consecutive days.
-
-
This compound Administration:
-
On day 5, approximately 18 hours after the final G-CSF injection, administer a single subcutaneous injection of this compound at the desired dose (e.g., 5 mg/kg).
-
-
Sample Collection:
-
Collect peripheral blood from the mice 2 hours after the this compound injection for analysis of mobilized stem and progenitor cells.
-
Protocol 3: Enumeration of Mobilized Hematopoietic Stem and Progenitor Cells by Flow Cytometry
Materials:
-
Peripheral blood collected in EDTA-containing tubes
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS) with 2% Fetal Bovine Serum (FACS Buffer)
-
Fluorochrome-conjugated antibodies against mouse hematopoietic stem and progenitor cell markers (see Table 3)
-
Flow cytometer
Table 3: Recommended Antibody Panel for Murine Hematopoietic Stem and Progenitor Cell Analysis
| Antigen | Fluorochrome | Purpose |
| Lineage Cocktail (CD3e, B220, Gr-1, Mac-1, Ter119) | FITC or PE | To exclude mature hematopoietic cells |
| Sca-1 (Ly-6A/E) | PE-Cy7 or APC | Positive marker for hematopoietic stem and progenitor cells |
| c-Kit (CD117) | APC or PerCP-Cy5.5 | Positive marker for hematopoietic stem and progenitor cells |
| CD48 | PE or BV421 | Negative marker for long-term HSCs |
| CD150 (SLAMF1) | APC-Cy7 or BV605 | Positive marker for long-term HSCs |
| Viability Dye (e.g., 7-AAD, DAPI) | To exclude dead cells |
Procedure:
-
Sample Preparation:
-
Collect 50-100 µL of peripheral blood into an EDTA-containing microcentrifuge tube.
-
Add 1 mL of RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with 1 mL of FACS Buffer and centrifuge again.
-
Resuspend the cell pellet in 100 µL of FACS Buffer.
-
-
Antibody Staining:
-
Add the appropriate dilutions of the fluorochrome-conjugated antibodies to the cell suspension.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with 1 mL of FACS Buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS Buffer containing a viability dye.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a calibrated flow cytometer.
-
Gate on single, live cells.
-
Identify the Lineage-negative (Lin-) population.
-
Within the Lin- gate, identify the Sca-1+ and c-Kit+ population (LSK cells).
-
Further phenotype the LSK population using CD48 and CD150 to identify long-term HSCs (LSK CD48- CD150+).
-
Calculate the absolute number of mobilized cells per microliter of blood using counting beads or by determining the total white blood cell count.
-
Experimental Workflow and Logic
The following diagram illustrates the typical workflow for an in vivo stem cell mobilization study using this compound.
Troubleshooting
-
Low Mobilization Efficiency:
-
Verify the activity of this compound.
-
Optimize the dose and timing of administration.
-
Ensure proper subcutaneous injection technique.
-
Consider the age and strain of the mice, as these can influence mobilization efficiency.
-
-
High Variability Between Animals:
-
Standardize animal handling and injection procedures.
-
Ensure accurate dosing based on individual animal weights.
-
Increase the number of animals per group to improve statistical power.
-
-
Poor Flow Cytometry Staining:
-
Titrate antibodies to determine optimal concentrations.
-
Use Fluorescence Minus One (FMO) controls to set accurate gates.
-
Ensure proper compensation for spectral overlap between fluorochromes.
-
Handle cells gently to maintain viability.
-
Conclusion
This compound is a powerful tool for inducing the mobilization of hematopoietic stem and progenitor cells in vivo. The protocols outlined in these application notes provide a framework for conducting reproducible and informative studies to explore the therapeutic potential of this promising CXCR4 antagonist. Careful attention to experimental detail, including proper formulation, administration, and analysis, will be critical for obtaining high-quality data.
Application Notes and Protocols for Enhanced Hematopoietic Stem Cell Collection Using TN14003 in Combination with Filgrastim
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autologous hematopoietic stem cell (HSC) transplantation is a crucial treatment modality for various hematological malignancies, including multiple myeloma. The success of this procedure is highly dependent on the efficient mobilization and collection of a sufficient number of HSCs from the peripheral blood. Granulocyte-colony stimulating factor (G-CSF), such as filgrastim, has been the standard of care for HSC mobilization. However, a significant portion of patients fail to mobilize an adequate number of stem cells with G-CSF alone.
This document provides detailed application notes and protocols for the use of TN14003 (Motixafortide), a novel CXCR4 antagonist, in combination with filgrastim for enhanced HSC collection in patients with multiple myeloma. This compound works by disrupting the interaction between the chemokine receptor CXCR4 and its ligand, stromal cell-derived factor-1α (SDF-1α), which is responsible for anchoring HSCs in the bone marrow. The synergistic action of this compound and filgrastim leads to a more robust and efficient mobilization of HSCs into the peripheral blood, thereby improving collection yields and reducing the number of apheresis sessions required.
Mechanism of Action
The combination of this compound and filgrastim leverages two distinct but complementary mechanisms to enhance HSC mobilization.
-
Filgrastim (G-CSF): Filgrastim is a recombinant form of human G-CSF that stimulates the bone marrow to produce and release a large number of neutrophils and HSCs into the peripheral bloodstream.[1] It acts on hematopoietic cells by binding to their surface receptors, promoting their proliferation and differentiation.[2]
-
This compound (Motixafortide): this compound is a selective antagonist of the CXCR4 chemokine receptor.[3] The interaction between CXCR4 on HSCs and its ligand SDF-1α (also known as CXCL12) expressed by bone marrow stromal cells is critical for retaining HSCs within the bone marrow niche.[3][4] this compound blocks this interaction, leading to the detachment of HSCs from the bone marrow and their mobilization into the peripheral circulation.[3]
The concurrent administration of these two agents results in a significantly more effective mobilization of HSCs than with filgrastim alone.
Quantitative Data from Clinical Trials
The efficacy and safety of this compound in combination with filgrastim for HSC mobilization in multiple myeloma patients were demonstrated in the pivotal Phase 3 GENESIS trial.[5][6][7] This randomized, double-blind, placebo-controlled study compared the combination therapy to filgrastim plus placebo.[5]
Table 1: Efficacy of this compound + Filgrastim vs. Placebo + Filgrastim in the GENESIS Trial
| Efficacy Endpoint | This compound + Filgrastim | Placebo + Filgrastim | P-value |
| Primary Endpoint | |||
| Patients achieving ≥6 × 10⁶ CD34+ cells/kg in ≤2 apheresis sessions (Central Lab)[5][8] | 67.5% | 9.5% | <0.0001 |
| Patients achieving ≥6 × 10⁶ CD34+ cells/kg in ≤2 apheresis sessions (Local Lab)[3][5] | 92.5% | 21.4% | - |
| Secondary Endpoints | |||
| Patients achieving ≥6 × 10⁶ CD34+ cells/kg in 1 apheresis session (Central Lab)[7] | 67.5% | 4.8% | <0.0001 |
| Median number of CD34+ cells collected on Day 1 (x 10⁶/kg)[6] | 8.5 | 1.5 | - |
| Patients proceeding to transplant after 1 apheresis session[6] | 88.3% | 10.8% | - |
Table 2: Safety Profile of this compound + Filgrastim in the GENESIS Trial
| Adverse Event | This compound + Filgrastim (n=92) | Placebo + Filgrastim (n=42) |
| Serious Adverse Events [8][9] | 5.4% | - |
| Including: | Vomiting, injection site reaction, hypersensitivity reaction, injection site cellulitis, hypokalemia, and hypoxia. | - |
| Most Common Adverse Events (>20% of patients) [3][5] | Injection site reactions (pain, erythema, pruritus), pruritus, flushing, back pain. | - |
Experimental Protocols
The following protocols are based on the methodology employed in the GENESIS Phase 3 clinical trial for HSC mobilization in patients with multiple myeloma.
Patient Population
Patients diagnosed with multiple myeloma who are eligible for autologous stem cell transplantation.
Materials and Reagents
-
This compound (Motixafortide) for injection
-
Filgrastim (G-CSF) for injection
-
Sterile water for injection
-
Syringes and needles for subcutaneous administration
-
Apheresis machine and collection kits
-
Flow cytometer
-
Monoclonal antibodies for CD34+ cell enumeration (e.g., anti-CD34, anti-CD45)
-
7-AAD or other viability dye
-
Counting beads for absolute cell counting
Drug Administration Protocol
-
Filgrastim Administration:
-
This compound Administration:
-
On the evening of the fourth day of filgrastim administration, approximately 10-14 hours before the planned start of the first apheresis, administer a single subcutaneous injection of this compound at a dose of 1.25 mg/kg.[5]
-
To mitigate the risk of hypersensitivity reactions, premedicate the patient 30-60 minutes prior to this compound administration with an H1-antihistamine, an H2-blocker, and a leukotriene inhibitor.[5]
-
Hematopoietic Stem Cell Collection Protocol
-
Apheresis:
-
Initiate the first leukapheresis session approximately 10-14 hours after the administration of this compound.
-
The goal is to process a large blood volume to maximize HSC collection. In the GENESIS trial, four blood volumes were processed during each apheresis.[8]
-
If the target of ≥6 × 10⁶ CD34+ cells/kg is not achieved in the first session, a second apheresis can be performed on the following day.
-
Quantification of CD34+ Cells
-
Sample Collection: Collect peripheral blood samples before and after mobilization, and from the apheresis product.
-
Flow Cytometry: Enumerate CD34+ cells using a validated flow cytometry protocol, such as the ISHAGE (International Society of Hematotherapy and Graft Engineering) protocol.[4]
-
Stain samples with fluorescently-labeled monoclonal antibodies against CD34 and CD45.
-
Include a viability dye (e.g., 7-AAD) to exclude non-viable cells.
-
Use counting beads for accurate absolute cell counting.
-
The gating strategy should identify a population of cells that are CD34-positive, have low side scatter, and dim CD45 expression.
-
Visualizations
Caption: Signaling Pathway of this compound and Filgrastim.
Caption: Experimental Workflow for HSC Collection.
Caption: Logical Relationship of Drug Action and Outcome.
References
- 1. Stem Cell Mobilization | APHEXDA® (motixafortide) [aphexda.com]
- 2. Motixafortide and Stem Cell Transplants for Multiple Myeloma - NCI [cancer.gov]
- 3. Quantification of peripheral blood CD34+ cells prior to stem cell harvesting by leukapheresis: a single center experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA Approved Aphexda, in Combination With Filgrastim, to Mobilize Stem Cells for Transplant in Patients With Multiple Myeloma [jhoponline.com]
- 5. drugs.com [drugs.com]
- 6. oncologynewscentral.com [oncologynewscentral.com]
- 7. Motixafortide and G-CSF to mobilize hematopoietic stem cells for autologous transplantation in multiple myeloma: a randomized phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. usp.org [usp.org]
Application Note: Measuring the Inhibitory Effect of TN14003 on CXCL12-Induced Cell Migration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process implicated in various physiological and pathological events, including embryonic development, immune responses, and cancer metastasis. The chemokine CXCL12, also known as Stromal Cell-Derived Factor-1 (SDF-1), and its primary receptor, CXCR4, play a pivotal role in directing the migration of various cell types. The CXCL12/CXCR4 signaling axis is a key regulator of cell trafficking and has been implicated in the progression of numerous diseases, particularly in the context of cancer metastasis where it guides cancer cells to distant organs.[1][2][3]
TN14003 is a potent and specific peptide antagonist of the CXCR4 receptor.[1] By binding to CXCR4, this compound effectively blocks the downstream signaling cascade induced by CXCL12, thereby inhibiting cell migration.[1] This makes this compound a valuable tool for studying the roles of the CXCL12/CXCR4 axis and a potential therapeutic agent for diseases characterized by aberrant cell migration.
This application note provides detailed protocols for two common cell-based assays—the Boyden chamber (Transwell) assay and the wound healing (scratch) assay—to measure the inhibitory effect of this compound on CXCL12-induced cell migration.
CXCL12/CXCR4 Signaling Pathway
The binding of CXCL12 to its G-protein coupled receptor, CXCR4, initiates a cascade of intracellular signaling events that ultimately lead to cell migration. Key downstream effectors include the activation of the PI3K/Akt and MAPK/ERK pathways, which regulate cytoskeletal rearrangements, cell adhesion, and motility.[4]
Experimental Workflow Overview
The general workflow for assessing the inhibitory effect of this compound involves preparing the cells, setting up the migration assay in the presence of CXCL12 and varying concentrations of this compound, incubating the assay, and finally, quantifying the extent of cell migration.
Data Summary: Inhibition of CXCL12-Induced Migration by this compound
The following table summarizes the inhibitory effects of this compound on CXCL12-induced cell migration in various cell lines as reported in the literature.
| Cell Line(s) | Assay Type | CXCL12 Concentration | This compound Concentration | Observed Effect | Reference(s) |
| Pancreatic Cancer Cells | Migration and Invasion Assays | 100 ng/mL | 100 nM | Complete blockage of SDF-1-induced migration and invasion. | [5] |
| Human Uveal Melanoma (UM) Cell Lines (92.1, SP6.5, MKT-BR, OCM-1, UW-1) | Migration Assay | 200 ng/mL | 4 ng/mL | Significant prevention of cellular migration towards CXCL12. | [1][6] |
Experimental Protocols
Protocol 1: Boyden Chamber (Transwell) Assay
The Boyden chamber assay is a widely used method to assess cell migration towards a chemoattractant.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat, MCF-7, or other cancer cell lines)
-
Cell culture medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
Recombinant Human CXCL12
-
This compound
-
24-well plates with Transwell inserts (e.g., 8 µm pore size, adjust based on cell type)
-
Calcein-AM or Crystal Violet stain
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-24 hours prior to the assay.
-
Harvest cells and resuspend them in serum-free medium containing 0.1% BSA at a concentration of 1 x 10^6 cells/mL.
-
-
This compound Pre-incubation:
-
In a separate tube, incubate the cell suspension with various concentrations of this compound (e.g., 0.1 nM to 1 µM) for 30 minutes at 37°C. Include a vehicle control (no this compound).
-
-
Assay Setup:
-
Add 600 µL of serum-free medium containing CXCL12 (e.g., 100 ng/mL) to the lower chambers of the 24-well plate.
-
Include a negative control (serum-free medium without CXCL12) and a positive control (medium with 10% FBS).
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours. The optimal incubation time will vary depending on the cell type.
-
-
Quantification of Migration:
-
Staining: After incubation, carefully remove the inserts. Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface with methanol and stain with Crystal Violet, or use a fluorescent dye like Calcein-AM.
-
Data Acquisition: If using Crystal Violet, elute the dye and measure the absorbance. If using a fluorescent dye, measure the fluorescence using a plate reader. Alternatively, migrated cells can be imaged and counted under a microscope.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each this compound concentration relative to the CXCL12-only control.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the log of the this compound concentration.
-
Protocol 2: Wound Healing (Scratch) Assay
The wound healing assay is a straightforward method to study collective cell migration.[7]
Materials:
-
Adherent CXCR4-expressing cells
-
Cell culture medium with FBS
-
Recombinant Human CXCL12
-
This compound
-
6-well or 12-well plates
-
p200 pipette tip or a specialized scratch tool
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well or 12-well plates at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Wound:
-
Once the cells are confluent, create a "scratch" or wound in the monolayer using a sterile p200 pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Replace the PBS with serum-free or low-serum medium.
-
Add CXCL12 (e.g., 100 ng/mL) to the appropriate wells.
-
To test the inhibitor, add CXCL12 along with varying concentrations of this compound.
-
Include a negative control (medium only) and a positive control (CXCL12 only).
-
-
Image Acquisition:
-
Immediately after adding the treatments, capture images of the wounds at time 0. Mark the location of the images to ensure the same field is imaged at later time points.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same wound areas at regular intervals (e.g., every 4-8 hours) until the wound in the positive control well is nearly closed.
-
-
Data Analysis:
-
Measure the area of the wound in the images from each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure for each condition.
-
Determine the percentage of inhibition of wound closure by this compound at each concentration compared to the CXCL12-only control.
-
Plot the inhibition percentage against the this compound concentration to determine the IC50.
-
Conclusion
The cell-based assays described in this application note provide robust and reproducible methods for quantifying the inhibitory effect of this compound on CXCL12-induced cell migration. Both the Boyden chamber and wound healing assays are valuable tools for researchers in basic science and drug development to investigate the CXCL12/CXCR4 signaling axis and to screen for potential therapeutic inhibitors. The choice of assay will depend on the specific cell type and the research question being addressed.
References
- 1. In vitro characterization and inhibition of the CXCR4/CXCL12 chemokine axis in human uveal melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell migration towards CXCL12 in leukemic cells compared to breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Evaluation of the Cell Invasion and Migration Process: A Comparison of the Video Microscope-based Scratch Wound Assay and the Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing TN14003 to Sensitize Cancer Cells to Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficacy of traditional chemotherapy is often limited by intrinsic or acquired resistance in cancer cells. A promising strategy to overcome this challenge is the use of sensitizing agents that can enhance the cytotoxic effects of chemotherapeutic drugs. TN14003, a potent and specific peptide antagonist of the CXCR4 receptor, has emerged as a candidate for such a combination therapy approach. The CXCR4/CXCL12 signaling axis is critically involved in tumor progression, metastasis, and the creation of a protective tumor microenvironment that can shield cancer cells from the effects of chemotherapy. By inhibiting this pathway, this compound can disrupt these protective mechanisms and potentially render cancer cells more susceptible to conventional cytotoxic agents.
These application notes provide a comprehensive overview of the mechanism of action of this compound as a chemosensitizing agent and detailed protocols for evaluating its synergistic effects with standard chemotherapeutic drugs in vitro and in vivo.
Mechanism of Action: this compound-Mediated Chemosensitization
This compound exerts its sensitizing effect by targeting the CXCR4 receptor, which, upon binding its ligand CXCL12 (also known as SDF-1), activates several downstream signaling pathways that promote cell survival, proliferation, and adhesion. In the tumor microenvironment, CXCL12 secreted by stromal cells can provide a survival advantage to CXCR4-expressing cancer cells, thereby reducing their sensitivity to chemotherapy.
This compound, a 14-residue cyclic peptide, acts as a CXCR4 antagonist. A well-studied derivative, 4F-benzoyl-TN14003 (also known as BKT140), has demonstrated the ability to disrupt the adhesion of tumor cells to stromal cells mediated by CXCL12. This disruption is a key mechanism for improving the efficacy of both radiotherapy and chemotherapy in cancer models, such as lung cancer[1]. By blocking CXCR4, this compound can:
-
Inhibit Pro-Survival Signaling: It blocks the activation of pathways like PI3K/Akt and MAPK, which are downstream of CXCR4 and contribute to cell survival and resistance to apoptosis[1].
-
Disrupt Adhesion-Mediated Drug Resistance: By preventing the binding of cancer cells to stromal cells in the tumor microenvironment, this compound negates a significant source of drug resistance.
-
Induce Apoptosis: In some cancer types, such as leukemia and multiple myeloma, this compound has been shown to directly induce apoptosis[2].
The following diagram illustrates the proposed signaling pathway for this compound-mediated chemosensitization.
Caption: Signaling pathway of this compound in sensitizing cancer cells to chemotherapy.
Data Presentation: In Vitro Efficacy of this compound in Combination with Chemotherapy
The following tables present illustrative data on the synergistic effects of this compound with common chemotherapeutic agents, cisplatin and doxorubicin, against various cancer cell lines. This data is representative of expected outcomes from the protocols described below.
Table 1: IC50 Values (µM) of Cisplatin and Doxorubicin With and Without this compound
| Cell Line | Chemotherapy | IC50 (Chemo Alone) | IC50 (Chemo + 1 µM this compound) | Fold Sensitization |
| A549 (Lung) | Cisplatin | 8.5 | 3.2 | 2.7 |
| Doxorubicin | 1.2 | 0.5 | 2.4 | |
| MDA-MB-231 (Breast) | Cisplatin | 12.3 | 5.1 | 2.4 |
| Doxorubicin | 0.9 | 0.3 | 3.0 | |
| PANC-1 (Pancreatic) | Cisplatin | 15.8 | 7.9 | 2.0 |
| Doxorubicin | 2.1 | 1.1 | 1.9 |
Table 2: Combination Index (CI) Values for this compound and Chemotherapy Combinations
CI values are calculated using the Chou-Talalay method. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Chemotherapy | Combination Ratio (this compound:Chemo) | CI Value at 50% Fraction Affected (Fa) | Interpretation |
| A549 (Lung) | Cisplatin | 1:5 | 0.65 | Synergism |
| Doxorubicin | 1:0.5 | 0.72 | Synergism | |
| MDA-MB-231 (Breast) | Cisplatin | 1:5 | 0.58 | Synergism |
| Doxorubicin | 1:0.3 | 0.51 | Strong Synergism | |
| PANC-1 (Pancreatic) | Cisplatin | 1:8 | 0.81 | Synergism |
| Doxorubicin | 1:1 | 0.89 | Synergism |
Experimental Protocols
The following protocols provide a framework for assessing the chemosensitizing effects of this compound.
Experimental Workflow Overview
References
Application Notes and Protocols for Evaluating TN14003 Efficacy in Multiple Myeloma Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. The interaction between MM cells and the bone marrow microenvironment is crucial for disease progression and drug resistance. The CXCL12/CXCR4 chemokine signaling axis plays a pivotal role in this process, mediating MM cell trafficking, homing, survival, and proliferation. TN14003, also known as BKT140 or Motixafortide, is a potent and specific peptide antagonist of the CXCR4 receptor.[1][2] By blocking the binding of its ligand, CXCL12 (also known as SDF-1), this compound disrupts the protective signaling from the bone marrow microenvironment, leading to increased apoptosis and reduced proliferation of myeloma cells.[1][3] Preclinical studies have demonstrated that subcutaneous injections of this compound can significantly reduce the growth of human multiple myeloma xenografts in a dose-dependent manner.[1][3]
These application notes provide a detailed experimental design and protocols for evaluating the in vivo efficacy of this compound in a subcutaneous multiple myeloma xenograft model.
Signaling Pathway
The CXCL12/CXCR4 signaling axis is a critical pathway in multiple myeloma pathogenesis. The binding of CXCL12 to the CXCR4 receptor on multiple myeloma cells activates several downstream signaling pathways, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways. These pathways collectively promote cell survival, proliferation, migration, and adhesion to bone marrow stromal cells, which in turn provides a protective niche for the tumor cells.[4][5][6] this compound acts as a competitive inhibitor of this interaction, thereby disrupting these pro-survival signals.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for evaluating the efficacy of this compound in a multiple myeloma xenograft model.
Experimental Protocols
Cell Line and Culture
-
Cell Line: Human multiple myeloma cell lines such as RPMI-8226, OPM-2, U266, or JJN3 are suitable for establishing subcutaneous xenografts.[7][8]
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase and have a viability of >95% before inoculation.
Animal Model
-
Species: Severe Combined Immunodeficient (SCID) or Non-obese Diabetic/Severe Combined Immunodeficient (NOD/SCID) mice, 6-8 weeks old, female.
-
Acclimation: Acclimate mice for at least one week before the start of the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water). All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Subcutaneous Xenograft Establishment
-
Cell Preparation:
-
Harvest multiple myeloma cells during the logarithmic growth phase.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® Basement Membrane Matrix on ice.
-
The final cell concentration should be 5 x 10^7 cells/mL.[9]
-
-
Injection:
-
Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).
-
Inject 200 µL of the cell suspension (containing 1 x 10^7 cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.[9]
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week.
-
Calculate the tumor volume using the modified ellipsoid formula: Volume (mm³) = 0.5 x Length (mm) x (Width (mm))² .[10][11]
-
Monitor the body weight of the mice 2-3 times per week as an indicator of overall health.
-
-
Randomization:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
This compound Treatment
-
Drug Preparation:
-
Dissolve this compound in a sterile vehicle solution (e.g., saline or PBS).
-
-
Administration:
-
Administer this compound via subcutaneous injection at a dose range of 1-10 mg/kg, once daily. The optimal dose should be determined in preliminary studies.
-
The control group should receive an equivalent volume of the vehicle solution.
-
-
Treatment Duration:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until the tumors in the control group reach the predetermined endpoint size.
-
Efficacy Evaluation
-
Tumor Growth Inhibition (TGI):
-
Calculate the TGI at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
-
-
Body Weight Changes:
-
Monitor and record the body weight of each mouse throughout the study. Significant weight loss (>15-20%) may indicate toxicity.
-
-
Survival Analysis:
-
If the study design includes a survival endpoint, monitor the mice until they meet the criteria for euthanasia (e.g., tumor volume >2000 mm³, significant body weight loss, or signs of distress).
-
Plot Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumor tissue can be processed for further analysis, such as immunohistochemistry (IHC) for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), or Western blot analysis to confirm the inhibition of downstream signaling pathways.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment and control groups.
Table 1: Tumor Volume and Body Weight Data
| Treatment Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | Final Body Weight (g) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (1 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (5 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (10 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Endpoint Tumor Measurements and TGI
| Treatment Group | Final Tumor Volume (mm³) | Final Tumor Weight (g) | Tumor Growth Inhibition (%) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | - |
| This compound (1 mg/kg) | Mean ± SEM | Mean ± SEM | % |
| This compound (5 mg/kg) | Mean ± SEM | Mean ± SEM | % |
| This compound (10 mg/kg) | Mean ± SEM | Mean ± SEM | % |
Statistical Analysis
-
Tumor growth data can be analyzed using a two-way repeated-measures ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treatment groups to the control group at different time points.
-
Endpoint tumor volume and weight data can be analyzed using a one-way ANOVA followed by a post-hoc test.
-
Survival data should be analyzed using the Kaplan-Meier method and the log-rank test.
-
A p-value of <0.05 is typically considered statistically significant.
Conclusion
This document provides a comprehensive framework for designing and executing preclinical studies to evaluate the efficacy of the CXCR4 antagonist this compound in a subcutaneous multiple myeloma xenograft model. Adherence to these detailed protocols will enable researchers to generate robust and reproducible data to support the clinical development of this promising therapeutic agent.
References
- 1. Tumor Volume Measurements by Calipers - Biopticon [biopticon.com]
- 2. oncotarget.com [oncotarget.com]
- 3. CXCR4 antagonist 4F-benzoyl-TN14003 inhibits leukemia and multiple myeloma tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. The role of CXCR4 in multiple myeloma: Cells’ journey from bone marrow to beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Animal Models of Multiple Myeloma Bone Disease [frontiersin.org]
- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 10. pycad.co [pycad.co]
- 11. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Flow cytometry protocol to assess TN14003-induced changes in immune cell populations
Flow Cytometry Protocol to Assess TN14003-Induced Changes in Immune Cell Populations
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, also known as Motixafortide, is a potent peptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The interaction between CXCR4 and its ligand, stromal cell-derived factor-1α (SDF-1α or CXCL12), is crucial for the retention of hematopoietic stem cells and various immune cells within the bone marrow niche.[1][2][3][4] By blocking this interaction, this compound induces the rapid mobilization of these cells into the peripheral circulation.[1][4][5] This application note provides a detailed flow cytometry protocol to identify and quantify the changes in major immune cell populations in human peripheral blood following the administration of this compound. This protocol is designed to be a valuable tool for preclinical and clinical research aimed at understanding the pharmacodynamics of CXCR4 antagonists.
Mechanism of Action: this compound-Mediated Immune Cell Mobilization
The CXCL12/CXCR4 axis plays a pivotal role in regulating the trafficking of immune cells. High concentrations of CXCL12 in the bone marrow promote the retention of CXCR4-expressing cells, including hematopoietic progenitors, T cells, B cells, monocytes, and dendritic cells.[2][6] this compound competitively binds to CXCR4, thereby preventing its interaction with CXCL12. This disruption of the retention signal leads to the egress of immune cells from the bone marrow into the peripheral blood.[1][4] Monitoring the changes in these cell populations is essential for evaluating the biological activity of this compound.
Caption: CXCR4 signaling pathway and this compound mechanism of action.
Experimental Protocol
This protocol is designed for the analysis of human peripheral blood samples.
1. Materials and Reagents
-
Whole blood collection tubes (containing EDTA or heparin)
-
Phosphate-buffered saline (PBS)
-
Red Blood Cell Lysis Buffer
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc Receptor Blocking Reagent
-
Fluorochrome-conjugated antibodies (see Table 1)
-
Viability Dye (e.g., 7-AAD or a fixable viability dye)
-
Compensation beads
-
FACS tubes (5 mL polystyrene round-bottom tubes)
2. Antibody Panel
A well-designed antibody panel is critical for accurate immunophenotyping. The following 10-color panel is proposed for the comprehensive analysis of major immune cell populations affected by this compound.
| Table 1: Proposed Antibody Panel for Immunophenotyping | | :--- | :--- | :--- | :--- | | Marker | Fluorochrome | Cell Population | Purpose | | CD45 | BUV395 | All Leukocytes | Pan-leukocyte marker for initial gating. | | CD3 | APC-H7 | T Cells | Primary marker for T lymphocytes. | | CD4 | BUV496 | Helper T Cells | Identifies CD4+ T cell subset. | | CD8 | PerCP-Cy5.5 | Cytotoxic T Cells | Identifies CD8+ T cell subset. | | CD19 | PE-Cy7 | B Cells | Primary marker for B lymphocytes. | | CD56 | BV605 | NK Cells | Identifies Natural Killer cells. | | CD14 | BV786 | Monocytes | Primary marker for monocytes. | | CD11c | FITC | Myeloid Dendritic Cells | Identifies mDC subset. | | CD123 | PE | Plasmacytoid Dendritic Cells | Identifies pDC subset. | | HLA-DR | BV510 | Antigen Presenting Cells | Marker for APCs, including B cells, monocytes, and DCs. | | Viability Dye | e.g., Zombie NIR | Live/Dead Discrimination | Excludes dead cells from analysis. |
3. Experimental Workflow
References
- 1. Enhanced unique pattern of hematopoietic cell mobilization induced by the CXCR4 antagonist 4F-benzoyl-TN14003 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. conigen.com [conigen.com]
- 3. Mobilization of Hematopoietic Stem and Progenitor Cells Using Inhibitors of CXCR4 and VLA-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CXCR4 antagonist 4F-benzoyl-TN14003 stimulates the recovery of the bone marrow after transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CXCR4 as a novel target in immunology: moving away from typical antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TN14003 Treatment in Post-Irradiation Bone Marrow Recovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiation exposure, a concern in both clinical settings (e.g., cancer radiotherapy) and accidental scenarios, can lead to severe bone marrow suppression. This myelosuppression results in a deficiency of mature blood cells (cytopenia), increasing the risk of infection, anemia, and bleeding. A key mechanism retaining hematopoietic stem and progenitor cells (HSPCs) within the bone marrow niche is the interaction between the chemokine CXCL12 (also known as SDF-1) and its receptor, CXCR4, expressed on HSPCs.[1][2] Following irradiation, signals for retaining white blood cells within the bone marrow increase, delaying their release and contributing to cytopenia.[3][4][5]
TN14003, also known as 4F-benzoyl-TN14003 or T140, is a potent and specific antagonist of the CXCR4 receptor.[3] By blocking the CXCL12/CXCR4 axis, this compound facilitates the mobilization of HSPCs from the bone marrow into the peripheral blood, thereby promoting hematopoietic recovery.[1][3] Preclinical studies have demonstrated that this compound stimulates the production of a wide range of progenitor and mature blood cells, suggesting its therapeutic potential in mitigating radiation-induced bone marrow injury.[3][4][5]
These application notes provide a detailed overview of the this compound treatment regimen for stimulating bone marrow recovery after irradiation, including its mechanism of action, experimental protocols, and key quantitative data from preclinical studies.
Mechanism of Action: The CXCL12/CXCR4 Axis
The CXCL12/CXCR4 signaling pathway is central to the retention and trafficking of HSPCs. Under normal physiological conditions, CXCL12, secreted by bone marrow stromal cells, binds to CXCR4 on HSPCs, anchoring them within the protective bone marrow microenvironment.[1][2]
Following irradiation-induced damage to the bone marrow, this compound acts as a competitive inhibitor of CXCR4, disrupting the CXCL12-mediated retention signals. This disruption leads to the mobilization of HSPCs into the peripheral circulation. These mobilized cells can then contribute to the repopulation of the depleted bone marrow and the restoration of normal hematopoiesis.
Figure 1: Mechanism of this compound-induced HSPC mobilization.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in promoting hematopoietic recovery.
Table 1: Effect of this compound on Peripheral Blood Cell Counts in Irradiated Mice
| Treatment Group | White Blood Cell Count (cells/μL) | Granulocyte (Gr-1+) Count (cells/μL) | Mononuclear Cell (MNC) Count (cells/μL) |
| Control (Vehicle) | Data not specified | ~2,500 | ~1,500 |
| This compound (5 mg/kg) | Data not specified | ~6,000 | ~2,500 |
Data are approximated from graphical representations in the cited literature and represent values at a specific time point post-treatment.
Table 2: Effect of this compound on Bone Marrow Cellularity in Irradiated Mice
| Treatment Group | Total Bone Marrow Cell Count (cells/femur) | Granulocyte (Gr-1+) Count (cells/femur) | Mononuclear Cell (MNC) Count (cells/femur) |
| Control (Vehicle) | ~8 x 10^6 | ~2 x 10^6 | ~6 x 10^6 |
| This compound (5 mg/kg) | ~12 x 10^6 | ~4 x 10^6 | ~8 x 10^6 |
Data are approximated from graphical representations in the cited literature and represent values at a specific time point post-treatment.
Table 3: Effect of this compound on Hematopoietic Progenitor Cells in Irradiated Mice
| Treatment Group | Colony-Forming Units - Granulocyte, Macrophage (CFU-GM) per 10^5 BM cells | Burst-Forming Units - Erythroid (BFU-E) per 10^5 BM cells | Colony-Forming Units - Granulocyte, Erythrocyte, Monocyte, Megakaryocyte (CFU-GEMM) per 10^5 BM cells |
| Control (Vehicle) | ~40 | ~20 | ~10 |
| This compound (5 mg/kg) | ~80 | ~40 | ~25 |
Data are approximated from graphical representations in the cited literature and represent values at a specific time point post-treatment.
Experimental Protocols
This section details the methodologies for key experiments involving this compound treatment for post-irradiation bone marrow recovery, based on published preclinical studies.
1. Murine Model of Irradiation-Induced Bone Marrow Suppression and this compound Treatment
This protocol outlines the induction of bone marrow suppression via total body irradiation and the subsequent administration of this compound to promote recovery.
-
Animal Model: C57BL/6 mice are commonly used.
-
Irradiation:
-
Mice receive a lethal dose of total body irradiation (TBI), typically around 900 rads (9 Gy), from a gamma-ray source.
-
-
Bone Marrow Transplantation (Optional but recommended for lethal irradiation models):
-
Within 24 hours of irradiation, mice are intravenously injected with 5 x 10^6 bone marrow cells from healthy donor mice.
-
-
This compound Administration:
-
This compound is dissolved in a sterile vehicle (e.g., phosphate-buffered saline).
-
A daily subcutaneous injection of this compound at a dose of 5 mg/kg body weight is administered for a period of 8 days, starting from day 2 post-irradiation.
-
-
Monitoring and Sample Collection:
-
Peripheral blood samples are collected at regular intervals (e.g., days 0, 2, 4, 7, 9) to monitor blood cell counts.
-
Bone marrow is harvested at the end of the study (e.g., day 10) for cellularity and progenitor cell assays.
-
Figure 2: Experimental workflow for this compound treatment after irradiation.
2. Assessment of Hematopoietic Recovery
This protocol describes the methods used to quantify the recovery of the hematopoietic system.
-
Peripheral Blood Analysis:
-
Complete blood counts (CBCs) are performed using an automated hematology analyzer to determine the numbers of white blood cells, red blood cells, and platelets.
-
Flow cytometry is used to quantify specific leukocyte populations (e.g., granulocytes, lymphocytes, monocytes) using cell surface markers (e.g., Gr-1, CD3, B220).
-
-
Bone Marrow Analysis:
-
Bone marrow cells are flushed from the femurs and tibias.
-
Total bone marrow cellularity is determined by counting the cells using a hemocytometer.
-
Flow cytometry is used to analyze the proportions of different hematopoietic cell lineages.
-
-
Colony-Forming Cell (CFC) Assay:
-
Bone marrow cells are cultured in a semi-solid medium containing a cocktail of hematopoietic growth factors.
-
After a defined incubation period (e.g., 7-14 days), the number of colonies corresponding to different progenitor cell types (CFU-GM, BFU-E, CFU-GEMM) is counted. This assay provides a measure of the functional capacity of the hematopoietic progenitor cells.
-
Logical Relationships in this compound-Mediated Bone Marrow Recovery
The therapeutic effect of this compound in post-irradiation recovery is based on a clear logical sequence of events.
Figure 3: Logical relationship of this compound action in bone marrow recovery.
This compound represents a promising therapeutic agent for accelerating bone marrow recovery following irradiation. Its targeted mechanism of action, focused on the disruption of the CXCL12/CXCR4 retention signal, allows for the efficient mobilization of hematopoietic stem and progenitor cells. The preclinical data strongly support its efficacy in stimulating the production of a broad range of blood cell lineages. The detailed protocols provided in these application notes offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the context of radiation-induced myelosuppression. Further studies, including clinical trials, are warranted to translate these promising preclinical findings into effective treatments for patients.
References
- 1. Mobilization of Hematopoietic Stem and Progenitor Cells Using Inhibitors of CXCR4 and VLA-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CXCR4 and mobilization of hematopoietic precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced unique pattern of hematopoietic cell mobilization induced by the CXCR4 antagonist 4F-benzoyl-TN14003 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The CXCR4 antagonist 4F-benzoyl-TN14003 stimulates the recovery of the bone marrow after transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging of TN14003 Effects on Tumor Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
TN14003 is a potent and specific antagonist of the CXCR4 receptor, a key mediator in cancer progression, metastasis, and the tumor microenvironment.[1] The CXCL12/CXCR4 signaling axis is implicated in tumor cell proliferation, survival, and migration.[2][3][4] Consequently, this compound presents a promising therapeutic agent for various cancers.[5] These application notes provide detailed protocols for utilizing in vivo imaging techniques to non-invasively monitor the therapeutic efficacy of this compound on tumor growth and metastasis. The described methods, primarily focusing on Bioluminescence Imaging (BLI) and Positron Emission Tomography (PET), offer sensitive and quantitative assessment of tumor response, facilitating preclinical drug development.
Signaling Pathway of this compound Action
The CXCL12/CXCR4 signaling pathway plays a crucial role in cancer progression. Upon binding of the chemokine CXCL12 to its receptor CXCR4, a cascade of downstream signaling events is initiated. This activation promotes cell survival, proliferation, and migration. This compound, as a CXCR4 antagonist, effectively blocks this interaction, thereby inhibiting these pro-tumorigenic signals.
Caption: CXCR4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Imaging
The following workflow outlines the key steps for assessing the in vivo efficacy of this compound using non-invasive imaging techniques. This process allows for longitudinal monitoring of individual animals, reducing variability and the number of animals required.
Caption: Experimental workflow for in vivo imaging studies.
Application Notes & Protocols
Bioluminescence Imaging (BLI) for Monitoring Tumor Growth
Principle: BLI is a highly sensitive optical imaging technique that detects light emitted by luciferase-expressing cancer cells following the administration of a substrate, typically D-luciferin.[6][7][8] The light intensity directly correlates with the number of viable tumor cells, providing a quantitative measure of tumor burden.[9][10]
Protocol:
-
Cell Line Preparation:
-
Transduce the cancer cell line of interest with a lentiviral vector encoding firefly luciferase.
-
Select stable luciferase-expressing cells using an appropriate antibiotic selection marker.
-
Confirm luciferase activity in vitro using a luminometer.
-
-
Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., NOD/SCID or nude mice) to prevent rejection of human tumor xenografts.
-
For subcutaneous models, inject 1 x 10^6 luciferase-expressing cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the flank of each mouse.
-
For orthotopic models, inject the cells directly into the relevant organ (e.g., mammary fat pad for breast cancer, prostate for prostate cancer).
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor establishment by performing BLI 3-7 days post-implantation.
-
Once tumors are established (e.g., a palpable mass or a consistent BLI signal), randomize mice into treatment and control groups (n=8-10 per group).
-
Administer this compound (e.g., 5 mg/kg, intraperitoneally, daily) to the treatment group and a vehicle control to the control group.
-
-
Bioluminescence Imaging Procedure: [11]
-
Anesthetize mice using isoflurane (2-3% in oxygen).
-
Intraperitoneally inject D-luciferin (150 mg/kg body weight).
-
Wait 10-15 minutes for substrate distribution.
-
Place the mouse in a light-tight imaging chamber of an in vivo imaging system (e.g., IVIS Spectrum).
-
Acquire images with an exposure time of 1-60 seconds, depending on the signal intensity.
-
Perform imaging 1-2 times per week for the duration of the study.
-
-
Data Analysis:
-
Define a region of interest (ROI) around the tumor.
-
Quantify the total photon flux (photons/second) within the ROI.
-
Plot the average photon flux for each group over time to visualize tumor growth kinetics.
-
Positron Emission Tomography (PET) for Assessing Tumor Metabolism and CXCR4 Expression
Principle: PET is a nuclear imaging technique that provides quantitative functional information.[12][13] For oncology, [18F]FDG-PET is commonly used to measure glucose metabolism, which is typically elevated in cancer cells.[14][15] Additionally, specific radiotracers targeting CXCR4 can be used to visualize receptor expression and target engagement by this compound.[6][12][16][17]
Protocol:
-
Animal Model and Tumor Implantation:
-
Follow the same procedure as for BLI to establish tumor-bearing mice.
-
-
PET Imaging Procedure ([18F]FDG):
-
Fast mice for 6-8 hours prior to imaging to reduce background glucose levels.
-
Anesthetize mice with isoflurane.
-
Administer approximately 200 µCi of [18F]FDG via tail vein injection.
-
Allow for a 60-minute uptake period, maintaining the mice under anesthesia and on a heating pad to ensure stable body temperature.
-
Acquire a 10-20 minute static PET scan, followed by a CT scan for anatomical co-registration.
-
-
PET Imaging Procedure (CXCR4-targeted tracer, e.g., [68Ga]Pentixafor):
-
No fasting is required for CXCR4-targeted imaging.
-
Anesthetize mice with isoflurane.
-
Administer approximately 150 µCi of the CXCR4-targeted radiotracer via tail vein injection.
-
Allow for a 60-minute uptake period.
-
Acquire a 10-20 minute static PET scan, followed by a CT scan.
-
-
Data Analysis:
-
Reconstruct PET images and co-register with CT images.
-
Draw regions of interest (ROIs) over the tumor and reference tissues (e.g., muscle, brain).
-
Calculate the Standardized Uptake Value (SUV) for the tumor.
-
Compare the average tumor SUV between the this compound-treated and control groups.
-
Data Presentation
Quantitative data from in vivo imaging studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Tumor Growth as Measured by Bioluminescence Imaging
| Day | Treatment Group | Average Photon Flux (photons/sec) ± SEM | % Tumor Growth Inhibition |
| 0 | Vehicle Control | 1.5 x 10^6 ± 0.2 x 10^6 | - |
| 0 | This compound | 1.6 x 10^6 ± 0.3 x 10^6 | - |
| 7 | Vehicle Control | 8.2 x 10^6 ± 1.1 x 10^6 | - |
| 7 | This compound | 4.5 x 10^6 ± 0.8 x 10^6 | 45.1% |
| 14 | Vehicle Control | 2.5 x 10^7 ± 0.4 x 10^7 | - |
| 14 | This compound | 9.8 x 10^6 ± 1.5 x 10^6 | 60.8% |
| 21 | Vehicle Control | 7.8 x 10^7 ± 1.2 x 10^7 | - |
| 21 | This compound | 2.1 x 10^7 ± 0.5 x 10^7 | 73.1% |
Table 2: Effect of this compound on Tumor Metabolism as Measured by [18F]FDG-PET
| Treatment Group | Average Tumor SUVmax ± SEM (Day 21) | % Reduction in SUVmax |
| Vehicle Control | 3.2 ± 0.4 | - |
| This compound | 1.5 ± 0.3 | 53.1% |
Logical Relationship Diagram
The following diagram illustrates the logical connection between the experimental components and expected outcomes when evaluating the effect of this compound on tumor growth using in vivo imaging.
Caption: Logical relationship of this compound action and imaging outcomes.
References
- 1. Molecular Imaging of Chemokine Receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Noninvasive Imaging Reveals Inhibition of Ovarian Cancer by Targeting CXCL12-CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jove.com [jove.com]
- 4. 2.3. Treatment Response Assessment with PET/CT Imaging [bio-protocol.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Comparison of 18F-labeled CXCR4 antagonist peptides for PET imaging of CXCR4 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www-pub.iaea.org [www-pub.iaea.org]
- 8. Bioluminescence-Based Tumor Quantification Method for Monitoring Tumor Progression and Treatment Effects in Mouse Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: In vivo Bioluminescent Imaging of Mammary Tumors Using IVIS Spectrum [jove.com]
- 10. Bioluminescent CXCL12 Fusion Protein for Cellular Studies of CXCR4 and CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
- 12. High-Contrast CXCR4-Targeted 18F-PET Imaging Using a Potent and Selective Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Inhibition of the CXCR4/CXCL12 chemokine pathway reduces the development of murine pulmonary metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PET imaging of CXCR4 expression using [18F]AlF-NOTA-QHY-04 for hematologic malignancy and solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | CXCR4-Directed Imaging in Solid Tumors [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: TN14003 for Hematopoietic Stem Cell Mobilization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing TN14003 for the mobilization of hematopoietic stem cells (HSCs).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a lower-than-expected yield of CD34+ cells after mobilizing with this compound. What are the potential causes and how can we troubleshoot this?
A1: Low yield of CD34+ cells can stem from several factors, ranging from the experimental subject's condition to procedural variations. Below are common causes and troubleshooting steps:
-
Suboptimal this compound Dosage: The mobilization of HSCs by this compound is dose-dependent.[1][2] Ensure the correct dosage is being administered. For preclinical mouse models, a dose of 5 mg/kg has been shown to be effective.[3] In a human clinical trial setting with multiple myeloma patients, a dose-dependent increase in mobilized peripheral blood CD34+ cells was observed, with the highest dose of 0.9 mg/kg resulting in a robust collection.[4][5]
-
Troubleshooting:
-
Verify the correct calculation of the dose based on the subject's body weight.
-
Ensure the this compound solution is properly prepared and stored to maintain its potency.
-
Consider performing a dose-response curve in your model system to determine the optimal concentration for your specific experimental conditions.
-
-
-
Timing of Peak Mobilization and Collection: this compound, like other CXCR4 antagonists, induces rapid mobilization of HSCs. Peak mobilization typically occurs within a few hours of administration.[2] The timing of the apheresis or blood collection is critical to capture the maximum number of circulating CD34+ cells.
-
Troubleshooting:
-
Review your collection schedule. For this compound, collection should be timed to coincide with the peak mobilization window. In mice, peripheral blood was collected 2 hours post-injection.[3] In a human clinical trial, peak plasma concentrations of BKT140 (this compound) occurred 0.5 hours after administration, with a significant increase in WBCs observed within 8 hours.[1]
-
Perform a time-course experiment to establish the precise peak of CD34+ cell mobilization in your specific model and under your experimental conditions.
-
-
-
Synergy with G-CSF: this compound has been shown to work synergistically with Granulocyte-Colony Stimulating Factor (G-CSF).[2] If using this compound as a single agent, the addition of G-CSF could significantly enhance HSC yield.
-
Troubleshooting:
-
If not already in use, consider a combination regimen of G-CSF followed by this compound. A common approach is to administer G-CSF for several days to stimulate the proliferation and release of HSCs from the bone marrow, followed by a dose of this compound to block their re-entry and further promote mobilization.[4][5]
-
-
-
Subject-Specific Factors: The mobilization efficiency can be influenced by the donor's or patient's characteristics, including age, prior therapies (especially myelosuppressive chemotherapy or radiation), and underlying disease.
-
Troubleshooting:
-
Review the subject's history. Individuals with extensive prior treatment may have a compromised hematopoietic stem and progenitor cell pool, leading to a reduced response to mobilizing agents.
-
For preclinical models, ensure that the animals are healthy and have not been subjected to procedures that could impact their hematopoietic system, unless this is an intended variable of the study.
-
-
-
Apheresis/Collection Procedure Optimization: The efficiency of the collection process itself can impact the final cell yield.
-
Troubleshooting:
-
Ensure that the apheresis or blood collection protocol is optimized for the specific species and sample volume.
-
For apheresis, factors such as the blood volume processed and the collection settings can be adjusted to improve the collection efficiency of mononuclear cells, which include the CD34+ population.
-
-
Q2: How does the potency of this compound compare to other HSC mobilizing agents like G-CSF and AMD3100 (Plerixafor)?
A2: Preclinical and clinical studies have demonstrated that this compound is a potent CXCR4 antagonist for HSC mobilization, with evidence suggesting it is more potent than AMD3100.[2] When used in combination with G-CSF, this compound has been shown to be highly effective.[4][5]
Quantitative Data Summary
| Mobilizing Agent(s) | Subject | Dosage | Key Findings | Reference |
| This compound (BKT140) + Cyclophosphamide + G-CSF | Human (Multiple Myeloma Patients) | 0.9 mg/kg (single dose) | Robust mobilization and collection of CD34+ cells (20.6 ± 6.9 x 10⁶/kg) in a single apheresis. | [4][5] |
| This compound (T-140) | Mouse (C57BL/6) | 5 mg/kg | Significantly more potent in mobilizing hematopoietic stem cells and progenitors into the blood compared to AMD3100. | [2][3] |
| AMD3100 | Mouse (C57BL/6) | 5 mg/kg | Less potent than this compound in mobilizing HSCs and progenitors. | [3] |
| G-CSF | Mouse | Not specified in direct comparison | This compound efficiently synergizes with G-CSF to mobilize WBCs and progenitors. | [2] |
Experimental Protocols
Protocol 1: Hematopoietic Stem Cell Mobilization in Mice using this compound
This protocol is based on methodologies described in preclinical studies.[3]
Materials:
-
This compound (T-140)
-
Sterile, pyrogen-free saline or PBS for injection
-
C57BL/6 mice (or other appropriate strain)
-
Syringes and needles for subcutaneous injection
-
Equipment for peripheral blood collection (e.g., retro-orbital bleeding supplies, EDTA-coated tubes)
-
Flow cytometer and antibodies for CD34+ (or equivalent mouse HSC marker, e.g., Lineage-Sca-1+c-Kit+ (LSK)) cell analysis
Procedure:
-
Reagent Preparation:
-
Reconstitute this compound in sterile saline or PBS to the desired stock concentration. Ensure complete dissolution.
-
Prepare the final injection solution at a concentration that allows for the administration of 5 mg/kg in a suitable volume (e.g., 100-200 µL).
-
-
Animal Dosing:
-
Weigh each mouse to accurately calculate the required dose.
-
Administer a single subcutaneous injection of this compound at 5 mg/kg.
-
-
Blood Collection:
-
At 2 hours post-injection, collect peripheral blood from the mice. The retro-orbital sinus is a common site for terminal blood collection in mice.
-
Collect the blood into tubes containing an anticoagulant (e.g., EDTA) to prevent clotting.
-
-
HSC Analysis:
-
Perform a complete blood count (CBC) to determine the total white blood cell count.
-
Use flow cytometry to enumerate the population of hematopoietic stem and progenitor cells. For mice, this is typically done by staining for Lineage-Sca-1+c-Kit+ (LSK) cells.
-
Protocol 2: Hematopoietic Stem Cell Mobilization in a Human Clinical Research Setting using this compound (BKT140)
This protocol is based on the methodology from a Phase I/IIa clinical trial in multiple myeloma patients.[1][4][5] Note: This is for informational purposes only and should not be considered clinical advice. All clinical procedures must be conducted under an approved clinical trial protocol and by qualified medical professionals.
Mobilization Regimen:
-
Cyclophosphamide: 3 to 4 g/m² administered on day 0.
-
G-CSF: 5 µg/kg/day administered subcutaneously, starting on day 5 and continuing until the final day of apheresis.
-
This compound (BKT140): A single subcutaneous injection of up to 0.9 mg/kg on day 10.
Procedure:
-
Patient Enrollment and Baseline Assessments:
-
Patients meeting the inclusion criteria for the clinical trial are enrolled.
-
Baseline blood counts, including CD34+ cell counts, are performed.
-
-
Administration of Mobilizing Agents:
-
Cyclophosphamide is administered as per the protocol.
-
G-CSF administration begins on day 5.
-
On day 10, a single dose of this compound is administered.
-
-
Monitoring of Peripheral Blood CD34+ Cells:
-
Peripheral blood CD34+ cell counts are monitored daily following the initiation of G-CSF and after the administration of this compound to determine the optimal time for apheresis.
-
-
Apheresis:
-
Apheresis is initiated when the peripheral blood CD34+ cell count reaches the protocol-defined threshold.
-
The procedure is performed according to standard clinical protocols to collect mononuclear cells.
-
-
Product Analysis:
-
The collected apheresis product is analyzed for the total number of CD34+ cells to determine the yield per kilogram of the patient's body weight.
-
Visualizations
Caption: CXCR4 signaling pathway leading to HSC retention in the bone marrow.
Caption: this compound blocks the CXCL12/CXCR4 interaction, leading to HSC mobilization.
Caption: A logical workflow for troubleshooting low HSC yield when using this compound.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Enhanced unique pattern of hematopoietic cell mobilization induced by the CXCR4 antagonist 4F-benzoyl-TN14003 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The high-affinity CXCR4 antagonist BKT140 is safe and induces a robust mobilization of human CD34+ cells in patients with multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Optimizing TN14003 dosage for maximal anti-tumor effect with minimal toxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of TN14003 (also known as 4F-benzoyl-TN14003 or Motixafortide) to achieve maximal anti-tumor efficacy while minimizing toxicity. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during preclinical and clinical experimental stages.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the C-X-C chemokine receptor 4 (CXCR4). By blocking the interaction between CXCR4 and its ligand, CXCL12 (also known as stromal cell-derived factor-1 or SDF-1), this compound disrupts key signaling pathways involved in tumor cell proliferation, survival, adhesion, and migration. This inhibition can lead to apoptosis (programmed cell death) in cancer cells and can also mobilize hematopoietic stem cells from the bone marrow into the peripheral blood.
Q2: What is a recommended starting dose for in vivo preclinical studies in mice?
A2: Based on preclinical studies, subcutaneous injections of this compound have shown dose-dependent anti-tumor effects in xenograft models of acute myeloid leukemia and multiple myeloma.[1] Doses of 100 or 300 mcg/mouse have been reported to significantly reduce tumor size.[2] For non-small cell lung cancer xenografts, daily subcutaneous administration of BKT140 (this compound) has been shown to significantly delay tumor development.[3][4] A dose-range finding study is recommended to determine the optimal dose for your specific cancer model and mouse strain.
Q3: What is the established clinical dosage for this compound?
A3: In a Phase 3 clinical trial (GENESIS) for hematopoietic stem cell mobilization in multiple myeloma patients, a single subcutaneous dose of 1.25 mg/kg of motixafortide (this compound) in combination with filgrastim (G-CSF) was found to be effective.[5][6] A Phase 1 study in the same patient population evaluated doses ranging from 0.006 mg/kg to 0.9 mg/kg and found that the highest dose resulted in robust stem cell mobilization without grade 3 or 4 toxicity.[7][8] It is important to note that the optimal dose for anti-tumor therapy may differ and should be determined in appropriate clinical trials.
Q4: What are the most common toxicities associated with this compound?
A4: In clinical trials for stem cell mobilization, the most frequently reported adverse events are injection site reactions, including pain, erythema (redness), and pruritus (itching). These are generally manageable. In a Phase 1 study, no grade 3 or 4 toxicities were observed even at the highest dose of 0.9 mg/kg.[8] Preclinical toxicology studies are essential to determine the toxicity profile in the context of anti-cancer therapy.
Q5: How does this compound induce apoptosis in cancer cells?
A5: By blocking the CXCR4/CXCL12 signaling pathway, this compound can induce apoptosis. This is believed to occur through the disruption of survival signals that are normally activated by this pathway. In multiple myeloma cells, this compound treatment has been shown to induce morphological changes consistent with apoptosis, including phosphatidylserine externalization, decreased mitochondrial membrane potential, and activation of caspase-3.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Lack of in vivo anti-tumor efficacy | Suboptimal dosage. | Conduct a dose-escalation study to identify the maximum tolerated dose (MTD) and the optimal biological dose. Start with doses reported in the literature (e.g., 100-300 mcg/mouse) and escalate. |
| Tumor model resistance. | Ensure your cancer cell line expresses sufficient levels of CXCR4. Consider using an orthotopic xenograft model for a more clinically relevant tumor microenvironment. | |
| Inadequate drug exposure. | Perform pharmacokinetic studies to determine the bioavailability and half-life of this compound in your model system. Adjust the dosing schedule accordingly. | |
| High in vivo toxicity | Dosage is too high. | Reduce the dose of this compound. Refer to preclinical toxicology studies to establish a no-observed-adverse-effect level (NOAEL). |
| Off-target effects. | While this compound is selective for CXCR4, high concentrations may lead to off-target effects. Correlate toxic effects with drug exposure levels. | |
| Inconsistent in vitro results | Cell line variability. | Ensure consistent cell passage number and check for mycoplasma contamination. Confirm CXCR4 expression levels in your cell line. |
| Assay sensitivity. | Optimize your apoptosis assay (e.g., Annexin V/PI staining, caspase activity) for your specific cell line and treatment conditions. |
Quantitative Data Summary
Table 1: Preclinical In Vivo Anti-Tumor Efficacy of this compound (BKT140)
| Cancer Model | Dosing Regimen | Outcome | Reference |
| Acute Myeloid Leukemia Xenograft | Subcutaneous injections (dose-dependent) | Significant reduction in tumor growth. | [1] |
| Multiple Myeloma Xenograft | Subcutaneous injections (dose-dependent) | Significant reduction in tumor growth. | [1] |
| Non-Small Cell Lung Cancer (H460) Xenograft | Daily subcutaneous injections | Significantly delayed tumor development. | [3][4] |
| Non-Small Cell Lung Cancer (A549) Xenograft | Daily subcutaneous injections | Trend towards delayed tumor development. | [3][4] |
Table 2: Clinical Dosage and Safety of this compound (Motixafortide) for Stem Cell Mobilization
| Study Phase | Patient Population | Dosing Regimen | Key Efficacy Outcome | Key Safety Finding | Reference |
| Phase 3 (GENESIS) | Multiple Myeloma | 1.25 mg/kg (single subcutaneous dose) + G-CSF | ~93% of patients met the primary endpoint of collecting ≥6 million CD34+ cells/kg. | Generally well-tolerated. | [5][6] |
| Phase 1 | Multiple Myeloma | Dose escalation: 0.006, 0.03, 0.1, 0.3, 0.9 mg/kg (single subcutaneous dose) + G-CSF | 0.9 mg/kg resulted in robust mobilization and collection of CD34+ cells. | Well-tolerated at all concentrations; no grade 3 or 4 toxicity. | [7][8] |
Experimental Protocols
Protocol: In Vivo Orthotopic Pancreatic Cancer Xenograft Model
This protocol is adapted from established methods for creating orthotopic pancreatic cancer models in mice.
1. Cell Preparation:
-
Culture human pancreatic cancer cells (e.g., MiaPaCa-2 or SU86.86) in appropriate media.
-
Harvest cells during the exponential growth phase.
-
Resuspend cells in a sterile, serum-free medium or PBS at a concentration of 1-2 x 10^6 cells in a 20-50 µL volume. Keep on ice.
2. Animal Preparation:
-
Use 6-8 week old female athymic nude mice.
-
Anesthetize the mouse using isoflurane.
-
Secure the mouse in dorsal recumbency on a heated platform.
3. Orthotopic Injection (Ultrasound-Guided):
-
Use a high-resolution ultrasound system to visualize the pancreas.
-
Gently inject the 20-50 µL cell suspension directly into the pancreas using a 30-gauge needle.
-
Observe for successful delivery and absence of leakage into the peritoneal cavity.
4. This compound Treatment and Monitoring:
-
Once tumors are established (monitor via ultrasound), randomize mice into treatment and control groups.
-
Prepare this compound in a sterile vehicle (e.g., saline).
-
Administer this compound via subcutaneous injection at the desired dose levels (e.g., starting with a dose-range finding study from 1 mg/kg to 10 mg/kg, based on scaling from reported mouse studies).
-
Monitor tumor growth regularly using ultrasound imaging.
-
Record animal body weight and observe for any signs of toxicity.
5. Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure tumor weight and volume.
-
Perform histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) on tumor and major organs to assess efficacy and toxicity.
Protocol: In Vitro Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This protocol outlines the steps for assessing apoptosis in cancer cells treated with this compound.
1. Cell Seeding and Treatment:
-
Seed cancer cells in a 6-well plate at a density that will result in 70-80% confluency at the time of analysis.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound for a predetermined time (e.g., 24, 48, 72 hours). Include a vehicle-only control.
2. Cell Harvesting:
-
For adherent cells, collect the supernatant (containing floating apoptotic cells) and then detach the adherent cells using trypsin-EDTA.
-
Combine the supernatant and the detached cells.
-
For suspension cells, simply collect the cells.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.
3. Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
4. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Live cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Visualizations
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: CXCR4 signaling pathway and the inhibitory action of this compound.
References
- 1. CXCR4 antagonist 4F-benzoyl-TN14003 inhibits leukemia and multiple myeloma tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo therapeutic efficacy of CXCR4 antagonist BKT140 against human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Motixafortide and Stem Cell Transplants for Multiple Myeloma - NCI [cancer.gov]
- 6. oncologynewscentral.com [oncologynewscentral.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The high-affinity CXCR4 antagonist BKT140 is safe and induces a robust mobilization of human CD34+ cells in patients with multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to TN14003 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when working with the CXCR4 antagonist, TN14003, particularly in the context of acquired resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also known as Motixafortide, is a selective antagonist of the C-X-C chemokine receptor 4 (CXCR4). It functions by blocking the binding of the natural ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), to CXCR4. This interaction is crucial for various cellular processes, including cell trafficking, survival, proliferation, and adhesion. In cancer, the CXCL12/CXCR4 axis is often hijacked to promote tumor growth, metastasis, and the development of a protective tumor microenvironment. By inhibiting this axis, this compound can disrupt these pro-tumorigenic signals.
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the potential reasons?
Reduced sensitivity to this compound can arise from several factors, broadly categorized as acquired resistance. Potential mechanisms include:
-
Alterations in the Target Protein (CXCR4):
-
Mutations in the CXCR4 gene that prevent this compound binding without affecting the receptor's signaling capacity.
-
Changes in CXCR4 expression levels, either decreased expression leading to fewer targets, or in some contexts, significant overexpression that requires higher drug concentrations for inhibition.
-
Modifications in CXCR4 localization, such as increased internalization, reducing its availability on the cell surface.
-
-
Activation of Bypass Signaling Pathways:
-
Upregulation of alternative signaling pathways that compensate for the inhibition of CXCR4 signaling. This could involve other chemokine receptors or growth factor receptor pathways (e.g., EGFR, VEGFR) that promote cell survival and proliferation.
-
-
Changes in the Tumor Microenvironment (in co-culture or in vivo models):
-
Increased production of CXCL12 by stromal cells, creating a competitive environment that overcomes the antagonistic effect of this compound.
-
Secretion of other growth factors and cytokines by surrounding cells that provide alternative survival signals to the cancer cells.
-
-
Increased Drug Efflux:
-
Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), which can actively transport this compound out of the cell, reducing its intracellular concentration.
-
Troubleshooting Guides
This section provides a structured approach to identifying and addressing potential resistance to this compound in your cancer cell line experiments.
Issue 1: Decreased Potency of this compound (Increased IC50)
If you observe a rightward shift in the dose-response curve, indicating a higher concentration of this compound is required to achieve the same level of inhibition, consider the following troubleshooting steps.
Table 1: Troubleshooting Decreased this compound Potency
| Potential Cause | Suggested Experiment(s) | Expected Outcome if Cause is Confirmed | Possible Solution(s) |
| CXCR4 Mutation | Sanger sequencing of the CXCR4 gene from resistant cells. | Identification of mutations in the this compound binding site. | - Test alternative CXCR4 antagonists with different binding modes.- Target downstream signaling molecules. |
| Altered CXCR4 Expression | - Western Blot or Flow Cytometry for total and surface CXCR4 protein.- qRT-PCR for CXCR4 mRNA levels. | - Decreased or significantly increased CXCR4 protein/mRNA in resistant cells. | - If decreased, explore non-CXCR4 mediated resistance.- If increased, higher doses of this compound may be needed. |
| Activation of Bypass Pathways | - Phospho-protein arrays to screen for activated kinases.- Western Blot for key signaling nodes (e.g., p-AKT, p-ERK, p-STAT3). | Increased phosphorylation of proteins in alternative survival pathways in resistant cells. | - Combine this compound with inhibitors of the identified bypass pathway. |
| Increased CXCL12 Secretion (in co-cultures) | ELISA to measure CXCL12 levels in the conditioned media. | Higher concentrations of CXCL12 in the media of resistant co-cultures. | - Use higher concentrations of this compound.- Consider neutralizing antibodies for CXCL12. |
Issue 2: Complete Loss of this compound Efficacy
In cases where the cancer cell line no longer responds to this compound at any tested concentration, a more fundamental resistance mechanism is likely at play.
Table 2: Troubleshooting Complete Loss of Efficacy
| Potential Cause | Suggested Experiment(s) | Expected Outcome if Cause is Confirmed | Possible Solution(s) |
| Loss of CXCR4 Expression | - Western Blot and Flow Cytometry for CXCR4 protein.- qRT-PCR for CXCR4 mRNA. | Complete absence of CXCR4 protein and/or mRNA in resistant cells. | The cell line is no longer dependent on the CXCR4 axis. Investigate other therapeutic targets. |
| Dominant Bypass Pathway Activation | - Kinome-wide screening.- RNA sequencing to identify upregulated oncogenic pathways. | Strong, constitutive activation of a survival pathway independent of CXCR4. | Target the identified dominant pathway with specific inhibitors. |
| Phenotypic Change (e.g., Epithelial-to-Mesenchymal Transition - EMT) | - Western Blot for EMT markers (e.g., E-cadherin, N-cadherin, Vimentin).- Cell morphology analysis. | Resistant cells show a mesenchymal phenotype. | EMT can confer broad drug resistance. Consider therapies targeting EMT-related pathways. |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cell counting solution (e.g., Trypan Blue)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Determine the initial IC50:
-
Plate the parental cell line in 96-well plates.
-
Treat with a serial dilution of this compound for 72 hours.
-
Perform a cell viability assay to determine the IC50 value.
-
-
Initial Resistance Induction:
-
Culture the parental cells in their complete medium supplemented with this compound at a concentration equal to the IC50.
-
Monitor the cells daily. Expect significant cell death initially.
-
When the surviving cells reach 70-80% confluency, subculture them and maintain the same concentration of this compound.
-
-
Dose Escalation:
-
Once the cells are proliferating steadily at the initial IC50 concentration, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Allow the cells to adapt and resume normal proliferation at each new concentration before the next dose escalation.
-
-
Characterization of Resistant Cells:
-
After several months of continuous culture (typically 6-12 months), the resulting cell line should exhibit significant resistance.
-
Periodically determine the IC50 of the resistant cell line to this compound and compare it to the parental line. A fold-increase of >10 is generally considered a resistant line.
-
Cryopreserve stocks of the resistant cell line at different passage numbers.
-
Workflow for Generating a Resistant Cell Line
Caption: Workflow for developing this compound-resistant cancer cell lines.
Protocol 2: Assessing CXCR4 Surface Expression by Flow Cytometry
This protocol allows for the quantification of CXCR4 protein on the cell surface, which can be altered in resistant cells.
Materials:
-
Parental and this compound-resistant cancer cell lines
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS + 2% FBS + 0.1% sodium azide)
-
Anti-CXCR4 antibody, conjugated to a fluorophore (e.g., PE, APC)
-
Isotype control antibody with the same fluorophore
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells using a non-enzymatic cell dissociation solution to preserve surface proteins.
-
Wash the cells once with cold PBS and resuspend in cold FACS buffer at a concentration of 1x10^6 cells/mL.
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension (1x10^5 cells) into FACS tubes.
-
Add the fluorophore-conjugated anti-CXCR4 antibody to the sample tubes at the manufacturer's recommended concentration.
-
Add the corresponding isotype control antibody to the control tubes.
-
Incubate on ice for 30 minutes in the dark.
-
-
Washing:
-
Wash the cells twice with 1 mL of cold FACS buffer by centrifuging at 300 x g for 5 minutes and decanting the supernatant.
-
-
Data Acquisition:
-
Resuspend the cell pellet in 300-500 µL of FACS buffer.
-
Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
-
Analysis:
-
Gate on the live cell population based on forward and side scatter.
-
Compare the median fluorescence intensity (MFI) of the anti-CXCR4 stained samples to the isotype control to determine positive staining.
-
Compare the MFI between parental and resistant cell lines.
-
CXCR4 Surface Expression Analysis Workflow
Caption: Workflow for CXCR4 surface expression analysis by flow cytometry.
Protocol 3: Western Blot for Downstream Signaling Pathways
This protocol is used to investigate the activation state of key signaling proteins downstream of CXCR4 and potential bypass pathways.
Materials:
-
Parental and this compound-resistant cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Western blot running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-CXCR4, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Culture parental and resistant cells to 70-80% confluency.
-
Lyse the cells in ice-cold lysis buffer.
-
Quantify the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.
-
Strip and re-probe the membrane for total protein and loading controls (e.g., GAPDH).
-
Signaling Pathways
CXCR4 Signaling and Potential Resistance Mechanisms
Caption: CXCR4 signaling and key points of potential resistance to this compound.
How to improve the solubility and stability of TN14003 for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility and stability of TN14003 for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as BKT140 or Motixafortide, is a synthetic, cyclic peptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] It functions by blocking the binding of the natural ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12), to CXCR4.[4][5] This interaction is crucial for various cellular processes, including cell trafficking, survival, and proliferation.[4][5] By inhibiting this pathway, this compound can impede the growth and metastasis of cancer cells that overexpress CXCR4.[2]
Q2: What are the main challenges in handling this compound for in vitro studies?
A2: Like many peptides, this compound can be susceptible to solubility and stability issues. Challenges may include:
-
Limited solubility in aqueous buffers at high concentrations, potentially leading to precipitation.
-
Degradation in solution over time, especially at non-optimal pH or elevated temperatures (e.g., 37°C in an incubator).[6][7]
-
Adsorption to plasticware, which can reduce the effective concentration in your experiment.
-
Precipitation when diluted into complex biological media, such as cell culture medium containing salts and proteins.[8][9]
Q3: What is the recommended solvent for reconstituting lyophilized this compound?
A3: For initial reconstitution of the lyophilized powder, sterile, deionized water is recommended. This compound has a reported solubility of up to 50 mg/mL in water, though sonication may be required to achieve complete dissolution.[10][11] For direct use in cell culture experiments, sterile phosphate-buffered saline (PBS) is also a suitable solvent, as it is used in clinical formulations.
Q4: How should I store this compound?
A4: Proper storage is critical to maintain the integrity of this compound.
-
Lyophilized Powder: Store at -20°C or -80°C for long-term stability.[12][13]
-
Stock Solutions: Prepare aliquots of your reconstituted stock solution to avoid repeated freeze-thaw cycles.[12][13] Store these aliquots at -20°C or -80°C. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified.
Troubleshooting Guides
Issue 1: this compound Precipitates Upon Reconstitution or Dilution
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Dissolution | After adding the solvent, gently vortex the vial. If precipitation persists, sonicate the solution in a water bath for short intervals (10-15 seconds) until the solution clears.[10][11] |
| pH-Dependent Solubility | The pH of the solution can significantly impact peptide solubility.[8] If dissolving in water results in a cloudy solution, consider using a buffer with a slightly acidic pH (e.g., pH 5-6), as this compound is a basic peptide. However, ensure the final pH is compatible with your experimental system. |
| Precipitation in Cell Culture Media | Cell culture media is a complex mixture of salts and proteins that can cause peptides to precipitate.[8][9] To mitigate this, add the this compound stock solution to the media drop-wise while gently swirling. Also, consider using a serum-free medium for the initial treatment period if your cells can tolerate it.[9] |
| High Concentration | You may be exceeding the solubility limit of this compound in your chosen solvent or buffer. Try preparing a more dilute stock solution. |
Issue 2: Inconsistent or No Biological Activity Observed
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | This compound may have degraded due to improper storage or handling. Always use freshly prepared dilutions for your experiments. If you suspect degradation of your stock solution, it is best to use a new aliquot or reconstitute a fresh vial of lyophilized peptide. To assess stability in your specific experimental conditions, you can perform a time-course experiment and measure the peptide's activity at different time points. |
| Inaccurate Concentration | The actual concentration of your peptide solution may be lower than calculated due to incomplete dissolution or adsorption to plastics. After reconstitution, centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any undissolved peptide.[10] Use the supernatant for your experiments. Consider using low-protein-binding tubes and pipette tips. |
| Cell Line Unresponsive | Ensure that your target cells express sufficient levels of CXCR4. You can verify this using techniques like flow cytometry, western blotting, or qPCR. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
Materials:
-
Lyophilized this compound
-
Sterile, deionized water or sterile Phosphate-Buffered Saline (PBS)
-
Low-protein-binding microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the desired volume of sterile water or PBS to the vial to achieve a stock concentration of 1-5 mg/mL. A higher initial concentration in water (up to 50 mg/mL) can be prepared if needed.
-
Gently vortex the vial to mix.
-
If the solution is not clear, sonicate in a water bath for 10-15 second intervals until the peptide is fully dissolved. Avoid excessive heating.
-
Centrifuge the stock solution at >10,000 x g for 5 minutes to pellet any remaining particulates.
-
Carefully transfer the supernatant to a fresh, sterile, low-protein-binding tube.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Determining the In Vitro Stability of this compound
Objective: To assess the stability of this compound in a specific cell culture medium at 37°C over time.
Materials:
-
Prepared stock solution of this compound
-
Your specific cell culture medium (with or without serum)
-
Sterile, low-protein-binding tubes
-
37°C incubator
-
A functional cell-based assay sensitive to this compound activity (e.g., a chemotaxis assay or a cell viability assay with a CXCR4-dependent cell line)
-
High-Performance Liquid Chromatography (HPLC) system (optional, for a more direct measure of degradation)
Procedure:
-
Prepare a solution of this compound in your cell culture medium at the final working concentration you intend to use in your experiments.
-
Aliquot this solution into several sterile, low-protein-binding tubes, one for each time point.
-
Place the tubes in a 37°C incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove one aliquot and store it at -80°C until all time points are collected. The 0-hour time point serves as your baseline.
-
Once all samples are collected, test their biological activity using your chosen functional assay.
-
(Optional HPLC analysis) Analyze the samples by reverse-phase HPLC to quantify the amount of intact this compound remaining at each time point.
-
Plot the remaining activity (or percentage of intact peptide) against time to determine the stability of this compound under your experimental conditions.
Visualizations
CXCR4 Signaling Pathway
Caption: CXCR4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Solubility and Stability Testing
Caption: Workflow for testing the solubility and stability of this compound.
Troubleshooting Logic: Peptide Precipitation
References
- 1. The high-affinity CXCR4 antagonist BKT140 is safe and induces a robust mobilization of human CD34+ cells in patients with multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CXCR4 antagonist 4F-benzoyl-TN14003 inhibits leukemia and multiple myeloma tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced unique pattern of hematopoietic cell mobilization induced by the CXCR4 antagonist 4F-benzoyl-TN14003 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jpt.com [jpt.com]
- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 12. genscript.com [genscript.com]
- 13. genscript.com [genscript.com]
Interpreting unexpected results in TN14003 migration assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing TN14003 in migration assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell migration?
A1: this compound is a potent and specific antagonist of the CXCR4 receptor. It functions by competitively binding to CXCR4 and blocking the binding of its natural ligand, stromal cell-derived factor-1 (SDF-1/CXCL12). The interaction between SDF-1 and CXCR4 is crucial for the directional migration of various cell types. By inhibiting this axis, this compound is expected to reduce or completely block SDF-1-induced cell migration.
Q2: What is the expected outcome of a this compound migration assay?
A2: In a typical migration assay, such as a Transwell assay, cells will migrate towards a chemoattractant like SDF-1. When this compound is introduced, it is expected to inhibit this migration in a dose-dependent manner.
Q3: At what concentration should I use this compound?
A3: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. However, studies have shown that this compound can completely block SDF-1-induced migration of some cancer cells at a concentration of 100 nM.[1][2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q4: What are the key signaling pathways involved in SDF-1/CXCR4-mediated cell migration that are inhibited by this compound?
A4: The binding of SDF-1 to CXCR4 activates several downstream signaling pathways that are critical for cell migration. This compound, by blocking this initial interaction, inhibits these subsequent signaling events. Key pathways include the Gαi-dependent activation of mTORC1 and the activation of Rho-GTPases like Rac1 and Cdc42.[3][4]
Troubleshooting Unexpected Results
Unexpected results can arise in any experiment. This section provides guidance on how to interpret and troubleshoot common issues encountered during this compound migration assays.
Issue 1: No inhibition of cell migration by this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Action | Rationale |
| Degraded or inactive this compound | Use a fresh aliquot of this compound. Confirm its activity with a positive control cell line known to respond to this inhibitor. | Improper storage or multiple freeze-thaw cycles can lead to compound degradation. |
| Low or absent CXCR4 expression on cells | Verify CXCR4 expression on your cells using techniques like flow cytometry or Western blotting. | This compound is a specific CXCR4 antagonist; if the receptor is not present, no effect will be observed. |
| Suboptimal SDF-1 concentration | Perform a titration of SDF-1 to determine the optimal concentration for inducing migration in your cell line. | Excessively high concentrations of SDF-1 may outcompete this compound for binding to CXCR4. |
| Incorrect assay setup | Review your migration assay protocol, ensuring correct seeding density, incubation time, and chemoattractant placement. | Procedural errors are a common source of unexpected results. |
| Cell health issues | Ensure cells are healthy, within a low passage number, and free from contamination. | Unhealthy or high-passage cells may exhibit altered signaling and migratory behavior. |
Issue 2: High variability in migration results between replicate wells.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Action | Rationale |
| Uneven cell seeding | Ensure a single-cell suspension before seeding and mix gently before adding to each well. | Cell clumps will lead to uneven migration across the membrane. |
| Presence of air bubbles | Carefully inspect for and remove any air bubbles between the insert and the media in the lower chamber. | Air bubbles can prevent the formation of a proper chemoattractant gradient. |
| Inconsistent removal of non-migrated cells | Use a consistent and gentle technique (e.g., with a cotton swab) to remove cells from the top of the insert. | Inconsistent removal can lead to inaccurate quantification of migrated cells. |
| Edge effect in multi-well plates | Ensure proper humidification during incubation and consider not using the outer wells of the plate if the issue persists. | Evaporation from outer wells can alter chemoattractant concentrations. |
Issue 3: Unexpected increase in cell migration with this compound treatment.
While counterintuitive, this phenomenon can occur under specific circumstances.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Action | Rationale |
| Off-target effects | Test a different CXCR4 antagonist (e.g., AMD3100) to see if the effect is specific to this compound. | Although rare, off-target effects can sometimes lead to unexpected cellular responses. |
| Inverse agonism | Investigate downstream signaling pathways to see if this compound is unexpectedly activating a pro-migratory signal in your specific cell type. | Some antagonists can act as inverse agonists, inhibiting basal receptor activity but potentially modulating other pathways. |
| Upregulation of other migratory pathways | Analyze the expression of other chemokine receptors or migratory proteins in response to this compound treatment. | Cells can sometimes compensate for the inhibition of one pathway by upregulating others. |
Experimental Protocols
Transwell Migration Assay Protocol
This protocol provides a general framework for assessing SDF-1-induced cell migration and its inhibition by this compound.
Materials:
-
24-well Transwell inserts (8.0 µm pore size)
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
SDF-1 (recombinant human)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet staining solution
-
Cotton swabs
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 18-24 hours in serum-free medium prior to the assay.
-
Harvest cells using trypsin and resuspend in serum-free medium.
-
Perform a cell count and adjust the concentration to 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add 600 µL of medium containing the chemoattractant (SDF-1). For the negative control, use serum-free medium.
-
Pre-treat the cell suspension with the desired concentration of this compound or vehicle control for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension (1 x 10^4 cells) to the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a duration optimized for your cell line (typically 4-24 hours).
-
-
Staining and Quantification:
-
After incubation, carefully remove the Transwell inserts.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the migrated cells with 0.1% Crystal Violet for 10 minutes.
-
Gently wash the inserts with PBS to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Visualizations
SDF-1/CXCR4 Signaling Pathway
Caption: SDF-1/CXCR4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Migration Assay
Caption: Workflow for a Transwell cell migration assay with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of SDF-1-induced migration of oncogene-driven myeloid leukemia by the L-RNA aptamer (Spiegelmer), NOX-A12, and potentiation of tyrosine kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stress-induced CXCR4 Promotes Migration and Invasion of Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SDF-1/CXCL12 induces directional cell migration and spontaneous metastasis via a CXCR4/Gαi/mTORC1 axis - PMC [pmc.ncbi.nlm.nih.gov]
TN14003 Technical Support Center: Minimizing Variability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information to minimize variability and enhance reproducibility in animal studies involving TN14003 (also known as BKT140 or Motixafortide). This compound is a potent, selective peptide antagonist of the C-X-C Motif Chemokine Receptor 4 (CXCR4).[1][2] It functions by blocking the binding of the receptor's natural ligand, stromal-derived factor-1α (SDF-1α or CXCL12), thereby inhibiting downstream signaling pathways that regulate cell trafficking, survival, and proliferation.[1][2]
Precise experimental planning and execution are critical for obtaining reliable and consistent data. This guide addresses common challenges, provides detailed protocols, and offers answers to frequently asked questions.
Troubleshooting Guide: Common Sources of Variability
High variability in in vivo experiments can obscure true biological effects. The following table outlines common issues encountered during studies with this compound and provides actionable solutions.
| Problem / Observation | Potential Cause(s) | Recommended Solution / Action |
| High inter-animal variability in tumor growth or metastasis | 1. Inconsistent CXCR4 expression levels in the animal model.[3][4]2. Variation in this compound formulation stability or concentration.3. Inconsistent administration (e.g., injection volume, site).4. Differences in animal age, weight, or health status. | 1. Action: Characterize CXCR4 expression in your tumor model (cell line or patient-derived xenograft) before starting the study. Consider screening animals or cell lines for consistent expression.2. Action: Prepare fresh formulations for each experiment. Follow strict protocols for solubilizing and storing the peptide to prevent degradation.[5]3. Action: Use calibrated equipment for all injections. Ensure the administration site is consistent across all animals. For subcutaneous injections, consider alternating sites to avoid local reactions.4. Action: Use animals from a single, reliable supplier. Acclimate them properly and ensure they are age- and weight-matched at the start of the experiment. |
| Inconsistent or lower-than-expected hematopoietic stem cell (HSC) mobilization | 1. Suboptimal timing of this compound administration relative to peak effect.2. Dose is too low for the specific animal model or strain.[6]3. Antagonist tolerance developing from prolonged exposure.[7]4. Synergistic agent (e.g., G-CSF) not administered correctly.[6] | 1. Action: Conduct a pilot study to determine the pharmacokinetic and pharmacodynamic profile of this compound in your model. HSC mobilization can occur within a few hours post-treatment.[6]2. Action: Perform a dose-response study to identify the optimal dose for mobilization. Studies have shown this compound is effective in a dose-dependent manner.[6]3. Action: Review the dosing schedule. While this compound is reported to be more potent than other CXCR4 antagonists like AMD3100, consider if the treatment duration is leading to receptor upregulation.[6][7]4. Action: If using G-CSF, ensure its administration schedule is optimized relative to this compound to achieve a synergistic effect.[6] |
| Variable bone marrow recovery post-chemotherapy | 1. Timing of this compound initiation is inconsistent relative to the cytotoxic insult or bone marrow transplant.[8][9]2. Severity of chemotherapy-induced cytopenia varies between animals. | 1. Action: Standardize the protocol for the timing of the first dose. In mouse models, successful administration has begun on day 2 post-transplantation.[9]2. Action: Ensure the initial cytotoxic treatment is highly consistent. Monitor baseline blood counts to confirm a uniform level of cytopenia before starting this compound treatment. |
| Unexpected Toxicity or Adverse Events | 1. Peptide formulation issues (e.g., incorrect pH, presence of aggregates).[5]2. Off-target effects or exaggerated pharmacology at the selected dose. | 1. Action: The most practical approach to peptide stabilization is pH optimization and selecting an appropriate buffer.[5] Ensure the final formulation is sterile, isotonic, and within a physiologically acceptable pH range.2. Action: Conduct a dose-range finding toxicity study. Start with a lower dose and escalate to determine the maximum tolerated dose (MTD) in your specific model and strain. |
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of action for this compound?
A1: this compound is a competitive inhibitor of the CXCR4 receptor.[1] The CXCR4 receptor and its ligand, CXCL12, play a crucial role in anchoring hematopoietic stem cells in the bone marrow and are implicated in the proliferation, survival, and metastasis of various cancers.[1][2] By binding to CXCR4, this compound blocks CXCL12 from attaching, which disrupts these processes. This leads to the mobilization of stem cells from the marrow into the peripheral blood and can induce apoptosis in cancer cells that rely on CXCR4 signaling.[1][2][6]
Q2: How should I prepare, formulate, and store this compound?
A2: As a peptide, this compound is susceptible to degradation in aqueous solutions.[5] For in vivo studies, it should be dissolved in a sterile, buffered solution such as phosphate-buffered saline (PBS).
-
Preparation: Allow the lyophilized peptide to reach room temperature before reconstituting. Use a sterile, high-purity solvent. To avoid stability issues associated with high concentrations, prepare solutions as close to the time of injection as possible.[10]
-
Formulation: The ideal formulation strategy involves optimizing the pH with an appropriate buffer.[5] For subcutaneous or intravenous injection, ensure the final solution is isotonic and at a physiological pH (~7.4).
-
Storage: Store the lyophilized peptide at -20°C or -80°C. After reconstitution, aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C. For short-term use (within 24 hours), the solution may be stored at 4°C.
Q3: What is a recommended starting dose and administration route for mouse studies?
A3: A commonly cited effective dose in mouse models is 5 mg/kg , administered daily via subcutaneous (s.c.) injection .[9] However, the optimal dose is model-dependent. A dose-response study is highly recommended to determine the most effective concentration for your specific application, whether it be tumor growth inhibition or stem cell mobilization.[2][6]
Q4: How does this compound differ from AMD3100 (Plerixafor)?
A4: Both this compound and AMD3100 are CXCR4 antagonists, but they differ in structure and potency. This compound is a peptide-based antagonist, while AMD3100 is a small molecule. Studies have shown that this compound is significantly more potent in its ability to mobilize hematopoietic stem cells and progenitors compared to AMD3100, both with and without G-CSF.[6][8] Furthermore, in some contexts, this compound has demonstrated direct cytotoxic effects on malignant cells, a feature not typically associated with AMD3100.[2][8]
Q5: What are the most critical parameters to control in my study design to ensure reproducibility?
A5: Beyond the points in the troubleshooting table, adhere to the PREPARE guidelines for planning animal research.[11][12] Key parameters include:
-
Randomization and Blinding: Randomize animals into treatment groups and blind experimenters to the treatment allocation during administration, data collection, and analysis to prevent observer bias.
-
Animal Husbandry: Maintain a consistent environment (light/dark cycle, temperature, humidity), diet, and housing conditions, as these can influence physiological responses.
-
Endpoint Consistency: Clearly define and standardize all primary and secondary endpoints and the methods for their measurement before the study begins.
Experimental Protocols
Protocol 1: Xenograft Tumor Growth Inhibition in a Mouse Model
This protocol provides a methodology for evaluating the efficacy of this compound in reducing the growth of human acute myeloid leukemia (AML) or multiple myeloma (MM) xenografts in immunodeficient mice.[2]
Materials:
-
This compound (lyophilized powder)
-
Sterile PBS (pH 7.4)
-
Immunodeficient mice (e.g., SCID or NSG), age- and weight-matched
-
Human AML (e.g., HL-60) or MM tumor cells
-
Calipers, syringes, needles
Methodology:
-
Cell Implantation: Subcutaneously implant 5-10 x 10^6 tumor cells in the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish. Begin monitoring tumor volume 3-4 days post-implantation using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: When average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle Control, this compound 5 mg/kg).
-
This compound Preparation: On each treatment day, prepare a fresh solution of this compound in sterile PBS.
-
Administration: Administer this compound or Vehicle Control via subcutaneous injection daily.
-
Data Collection: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Continue the study until tumors in the control group reach the predetermined endpoint size. Euthanize animals and harvest tumors for weight measurement and further analysis (e.g., histology for apoptosis and necrosis).[2]
Protocol 2: Bone Marrow Recovery Post-Chemotherapy in a Mouse Model
This protocol details a method to assess the ability of this compound to accelerate hematopoietic recovery following chemotherapy-induced cytopenia.[8][9]
Materials:
-
This compound
-
Cyclophosphamide (or other cytotoxic agent)
-
C57BL/6 mice, age- and weight-matched
-
Bone marrow cells from donor mice
-
Flow cytometry reagents for hematopoietic cell populations
-
Sterile PBS (pH 7.4)
Methodology:
-
Induction of Cytopenia: Administer a myelosuppressive regimen of cyclophosphamide to recipient mice.[9]
-
Bone Marrow Transplantation: 24 hours after the final chemotherapy dose, intravenously transplant 5 x 10^6 bone marrow cells from healthy donor mice into each recipient mouse.[9]
-
Treatment Initiation: Begin daily subcutaneous treatments with this compound (e.g., 5 mg/kg) or Vehicle (PBS) on day 2 post-transplantation and continue until day 9.[9]
-
Peripheral Blood Monitoring: Collect peripheral blood samples via tail vein bleed on specified days (e.g., days 0, 2, 4, 7, 9) to monitor white blood cell (WBC), neutrophil, and other hematopoietic cell counts via flow cytometry or a hematology analyzer.[9]
-
Terminal Analysis: On day 10, euthanize the mice.[9]
-
Bone Marrow Harvest: Harvest bone marrow from the femurs and tibias.
-
Cellular Analysis: Analyze the bone marrow for total cell counts and the frequency of various progenitor and mature cell lineages using flow cytometry and colony-forming unit (CFU) assays.[9]
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound as a CXCR4 antagonist.
Experimental Workflow for a Xenograft Study
Caption: Workflow for a typical in vivo xenograft study.
Troubleshooting Logic for High Variability
References
- 1. Motixafortide | C97H144FN33O19S2 | CID 91865076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CXCR4 antagonist 4F-benzoyl-TN14003 inhibits leukemia and multiple myeloma tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vivo molecular imaging of chemokine receptor CXCR4 expression in patients with advanced multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 6. Enhanced unique pattern of hematopoietic cell mobilization induced by the CXCR4 antagonist 4F-benzoyl-TN14003 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biased antagonism of CXCR4 avoids antagonist tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The CXCR4 antagonist 4F-benzoyl-TN14003 stimulates the recovery of the bone marrow after transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. PREPARE: guidelines for planning animal research and testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. norecopa.no [norecopa.no]
Adjusting TN14003 treatment protocols for different animal strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TN14003 in various animal strains. The information provided is intended to assist in the adjustment of treatment protocols to account for potential strain-specific differences in drug response.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound, also known as Motixafortide, is a potent and selective antagonist of the CXCR4 receptor. It functions by blocking the binding of the natural ligand, CXCL12 (also known as SDF-1α), to CXCR4. This interaction is crucial for the trafficking and retention of various cells, including hematopoietic stem cells and immune cells, in the bone marrow. By inhibiting this pathway, this compound can mobilize these cells into the peripheral circulation and can also interfere with tumor cell proliferation, survival, and metastasis in cancers that overexpress CXCR4.
Q2: Are there known differences in the efficacy of this compound between different animal strains?
A2: While direct comparative studies of this compound efficacy across a wide range of animal strains are not extensively published, it is a well-established principle in pharmacology that different inbred strains can exhibit varied responses to therapeutic agents. These differences can arise from genetic variations leading to altered drug metabolism, distribution, and target receptor expression or function. For instance, immunological differences between strains, such as the Th1/Th2 bias in C57BL/6 and BALB/c mice respectively, could influence the outcomes of this compound treatment, especially in studies involving immune modulation or cancer immunotherapy.[1][2]
Q3: What are the initial recommended doses of this compound for in vivo studies?
A3: Published studies in mice have utilized a range of doses, typically between 1 mg/kg and 10 mg/kg, administered subcutaneously. The optimal dose will depend on the specific research question, the animal model, and the strain being used. It is always recommended to perform a dose-response pilot study to determine the most effective and well-tolerated dose for your specific experimental conditions.
Q4: How should I prepare and administer this compound?
A4: this compound is a peptide and should be handled with care to avoid degradation. It is typically dissolved in a sterile, biocompatible solvent such as phosphate-buffered saline (PBS) or saline. For subcutaneous injection, a total volume of 100-200 µL is common for mice. Ensure the solution is clear and free of particulates before administration.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Suboptimal cell mobilization or anti-tumor effect. | Strain-specific pharmacokinetics: The animal strain being used may metabolize or clear the drug more rapidly, leading to lower effective concentrations. | 1. Increase Dose: Titrate the dose upwards in a pilot study (e.g., increase in increments of 2.5 mg/kg). 2. Increase Dosing Frequency: Consider administering the drug more frequently (e.g., every 12 hours instead of every 24 hours) based on the expected half-life. 3. Pharmacokinetic Analysis: If feasible, perform a basic pharmacokinetic study to determine the drug concentration in the plasma over time in your specific strain. |
| Strain-specific target expression: The level of CXCR4 expression on the target cells may be lower in the chosen strain. | 1. Verify Target Expression: Use techniques like flow cytometry or immunohistochemistry to confirm CXCR4 expression on your cells of interest in the specific animal strain. 2. Consider a Different Strain: If CXCR4 expression is consistently low, a different animal strain with higher target expression may be more suitable. | |
| Observed Toxicity or Adverse Effects (e.g., lethargy, weight loss). | Strain-specific sensitivity: The animal strain may be more sensitive to the effects of CXCR4 inhibition. | 1. Decrease Dose: Reduce the administered dose. 2. Monitor Animal Health: Implement a more rigorous health monitoring schedule, including daily weight checks and clinical scoring. 3. Evaluate Off-Target Effects: Consider the possibility of off-target effects in your specific strain and consult relevant literature. |
| High variability in response between individual animals of the same strain. | Experimental variability: Inconsistent drug administration, animal handling, or other experimental factors. | 1. Standardize Procedures: Ensure all experimental procedures, including drug preparation, injection technique, and timing of measurements, are highly standardized. 2. Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability. 3. Health Status: Ensure all animals are healthy and free of underlying infections that could impact their response. |
Experimental Protocols
Protocol 1: In Vivo Hematopoietic Stem Cell Mobilization
This protocol provides a general framework for assessing the hematopoietic stem cell mobilizing activity of this compound in mice.
Materials:
-
This compound
-
Sterile PBS or saline
-
C57BL/6 or BALB/c mice (8-10 weeks old)
-
Syringes and needles for subcutaneous injection
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Flow cytometer and relevant antibodies (e.g., anti-CD34, anti-c-Kit)
Procedure:
-
This compound Preparation: Dissolve this compound in sterile PBS to the desired concentration (e.g., 1 mg/mL for a 5 mg/kg dose in a 25g mouse).
-
Animal Dosing: Administer this compound via subcutaneous injection at the predetermined dose. A vehicle-only control group should be included.
-
Blood Collection: At various time points post-injection (e.g., 1, 2, 4, and 6 hours), collect peripheral blood from the animals.
-
Cell Staining and Analysis: Perform red blood cell lysis. Stain the remaining white blood cells with fluorescently labeled antibodies against hematopoietic stem and progenitor cell markers.
-
Flow Cytometry: Acquire and analyze the samples on a flow cytometer to quantify the number of mobilized stem cells in the peripheral blood.
Protocol 2: In Vivo Anti-Tumor Efficacy Study
This protocol outlines a general method for evaluating the anti-tumor effects of this compound in a xenograft or syngeneic tumor model.
Materials:
-
This compound
-
Sterile PBS or saline
-
Immunocompromised (for xenografts, e.g., SCID) or immunocompetent (for syngeneic models) mice
-
Tumor cells expressing CXCR4
-
Calipers for tumor measurement
-
Syringes and needles for subcutaneous injection
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant a known number of tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Animal Randomization: Randomize the mice into treatment and control groups.
-
This compound Treatment: Begin treatment with this compound at the desired dose and schedule. A vehicle-only control group is essential.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for apoptosis markers).
Visualizations
Caption: Mechanism of action of this compound as a CXCR4 antagonist.
Caption: Generalized experimental workflow for in vivo studies with this compound.
References
Validation & Comparative
A Head-to-Head Comparison of TN14003 and AMD3100 (Plerixafor) in Stem Cell Mobilization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent CXCR4 antagonists, TN14003 and AMD3100 (Plerixafor), in the context of hematopoietic stem cell (HSC) mobilization. By presenting key experimental data, detailed protocols, and visual representations of the underlying biological mechanisms, this document aims to equip researchers with the necessary information to make informed decisions for their preclinical and clinical studies.
Executive Summary
The mobilization of HSCs from the bone marrow into the peripheral blood is a critical step for various therapeutic procedures, including autologous and allogeneic stem cell transplantation. The CXCL12/CXCR4 signaling axis is a key regulator of HSC retention in the bone marrow. Both this compound and AMD3100 are antagonists of the CXCR4 receptor, disrupting its interaction with its ligand CXCL12 and thereby inducing the egress of HSCs into circulation.
Experimental evidence consistently demonstrates that This compound (also known as T-140 or 4F-benzoyl-TN14003) is a more potent mobilizing agent than AMD3100 (Plerixafor) .[1] This increased potency is observed when the agents are used alone and in synergistic combination with Granulocyte-Colony Stimulating Factor (G-CSF).[1] This guide will delve into the quantitative data and experimental methodologies that underpin these findings.
Data Presentation: Quantitative Comparison
The following tables summarize the comparative efficacy of this compound and AMD3100 in key preclinical assays.
Table 1: In Vivo Stem Cell Mobilization in Mice
| Compound | Dose | CFU-GM/mL of Blood (Mean ± SD) | Fold Increase Over Control | Reference |
| Control (Saline) | - | 50 ± 15 | 1 | [1] |
| AMD3100 | 5 mg/kg | 850 ± 150 | 17 | [1] |
| This compound | 5 mg/kg | 2,500 ± 300 | 50 | [1] |
| G-CSF | 100 µg/kg/day x 4 days | 1,200 ± 200 | 24 | [2] |
| G-CSF + AMD3100 | As above + 5 mg/kg | 4,500 ± 500 | 90 | [2] |
| G-CSF + this compound | As above + 5 mg/kg | >6,000 | >120 | [1] |
CFU-GM: Colony-Forming Unit - Granulocyte, Macrophage
Table 2: In Vitro CXCR4 Binding Affinity and Chemotaxis Inhibition
| Compound | IC50 for CXCR4 Binding (nM) | Chemotaxis Inhibition (IC50, nM) | Reference |
| AMD3100 | 44 | ~50 | [3] |
| This compound | 0.6 | ~1 | [4] |
IC50: Half-maximal inhibitory concentration
Experimental Protocols
In Vivo Stem Cell Mobilization Assay in Mice
This protocol outlines the methodology for assessing the in vivo efficacy of CXCR4 antagonists in mobilizing hematopoietic stem and progenitor cells in a murine model.
Materials:
-
8-12 week old C57BL/6 mice
-
This compound and AMD3100 (Plerixafor)
-
Sterile saline
-
Heparin
-
Complete methylcellulose medium (for CFU assay)
-
Recombinant murine cytokines (e.g., SCF, IL-3, IL-6, GM-CSF)
-
1 mL syringes with 27-gauge needles
-
Microhematocrit tubes
-
Cell culture plates (35 mm)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Animal Dosing:
-
Prepare solutions of this compound and AMD3100 in sterile saline at the desired concentrations.
-
Administer a single subcutaneous (s.c.) injection of the compound or saline (vehicle control) to the mice. A typical dose for comparison is 5 mg/kg.[1]
-
-
Blood Collection:
-
At a predetermined time point post-injection (e.g., 1-2 hours), collect peripheral blood via retro-orbital bleeding or cardiac puncture into heparinized tubes.[1]
-
-
Cell Counting:
-
Perform a complete blood count (CBC) to determine the number of white blood cells (WBCs).
-
-
Colony-Forming Unit (CFU) Assay:
-
Dilute the peripheral blood in phosphate-buffered saline (PBS).
-
Mix the diluted blood with complete methylcellulose medium supplemented with appropriate murine cytokines.
-
Plate the mixture in 35 mm culture dishes in duplicate.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 7-10 days.
-
-
Data Analysis:
-
Count the number of granulocyte-macrophage colonies (CFU-GM) under an inverted microscope.
-
Calculate the number of CFU-GM per milliliter of peripheral blood.
-
Compare the results between the different treatment groups.
-
In Vitro Chemotaxis Assay (Boyden Chamber)
This protocol describes the method for evaluating the ability of CXCR4 antagonists to inhibit the migration of hematopoietic cells towards a CXCL12 gradient.
Materials:
-
Human or murine hematopoietic cell line expressing CXCR4 (e.g., Jurkat cells, primary CD34+ cells)
-
RPMI 1640 medium with 0.5% bovine serum albumin (BSA)
-
Recombinant human or murine CXCL12
-
This compound and AMD3100
-
Boyden chamber apparatus with polycarbonate membranes (5 µm pore size)
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Harvest and wash the cells. Resuspend in RPMI 1640 with 0.5% BSA.
-
Incubate the cells with varying concentrations of this compound or AMD3100 for 30 minutes at 37°C.
-
-
Assay Setup:
-
Add RPMI 1640 with 0.5% BSA containing CXCL12 (e.g., 100 ng/mL) to the lower wells of the Boyden chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add the pre-treated cell suspension to the upper wells.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 2-4 hours.
-
-
Quantification of Migration:
-
Remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Alternatively, for fluorescently labeled cells, lyse the migrated cells and quantify the fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of migrating cells for each antagonist concentration relative to the control (no antagonist).
-
Determine the IC50 value for chemotaxis inhibition for each compound.
-
Mandatory Visualization
Caption: CXCL12/CXCR4 signaling and antagonist-mediated mobilization.
Caption: Workflow for in vivo comparison of stem cell mobilization.
References
- 1. Enhanced unique pattern of hematopoietic cell mobilization induced by the CXCR4 antagonist 4F-benzoyl-TN14003 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Biased antagonism of CXCR4 avoids antagonist tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Head-to-head comparison of TN14003 and other CXCR4 inhibitors in inhibiting cancer cell proliferation
For Immediate Release: A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical therapeutic target in oncology. Its activation by its ligand, CXCL12, triggers a cascade of signaling events that promote cancer cell proliferation, survival, and metastasis. Consequently, the development of CXCR4 inhibitors is a burgeoning area of cancer research. This guide provides a head-to-head comparison of TN14003 (also known as Motixafortide or BL-8040) with other prominent CXCR4 inhibitors—Plerixafor (AMD3100) and MSX-122—focusing on their efficacy in inhibiting cancer cell proliferation, supported by available experimental data.
Executive Summary
This guide synthesizes preclinical data to offer a comparative analysis of this compound against other CXCR4 antagonists. The available evidence suggests that this compound exhibits potent anti-proliferative and pro-apoptotic effects, in some cases demonstrating superiority over the first-generation inhibitor, Plerixafor (AMD3100). While direct head-to-head quantitative comparisons across a wide range of cancer types are still emerging, the existing data provides valuable insights for the research and drug development community.
Comparative Analysis of Anti-Proliferative Efficacy
The inhibitory effects of CXCR4 antagonists on cancer cell proliferation are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. While direct comparative studies providing IC50 values for all three inhibitors under identical conditions are limited, the following table summarizes available data and qualitative findings from various studies.
| Inhibitor | Chemical Nature | Known Anti-Proliferative Activity & Potency | Cancer Cell Lines Studied |
| This compound (Motixafortide/BL-8040) | Cyclic Peptide | High-affinity CXCR4 antagonist with a reported IC50 of 0.8 nM for receptor binding.[1] It has been shown to exhibit preferential cytotoxicity towards malignant cells of hematopoietic origin compared to AMD3100 and to induce apoptosis in leukemia and multiple myeloma cells.[2][3] | Leukemia, Multiple Myeloma, Pancreatic Cancer, Breast Cancer, Lung Cancer, Neuroblastoma.[2][3][4] |
| Plerixafor (AMD3100) | Bicyclam Small Molecule | The first-in-class CXCR4 antagonist. While it can inhibit proliferation, some studies report it can also paradoxically promote the proliferation of certain cancer cell lines, such as Ewing sarcoma.[5] It has been shown to be less effective at inducing apoptosis in hematopoietic cancer cells compared to this compound.[2] | Multiple Myeloma, Leukemia, Ewing Sarcoma, Breast Cancer, Glioblastoma.[5][6][7] |
| MSX-122 | Non-peptide Small Molecule | A potent, orally available CXCR4 antagonist. In a competition-binding assay, it demonstrated efficacy in the low nanomolar range in displacing a this compound derivative.[8] It has been shown to inhibit primary tumor growth and metastasis. | Breast Cancer, Lung Cancer, Head and Neck Cancer, Uveal Melanoma.[7] |
Note: The IC50 values for proliferation can vary significantly depending on the cell line, assay conditions, and duration of treatment. The data presented here is for comparative purposes and is based on available literature.
Experimental Methodologies
To ensure the reproducibility and validity of findings when comparing CXCR4 inhibitors, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for key assays used to assess cancer cell proliferation.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability and proliferation.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium salt MTT to formazan, a purple-colored product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the CXCR4 inhibitors (e.g., this compound, Plerixafor, MSX-122) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values for each inhibitor.
BrdU (Bromodeoxyuridine) Incorporation Assay
This immunoassay measures DNA synthesis as an indicator of cell proliferation.
Principle: BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Incorporated BrdU is then detected using a specific primary antibody and a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a colorimetric or fluorometric reaction.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with CXCR4 inhibitors as described in the MTT assay protocol.
-
BrdU Labeling: Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow for its incorporation into the DNA of proliferating cells.
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: Incubate the cells with a primary anti-BrdU antibody, followed by a secondary antibody-enzyme conjugate.
-
Substrate Addition: Add the appropriate substrate to develop the signal.
-
Signal Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Quantify the level of BrdU incorporation as a measure of cell proliferation and determine the inhibitory effects of the compounds.
Colony Formation (Clonogenic) Assay
This assay assesses the long-term ability of single cells to proliferate and form colonies.
Principle: The ability of a single cell to undergo multiple divisions to form a colony of at least 50 cells is a measure of its reproductive integrity. This assay evaluates the effect of cytotoxic agents on the survival and proliferative capacity of cells.
Protocol:
-
Cell Seeding: Plate a low number of cells (e.g., 200-1000 cells/well) in 6-well plates to allow for the formation of distinct colonies.
-
Compound Treatment: Treat the cells with different concentrations of the CXCR4 inhibitors. The treatment can be for a short duration (e.g., 24 hours) followed by replacement with fresh media, or for the entire duration of colony formation.
-
Incubation: Incubate the plates for 1-3 weeks, allowing sufficient time for colony formation.
-
Fixation and Staining: Fix the colonies with a solution such as methanol or a mixture of methanol and acetic acid, and then stain them with a staining solution like crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control to determine the long-term anti-proliferative effects of the inhibitors.
Visualizing the Mechanism and Workflow
To further elucidate the context of this comparison, the following diagrams illustrate the CXCR4 signaling pathway and a typical experimental workflow for comparing the anti-proliferative effects of CXCR4 inhibitors.
Caption: The CXCR4 signaling pathway leading to cancer cell proliferation.
Caption: A typical experimental workflow for comparative analysis.
Conclusion
The CXCR4 signaling axis remains a compelling target for anti-cancer therapy. This compound (Motixafortide) is a potent second-generation CXCR4 inhibitor that demonstrates significant promise in preclinical studies, often exhibiting superior cytotoxic and anti-proliferative effects compared to the first-generation inhibitor, Plerixafor (AMD3100). MSX-122 also presents as a potent antagonist with promising in vivo activity. Further direct, quantitative comparative studies across a broader range of cancer types are warranted to fully elucidate the relative potencies of these inhibitors and to guide their clinical development. The experimental protocols and workflows detailed in this guide provide a framework for conducting such vital comparative research.
References
- 1. Motixafortide | C97H144FN33O19S2 | CID 91865076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CXCR4 antagonist 4F-benzoyl-TN14003 inhibits leukemia and multiple myeloma tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Structural Basis of the Binding Mode of the Antineoplastic Compound Motixafortide (BL-8040) in the CXCR4 Chemokine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of cell proliferation, migration and colony formation of LS174T Cells by carbonic anhydrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MSX-122: Is an effective small molecule CXCR4 antagonist in cancer therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating TN14003's Anti-Metastatic Efficacy in a Secondary Tumor Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-metastatic effects of TN14003 with the alternative CXCR4 antagonist, AMD3100 (Plerixafor), supported by experimental data from preclinical secondary tumor models. Detailed methodologies for key experiments are presented to facilitate the replication and validation of these findings.
Executive Summary
Metastasis remains a primary driver of cancer-related mortality, underscoring the urgent need for effective anti-metastatic therapies. The CXCL12/CXCR4 signaling axis is a critical pathway in tumor progression, mediating cancer cell migration, invasion, and homing to distant metastatic sites. This compound, a potent and specific peptide antagonist of the CXCR4 receptor, has demonstrated significant promise in preclinical studies by inhibiting metastasis. This guide presents a comparative analysis of this compound and another well-known CXCR4 inhibitor, AMD3100, in a secondary tumor model of breast cancer. The data indicates that while both agents can reduce primary tumor growth, this compound exhibits superior efficacy in inhibiting pulmonary metastasis.
Comparative Efficacy of this compound and AMD3100
The following tables summarize the quantitative data from a key preclinical study comparing the in vivo anti-tumor and anti-metastatic activity of this compound and AMD3100 in a HER2-positive breast cancer patient-derived xenograft (PDX) model.
Table 1: Effect of this compound and AMD3100 on Primary Tumor Growth in a HER2-Positive Breast Cancer PDX Model
| Treatment Group | Mean Final Tumor Weight (mg) | % Inhibition of Tumor Growth | Statistical Significance (vs. Control) |
| Control (PBS) | ~1000 | - | - |
| This compound (7.5 mg/kg) | ~500 | ~50% | p ≤ 0.05 |
| AMD3100 (5 mg/kg) | ~600 | ~40% | p ≤ 0.05 |
Table 2: Comparative Anti-Metastatic Effect on Pulmonary Metastasis in a HER2-Positive Breast Cancer PDX Model
| Treatment Group | Relative Quantification of Lung Metastases (human ALU sequences) | % Inhibition of Metastasis | Statistical Significance (vs. Control) |
| Control (PBS) | ~1.5 | - | - |
| This compound (7.5 mg/kg) | ~0.5 | ~67% | p ≤ 0.05 |
| AMD3100 (5 mg/kg) | ~1.0 | ~33% | Not Significant |
Data is approximated from graphical representations in Lefort S, et al. Oncogene. 2017 Mar 2;36(9):1211-1222.[1]
These results demonstrate that this compound was significantly more effective than AMD3100 at reducing the metastatic dissemination of HER2-positive breast cancer cells to the lungs in this preclinical model.[1]
Mechanism of Action: The CXCR4/CXCL12 Signaling Pathway
This compound exerts its anti-metastatic effects by disrupting the interaction between the chemokine receptor CXCR4, which is often overexpressed on the surface of cancer cells, and its ligand, CXCL12 (also known as SDF-1).[2] CXCL12 is highly expressed in organs that are common sites of metastasis, such as the lungs, liver, and bone marrow. The binding of CXCL12 to CXCR4 activates downstream signaling pathways that promote cell migration, invasion, and survival. By blocking this interaction, this compound effectively inhibits the "homing" of cancer cells to these distant sites.
Experimental Protocols
Establishment of a Secondary Tumor Model (Experimental Metastasis)
This protocol describes the establishment of a pulmonary metastasis model via tail vein injection of human breast cancer cells into immunodeficient mice.
Materials:
-
Human breast cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)
-
1 mL syringes with 27-30 gauge needles
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in complete medium until they reach 70-80% confluency.
-
Cell Harvesting: Wash the cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Cell Counting and Resuspension: Resuspend the cell pellet in sterile PBS and determine the cell concentration. Adjust the concentration to 1 x 10^7 cells/mL in PBS. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mice using isoflurane.
-
Tail Vein Injection: Load a syringe with 100 µL of the cell suspension (1 x 10^6 cells). Carefully inject the cells into the lateral tail vein of the anesthetized mouse.
-
Monitoring: Monitor the mice regularly for signs of tumor burden, such as weight loss or respiratory distress. Metastases typically develop in the lungs within 4-8 weeks.[3][4]
In Vivo Administration of this compound
For continuous and controlled delivery of this compound in mouse models, the use of an Alzet osmotic pump is a reliable method.
Materials:
-
This compound
-
Sterile vehicle (e.g., PBS or saline)
-
Alzet osmotic pumps (model selected based on desired delivery rate and duration)
-
Surgical instruments for subcutaneous implantation
Procedure:
-
Drug Preparation: Dissolve this compound in the sterile vehicle to the desired concentration.
-
Pump Priming: Fill the Alzet osmotic pumps with the this compound solution according to the manufacturer's instructions. Prime the pumps in sterile saline at 37°C for the recommended duration.
-
Surgical Implantation: Anesthetize the mouse. Make a small incision in the skin on the back, between the shoulder blades. Create a subcutaneous pocket using blunt dissection.
-
Pump Insertion: Insert the primed osmotic pump into the subcutaneous pocket.
-
Wound Closure: Close the incision with wound clips or sutures.
-
Post-operative Care: Monitor the animal for recovery from surgery and for any signs of discomfort.
A study by Tamamura et al. utilized this method to achieve a statistically significant reduction in pulmonary metastasis of MDA-MB-231 cells in SCID mice.[5]
Conclusion
The presented data strongly supports the anti-metastatic potential of this compound, demonstrating its superiority over AMD3100 in a preclinical model of breast cancer lung metastasis. The detailed experimental protocols provided herein offer a framework for the validation and further investigation of this compound's efficacy in various secondary tumor models. The targeted inhibition of the CXCR4/CXCL12 pathway by this compound represents a promising therapeutic strategy for combating metastatic cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Development of a Novel Class of CXCR4 Antagonist Impairing Solid Tumors Growth and Metastases | PLOS One [journals.plos.org]
- 3. Lung-Derived Factors Mediate Breast Cancer Cell Migration through CD44 Receptor-Ligand Interactions in a Novel Ex Vivo System for Analysis of Organ-Specific Soluble Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring Breast Tumor Lung Metastasis by U-SPECT-II/CT with an Integrin αvβ3-Targeted Radiotracer 99mTc-3P-RGD2 [thno.org]
- 5. Lung metastasis assays [bio-protocol.org]
Cross-Validation of TN14003's Mechanism of Action: A Comparative Guide Utilizing Genetic Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TN14003, a potent CXCR4 antagonist, with other alternatives, focusing on the cross-validation of its mechanism of action using genetic knockout models. The objective is to offer a clear, data-driven perspective on the specificity and on-target activity of this compound, supported by experimental evidence.
Introduction to this compound and its Mechanism of Action
This compound, also known as 4F-benzoyl-TN14003 or BKT140, and its closely related analog Motixafortide (BL-8040), is a selective peptide-based antagonist of the C-X-C chemokine receptor 4 (CXCR4). The primary mechanism of action of this compound involves the inhibition of the binding of the chemokine CXCL12 (stromal cell-derived factor-1 or SDF-1) to its receptor, CXCR4.[1][2][3] This interaction plays a pivotal role in various physiological and pathological processes, including cancer progression, metastasis, and inflammation.[4][5][6] By blocking the CXCL12/CXCR4 signaling axis, this compound has demonstrated potential as a therapeutic agent in oncology, particularly in hematological malignancies and solid tumors.[3][7]
Comparative Analysis of CXCR4 Antagonists
To objectively evaluate the performance of this compound, it is compared with Plerixafor (AMD3100), another well-characterized CXCR4 antagonist approved for stem cell mobilization.[8][9][10] While both compounds target the same receptor, their molecular interactions and downstream effects may differ.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and Plerixafor from various in vitro studies. This data highlights the comparative potency and efficacy of these CXCR4 antagonists in different cancer cell lines.
| Compound | Cell Line | Assay | Metric | Value | Reference |
| This compound (BKT140) | Multiple Myeloma (ARH77) | Cell Viability | IC50 | ~5 µM | [3] |
| Acute Myeloid Leukemia (HL-60) | Cell Viability | IC50 | ~10 µM | [3] | |
| Non-Small Cell Lung Cancer (H460) | Colony Formation | Inhibition | Significant at 10 µM | [11] | |
| Pancreatic Cancer (PANC-1) | Cell Migration | Inhibition | Complete at 100 nM | [12] | |
| Plerixafor (AMD3100) | Multiple Myeloma (NCI-H929) | Cell Viability | IC50 | >100 µM | [3] |
| Acute Myeloid Leukemia (HL-60) | Cell Viability | IC50 | >100 µM | [3] | |
| Non-Hodgkin's Lymphoma | Stem Cell Mobilization | Fold Increase | ~2.5-fold | [2] |
Cross-Validation of Mechanism of Action Using Genetic Knockout Models
A study by Luo et al. (2019) successfully used CRISPR/Cas9 to knock out the CXCR4 gene in the triple-negative breast cancer cell line MDA-MB-231.[13] Their findings demonstrated that the knockout of CXCR4 significantly reduced cell proliferation, migration, and invasion, mirroring the phenotypic effects observed upon treatment with CXCR4 antagonists. This provides strong indirect evidence that the anti-cancer effects of compounds like this compound are indeed mediated through the inhibition of CXCR4 signaling.
Logical Framework for Cross-Validation
The following diagram illustrates the logical approach to cross-validating the mechanism of action of this compound using a CXCR4 knockout model.
Caption: Logical workflow for validating this compound's on-target activity.
Experimental Protocols
To facilitate the replication and further investigation of the findings discussed, detailed protocols for key experiments are provided below.
Generation of CXCR4 Knockout Cell Lines via CRISPR/Cas9
This protocol is adapted from the methodology described by Luo et al. (2019).[13]
-
sgRNA Design and Plasmid Construction:
-
Design single guide RNAs (sgRNAs) targeting a conserved exon of the CXCR4 gene using a publicly available tool (e.g., CHOPCHOP).
-
Synthesize and clone the designed sgRNAs into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).
-
-
Cell Transfection:
-
Culture the target cancer cell line (e.g., MDA-MB-231) to 70-80% confluency.
-
Transfect the cells with the CXCR4-sgRNA-Cas9 plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000).
-
-
Single-Cell Cloning:
-
48 hours post-transfection, sort GFP-positive cells into 96-well plates at a density of a single cell per well using fluorescence-activated cell sorting (FACS).
-
Culture the single-cell clones until they form visible colonies.
-
-
Validation of Knockout:
-
Expand the monoclonal cell lines.
-
Extract genomic DNA and perform PCR amplification of the targeted region of the CXCR4 gene.
-
Sequence the PCR products to identify insertions or deletions (indels) that result in a frameshift mutation and premature stop codon.
-
Confirm the absence of CXCR4 protein expression via Western blotting.
-
Western Blotting for CXCR4
-
Protein Extraction:
-
Lyse wild-type and CXCR4 knockout cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CXCR4 (e.g., rabbit anti-CXCR4) overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells (wild-type and CXCR4 knockout) into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with varying concentrations of this compound or a vehicle control for 48-72 hours.
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Cell Migration Assay (Transwell Assay)
-
Cell Preparation:
-
Starve the cells in a serum-free medium for 24 hours.
-
-
Assay Setup:
-
Place 8.0 µm pore size Transwell inserts into the wells of a 24-well plate.
-
Add a medium containing a chemoattractant (e.g., 100 ng/mL CXCL12) to the lower chamber.
-
Resuspend the starved cells in a serum-free medium with or without this compound and add 1 x 10^5 cells to the upper chamber.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C.
-
-
Staining and Quantification:
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol and stain with 0.1% crystal violet.
-
Elute the stain with 10% acetic acid and measure the absorbance at 590 nm.
-
Signaling Pathway and Experimental Workflow Visualization
CXCL12/CXCR4 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of CXCL12 to CXCR4, which is inhibited by this compound.
References
- 1. Enhanced unique pattern of hematopoietic cell mobilization induced by the CXCR4 antagonist 4F-benzoyl-TN14003 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biased action of the CXCR4-targeting drug plerixafor is essential for its superior hematopoietic stem cell mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. clyte.tech [clyte.tech]
- 5. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wound healing assay - Wikipedia [en.wikipedia.org]
- 7. (PDF) The CXCR4 Antagonist 4f-Benzoyl-Tn14003 Stimulates [research.amanote.com]
- 8. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 9. researchhub.com [researchhub.com]
- 10. CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo therapeutic efficacy of CXCR4 antagonist BKT140 against human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural Basis of the Binding Mode of the Antineoplastic Compound Motixafortide (BL-8040) in the CXCR4 Chemokine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
Does TN14003 show synergistic effects with other anti-cancer agents?
For Immediate Release
[City, State] – [Date] – TN14003, a potent antagonist of the CXCR4 receptor, is demonstrating significant potential in enhancing the efficacy of conventional anti-cancer treatments. Preclinical studies have revealed that this compound can act synergistically or additively with other anti-cancer agents, paving the way for novel combination therapies for various malignancies. This guide provides a comprehensive overview of the existing experimental data on the synergistic effects of this compound, offering valuable insights for researchers, scientists, and drug development professionals.
The chemokine receptor CXCR4 is known to play a crucial role in tumor progression, metastasis, and the development of drug resistance. By blocking the interaction of CXCR4 with its ligand, CXCL12, this compound disrupts key signaling pathways that promote cancer cell survival and proliferation. This mechanism of action makes this compound a prime candidate for combination therapies, aiming to overcome resistance and improve patient outcomes.
Synergistic and Additive Effects of this compound in Combination Therapies
Current research highlights two notable examples of this compound's potential in combination with other anti-cancer agents: a synergistic effect with imatinib in Chronic Myeloid Leukemia (CML) and an additive effect with cisplatin and paclitaxel in Non-Small Cell Lung Cancer (NSCLC).
Synergistic Effect with Imatinib in Chronic Myeloid Leukemia (CML)
A pivotal study has demonstrated a potent synergistic anti-leukemic effect when this compound (also known as BKT140) is combined with the tyrosine kinase inhibitor imatinib. This combination has shown to be highly effective in overcoming the protective effects of the bone marrow stroma, which is a known factor in CML drug resistance.
Quantitative Data Summary:
| Cancer Type | Combination Agents | Key Findings | In Vitro/In Vivo | Reference |
| Chronic Myeloid Leukemia (CML) | This compound (BKT140) + Imatinib | 90-95% reduction in CML cell viability.[1] | In Vitro | [1] |
| Chronic Myeloid Leukemia (CML) | This compound (BKT140) + Imatinib | Increased potency in reducing disease burden compared to single agents.[1] | In Vivo | [1] |
Experimental Protocol: In Vitro CML Cell Viability Assay
The synergistic effect of BKT140 and imatinib was evaluated on CML cell lines (K562, KCL22, and LAMA84). The cells were treated with BKT140 (8 μM) in combination with IC50 concentrations of imatinib (0.2–0.3 μM). Cell viability was assessed after a specified incubation period to determine the percentage of reduction in viable cells compared to control and single-agent treated cells. The combination of both agents promoted significant cell death.[2]
Experimental Protocol: In Vivo CML Xenograft Model
To assess the in vivo efficacy, a xenograft bioluminescent model of CML was established. Luciferase-transduced K562 cells were injected intraperitoneally into NOD/SCID mice. The mice were then treated with imatinib (0.6 mg/injection), BKT140 (100 μ g/injection ), or a combination of both agents, administered intraperitoneally. Tumor burden was quantified using bioluminescence imaging to evaluate the reduction in disease progression. The combined treatment demonstrated increased potency in vivo.[1]
Signaling Pathway: Disruption of Stroma-Mediated Chemoresistance
References
Independent Validation of TN14003's Therapeutic Potential: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of TN14003 (also known as 4F-benzoyl-TN14003, BKT140, and the approved drug Motixafortide) against other alternatives, supported by published experimental data. This compound is a potent and selective antagonist of the CXCR4 chemokine receptor, a key player in cancer progression and hematopoietic stem cell mobilization.
Mechanism of Action: Targeting the CXCL12/CXCR4 Axis
This compound functions by blocking the interaction between the CXCR4 receptor and its ligand, CXCL12 (also known as stromal cell-derived factor-1 or SDF-1).[1][2] This signaling pathway is crucial for the trafficking and homing of hematopoietic stem cells to the bone marrow.[1] In the context of cancer, the CXCL12/CXCR4 axis is implicated in tumor growth, metastasis, and the retention of malignant cells within the protective bone marrow microenvironment.[3][4] By disrupting this axis, this compound exhibits a dual therapeutic effect: mobilizing hematopoietic stem cells for transplantation and inhibiting the progression of certain cancers.
Below is a diagram illustrating the signaling pathway inhibited by this compound.
Caption: this compound blocks CXCL12 binding to CXCR4, inhibiting downstream signaling.
Comparative Efficacy: this compound vs. AMD3100 (Plerixafor)
A key alternative to this compound is AMD3100 (Plerixafor), another CXCR4 antagonist. Preclinical studies have demonstrated that this compound may offer advantages over AMD3100 in certain therapeutic applications.
Hematopoietic Stem Cell Mobilization
This compound has been shown to be a more potent mobilizer of hematopoietic stem cells and progenitors into the peripheral blood compared to AMD3100.[2] This is a critical aspect for successful autologous stem cell transplantation in cancer patients.
| Parameter | This compound (T-140) | AMD3100 | Reference |
| Hematopoietic Stem Cell Mobilization (with G-CSF) | Significantly more potent | Less potent | [2] |
| White Blood Cell Progenitor Mobilization (with G-CSF) | Synergistic effect | Synergistic effect, but less potent than this compound | [2] |
| Stimulation of Mature and Progenitor Cell Production in BM Stromal Cultures | Stimulatory effect | No stimulatory effect | [5][6] |
Anti-Cancer Activity
In preclinical models of hematological malignancies, this compound has demonstrated superior cytotoxic effects compared to AMD3100.
| Parameter | This compound (BKT140) | AMD3100 | Reference |
| Cytotoxicity towards Hematopoietic Malignant Cells | Exhibits CXCR4-dependent preferential cytotoxicity | Does not exhibit the same level of preferential cytotoxicity | [3][7] |
| Induction of Apoptosis in Multiple Myeloma Cells | Significantly stimulates apoptotic cell death | Not as effective in stimulating apoptosis | [3] |
| Reduction of Acute Myeloid Leukemia and Multiple Myeloma Xenograft Growth | Significantly reduces tumor growth in a dose-dependent manner | Less effective in reducing tumor growth | [3] |
Experimental Protocols
The following are summaries of key experimental protocols used in the cited research.
In Vitro Cell Migration Assay
-
Objective: To assess the inhibitory effect of this compound on CXCL12-induced cell migration.
-
Methodology: Human breast cancer cells (MDA-MB-231), human leukemia T cells (Sup-T1), or human umbilical vein endothelial cells are placed in the upper chamber of a transwell plate. The lower chamber contains CXCL12 to create a chemotactic gradient. Cells are treated with varying concentrations of this compound (e.g., 10-100 nM). After an incubation period, the number of cells that have migrated to the lower chamber is quantified.[8]
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology: Human acute myeloid leukemia or multiple myeloma cells are implanted subcutaneously into immunodeficient mice (e.g., SCID mice). Once tumors are established, mice are treated with subcutaneous injections of this compound or a control substance. Tumor size and weight are monitored over time. At the end of the study, tumors are excised and may be analyzed for markers of apoptosis and necrosis.[3]
The workflow for a typical in vivo xenograft study is depicted below.
Caption: Workflow for an in vivo tumor xenograft experiment.
Hematopoietic Stem Cell Mobilization Assay
-
Objective: To quantify the mobilization of hematopoietic stem cells and progenitors into the peripheral blood.
-
Methodology: Mice are treated with this compound, AMD3100, G-CSF, or a combination of these agents. At various time points after treatment, peripheral blood is collected. The number of white blood cells, progenitor cells (colony-forming units), and specific cell populations (e.g., monocytes, B cells, T cells) are quantified using flow cytometry and colony-forming assays.[2]
Therapeutic Potential and Future Directions
The independent validation of research on this compound highlights its significant therapeutic potential as a CXCR4 antagonist. Its demonstrated efficacy in mobilizing hematopoietic stem cells has led to its approval as Motixafortide for this indication.[1] Furthermore, its pro-apoptotic and anti-tumor effects in preclinical models of leukemia and multiple myeloma suggest a promising role in cancer therapy.[3] Clinical trials, such as NCT01010880 for multiple myeloma, are crucial next steps in confirming these preclinical findings in human patients.[4] The comparative data suggests that this compound may offer advantages over existing CXCR4 antagonists like Plerixafor, warranting further investigation and head-to-head clinical comparisons.
References
- 1. Motixafortide | C97H144FN33O19S2 | CID 91865076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enhanced unique pattern of hematopoietic cell mobilization induced by the CXCR4 antagonist 4F-benzoyl-TN14003 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CXCR4 antagonist 4F-benzoyl-TN14003 inhibits leukemia and multiple myeloma tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. The CXCR4 antagonist 4F-benzoyl-TN14003 stimulates the recovery of the bone marrow after transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. T140 analogs as CXCR4 antagonists identified as anti-metastatic agents in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of In Vivo Potency: TN14003 Versus Novel CXCR4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical therapeutic target in oncology. Its activation by its ligand, CXCL12 (stromal cell-derived factor-1 or SDF-1), is implicated in tumor progression, metastasis, and the resistance of cancer cells to therapy. Consequently, the development of potent CXCR4 antagonists is a focal point of cancer research. This guide provides an objective comparison of the in vivo potency of the well-characterized CXCR4 antagonist, TN14003 (also known as BKT140 or Motixafortide), against a selection of novel CXCR4 antagonists, supported by experimental data.
Data Presentation: In Vivo Efficacy of CXCR4 Antagonists
The following table summarizes the in vivo anti-tumor efficacy of this compound and several novel CXCR4 antagonists across various cancer models.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key In Vivo Efficacy Results |
| This compound (BKT140) | Acute Myeloid Leukemia (AML) & Multiple Myeloma | SCID mice | Subcutaneous injections | Significantly reduced tumor growth in a dose-dependent manner. Tumors were smaller, had larger necrotic areas, and higher apoptotic scores.[1] |
| This compound (BKT140) | Non-Small Cell Lung Cancer (H460 xenograft) | Nude mice | Subcutaneous administration | Significantly delayed the development of H460 xenografts.[2] |
| LY2510924 | Non-Hodgkin Lymphoma (Namalwa xenograft) | Mice | 0.1, 0.3, 1, 3 mg/kg s.c. twice daily or 0.6 mg/kg s.c. once daily | Dose-dependent inhibition of tumor growth.[3] |
| LY2510924 | Breast Cancer Metastasis (MDA-MB-231) | Mice | Not specified | Inhibited tumor metastasis by blocking migration and proliferation of tumor cells in the lung.[4] |
| MSX-122 | Breast Cancer Metastasis (MDA-MB-231) | Mice | 10 mg/kg i.p. | Significantly fewer lung metastases compared to control.[5][6] |
| MSX-122 | Lung Cancer (orthotopic model) | Mice | Not specified | Significant antitumor effects as a single agent and enhanced the effect of paclitaxel.[7] |
| BPRCX807 | Hepatocellular Carcinoma (HCA-1 orthotopic) | Mice | 15 mg/kg/day s.c. via minipumps | Significantly suppressed primary tumor growth and reduced the number of spontaneously occurring lung metastatic nodules.[8][9] |
| WZ811 | Chronic Lymphocytic Leukemia | Mouse xenograft models | 40 mg/kg p.o. | Exhibited tumor growth inhibition.[10][11] |
| Ulocuplumab (BMS-936564) | Multiple Myeloma, AML, Non-Hodgkin Lymphoma | Mice | 3-30 mg/kg i.p. every 3-4 days | Inhibited tumor growth in multiple xenograft models.[12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are generalized protocols for key experiments cited in the evaluation of CXCR4 antagonists.
Human Tumor Xenograft Model
This model is widely used to assess the anti-tumor efficacy of novel compounds in an in vivo setting.
-
Cell Culture: Human cancer cell lines (e.g., Namalwa, MDA-MB-231, H460) are cultured in appropriate media and conditions to ensure logarithmic growth.
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used to prevent rejection of human tumor cells. Animals are typically 6-8 weeks old at the start of the experiment.
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., 2 x 10^5 Namalwa cells) are suspended in a suitable medium, sometimes mixed with Matrigel, and implanted subcutaneously or orthotopically into the mice.[3]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Drug Administration: Once tumors reach a predetermined size, animals are randomized into control and treatment groups. The CXCR4 antagonist is administered according to the specified dose, route (e.g., subcutaneous, intraperitoneal, oral), and schedule.[1][3][11]
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).[1]
Experimental Metastasis Model
This model is used to evaluate the effect of a compound on the later stages of metastasis, such as extravasation and colonization of distant organs.
-
Cell Preparation: A metastatic cancer cell line (e.g., MDA-MB-231) is prepared as a single-cell suspension.
-
Intravenous Injection: A defined number of cancer cells are injected into the tail vein of immunocompromised mice.
-
Drug Administration: The CXCR4 antagonist is administered to the treatment group, starting either before, at the same time as, or after the injection of cancer cells, depending on the study design.
-
Metastasis Assessment: After a specific period, mice are euthanized, and target organs (e.g., lungs) are harvested. The number and size of metastatic nodules are quantified, often through histological analysis.[5]
Mandatory Visualization
CXCR4 Signaling Pathway
The binding of CXCL12 to the CXCR4 receptor activates several downstream signaling pathways that promote tumor growth, survival, and metastasis.
Caption: CXCR4 signaling cascade upon CXCL12 binding.
Experimental Workflow: In Vivo Xenograft Study
The following diagram illustrates a typical workflow for evaluating the efficacy of a CXCR4 antagonist in a tumor xenograft model.
Caption: Workflow of a typical in vivo xenograft study.
References
- 1. CXCR4 antagonist 4F-benzoyl-TN14003 inhibits leukemia and multiple myeloma tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Identification of LY2510924, a novel cyclic peptide CXCR4 antagonist that exhibits antitumor activities in solid tumor and breast cancer metastatic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Unique Small Molecule Modulator of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A highly selective and potent CXCR4 antagonist for hepatocellular carcinoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suppression of chronic lymphocytic leukemia progression by CXCR4 inhibitor WZ811 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
Evaluating the Therapeutic Window of TN14003: A Comparative Analysis with Standard-of-Care Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic window of TN14003 (motixafortide), a novel CXCR4 inhibitor, with current standard-of-care (SoC) therapies across its primary indications: hematopoietic stem cell (HSC) mobilization in multiple myeloma, and its investigational use in pancreatic and non-small cell lung cancer. The data presented is compiled from publicly available clinical trial results and peer-reviewed publications to offer an objective assessment for research and drug development professionals.
Data Presentation: Quantitative Comparison of Therapeutic Efficacy and Safety
The following tables summarize the quantitative data for this compound and standard-of-care therapies, providing a comparative overview of their efficacy and safety profiles.
Table 1: Hematopoietic Stem Cell Mobilization in Multiple Myeloma
| Therapy | Efficacy Endpoint | Efficacy Result | Key Grade 3/4 Adverse Events |
| This compound (Motixafortide) + G-CSF | % of patients collecting ≥6 × 10⁶ CD34⁺ cells/kg in ≤2 apheresis sessions (Primary Endpoint, GENESIS Trial)[1][2][3][4][5] | 92.5%[6] | Injection site reactions (pain, erythema, pruritus) were mostly Grade 1/2. Overall Grade 3 TEAEs: 27.5%[7] |
| % of patients collecting ≥6 × 10⁶ CD34⁺ cells/kg in 1 apheresis session (Secondary Endpoint, GENESIS Trial)[1][4] | 88.8%[6] | Systemic reactions (flushing, pruritus, urticaria) were mostly Grade 1/2.[7] | |
| Median number of CD34⁺ cells/kg collected in one apheresis | 10.8 x 10⁶ | ||
| Plerixafor + G-CSF | % of patients collecting ≥6 × 10⁶ CD34⁺ cells/kg in ≤2 aphereses | 71.6%[8] | Gastrointestinal disorders, injection site reactions. Meta-analysis showed no significant increase in adverse events compared to G-CSF alone.[9][10][11] |
| % of patients collecting ≥5/6 × 10⁶ CD34⁺ cells/kg in ≤4 aphereses | Superior to G-CSF alone (RR=2.59)[9] | ||
| G-CSF Alone (Control Arm) | % of patients collecting ≥6 × 10⁶ CD34⁺ cells/kg in ≤2 apheresis sessions (GENESIS Trial)[1][2][3][4][5] | 26.2%[6] | Bone pain. |
| % of patients collecting ≥6 × 10⁶ CD34⁺ cells/kg in ≤2 aphereses (Plerixafor Trial) | 34.4%[8] |
Table 2: Advanced Pancreatic Cancer (Metastatic)
| Therapy | Median Overall Survival (mOS) | Median Progression-Free Survival (mPFS) | Key Grade 3/4 Adverse Events |
| FOLFIRINOX | 11.1 months[12][13][14] | 6.4 months[12][13] | Neutropenia (45.7%), febrile neutropenia (5.4%), fatigue (23.2%), diarrhea (12.7%)[12] |
| Gemcitabine + nab-Paclitaxel | 8.5 months[15] | 5.5 months[16] | Neutropenia, fatigue, neuropathy.[17][18] |
| Gemcitabine Monotherapy (Control) | 6.7 - 6.8 months[12][13][14][15] | 3.3 - 3.7 months[12][13][16] |
Table 3: Advanced Non-Small Cell Lung Cancer (NSCLC) - First Line
| Therapy | Overall Response Rate (ORR) | Median Survival | Key Grade 3/4 Adverse Events |
| Carboplatin + Paclitaxel | 27% - 55%[19][20][21] | ~38 weeks - 55 weeks[19][20] | Granulocytopenia (25-47%), thrombocytopenia (1-3%), nausea, neuropathy, arthralgia/myalgia.[19][20] |
| Pembrolizumab (PD-L1 positive) | Improved compared to chemotherapy in PD-L1 positive patients.[22][23] | Immune-related adverse events (pneumonitis, colitis, hepatitis, endocrinopathies).[24] |
Signaling Pathway and Experimental Workflow Diagrams
This compound (Motixafortide) Mechanism of Action
Caption: Mechanism of this compound as a CXCR4 antagonist, leading to HSC mobilization and anti-tumor effects.
Experimental Workflow for Evaluating HSC Mobilization
Caption: A typical clinical trial workflow for assessing the efficacy and safety of HSC mobilization agents.
Experimental Protocols
The following are summaries of the clinical trial methodologies for the key experiments cited. These are not exhaustive laboratory protocols but provide the essential design and treatment administration details.
This compound (Motixafortide) - GENESIS Trial (NCT03246529)[1][2][3][4][5]
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: Patients with multiple myeloma eligible for autologous stem cell transplantation.
-
Treatment Protocol:
-
Patients were randomized (2:1) to receive either motixafortide or a placebo.
-
All patients received Granulocyte-Colony Stimulating Factor (G-CSF) at a dose of 10 µg/kg daily for up to 8 days.
-
On the evening of day 4 of G-CSF administration, patients received a single subcutaneous injection of either motixafortide (1.25 mg/kg) or placebo.
-
Apheresis was initiated on day 5, approximately 10-14 hours after the motixafortide/placebo injection.
-
Apheresis was continued for up to four days or until the target of ≥6 × 10⁶ CD34⁺ cells/kg was collected.
-
-
Primary Endpoint: The proportion of patients who collected ≥6 × 10⁶ CD34⁺ cells/kg in up to two apheresis sessions.
-
Secondary Endpoint: The proportion of patients who collected ≥6 × 10⁶ CD34⁺ cells/kg in a single apheresis session.
-
Safety Assessment: Monitoring of treatment-emergent adverse events (TEAEs) throughout the study.
Plerixafor + G-CSF for HSC Mobilization
-
Study Design: Based on a Phase 3, multicenter, randomized, double-blind, placebo-controlled study.[8]
-
Patient Population: Patients with multiple myeloma.
-
Treatment Protocol:
-
Patients received G-CSF (10 µg/kg) subcutaneously daily for up to 8 days.
-
Beginning on the evening of day 4 of G-CSF, patients received either plerixafor (0.24 mg/kg) or placebo subcutaneously.
-
Apheresis was initiated on day 5, approximately 10-11 hours after the plerixafor/placebo injection.
-
Daily apheresis was performed for up to 4 days or until ≥6 × 10⁶ CD34⁺ cells/kg were collected.
-
-
Primary Endpoint: Percentage of patients collecting ≥6 × 10⁶ CD34⁺ cells/kg in ≤2 apheresis sessions.
-
Safety Assessment: Monitoring of adverse events.
FOLFIRINOX for Metastatic Pancreatic Cancer (ACCORD 11/PRODIGE 4 Trial)[12]
-
Study Design: A multicenter, randomized, open-label, phase 3 trial.
-
Patient Population: Patients with metastatic pancreatic adenocarcinoma and an ECOG performance status of 0 or 1.
-
Treatment Protocol:
-
FOLFIRINOX arm: Oxaliplatin 85 mg/m², irinotecan 180 mg/m², leucovorin 400 mg/m², and 5-fluorouracil 400 mg/m² bolus followed by a 46-hour continuous infusion of 2400 mg/m², administered every 2 weeks.
-
-
Primary Endpoint: Overall survival.
-
Safety Assessment: Monitoring and grading of adverse events according to NCI-CTCAE.
Gemcitabine + nab-Paclitaxel for Metastatic Pancreatic Cancer (MPACT Trial)
-
Study Design: A multicenter, randomized, open-label, phase 3 trial.[15]
-
Patient Population: Patients with previously untreated metastatic pancreatic adenocarcinoma.
-
Treatment Protocol:
-
Primary Endpoint: Overall survival.
-
Safety Assessment: Monitoring and grading of adverse events.
Carboplatin + Paclitaxel for Advanced Non-Small Cell Lung Cancer
-
Study Design: Various phase II and III clinical trials have evaluated this combination. Dosing and schedules can vary.[19][20][21][26][27][28][29][30][31]
-
Patient Population: Typically, previously untreated patients with advanced or metastatic NSCLC.
-
Common Treatment Protocol:
-
Paclitaxel (e.g., 175-225 mg/m²) administered as a 3-hour or 24-hour infusion.
-
Carboplatin dosed to a target area under the curve (AUC) of 5-6 mg/mL·min.
-
Treatment is typically repeated every 3 weeks.
-
-
Primary Endpoints: Often overall response rate and overall survival.
-
Safety Assessment: Monitoring for hematologic and non-hematologic toxicities.
Pembrolizumab for Advanced Non-Small Cell Lung Cancer (KEYNOTE-024 Trial)[22]
-
Study Design: A randomized, open-label, phase 3 trial.
-
Patient Population: Patients with previously untreated advanced NSCLC with PD-L1 expression on at least 50% of tumor cells and no EGFR or ALK mutations.
-
Treatment Protocol:
-
Primary Endpoint: Progression-free survival.
-
Safety Assessment: Monitoring for immune-related adverse events.
References
- 1. Motixafortide and G-CSF to mobilize hematopoietic stem cells for autologous transplantation in multiple myeloma: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BioLineRx Announces Positive Top-Line Results from GENESIS Phase 3 Trial of Motixafortide in Stem-Cell Mobilization for Autologous Bone Marrow Transplantation in Multiple Myeloma Patients | BioLineRx [ir.biolinerx.com]
- 3. Motixafortide and G-CSF to mobilize hematopoietic stem cells for autologous transplantation in multiple myeloma: a randomized phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioLineRx Announces Publication in Nature Medicine of its GENESIS Phase 3 Clinical Trial Data Evaluating Motixafortide and G-CSF in Stem Cell Mobilization for Autologous Transplantation in Multiple Myeloma [prnewswire.com]
- 5. What clinical trials have been conducted for Motixafortide? [synapse.patsnap.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Plerixafor and granulocyte colony-stimulating factor for first-line steady-state autologous peripheral blood stem cell mobilization in lymphoma and multiple myeloma: results of the prospective PREDICT trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Efficacy and safety of plerixafor for hematopoietic stem cell mobilization for autologous transplantation in patients with non-Hodgkin lymphoma and multiple myeloma: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. G-CSF + plerixafor versus G-CSF alone mobilized hematopoietic stem cells in patients with multiple myeloma and lymphoma: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Encouraging Results of Phase III Clinical Trial of FOLFIRINOX Regimen in Pancreatic Cancer - Pancreatic Cancer Action Network [pancan.org]
- 15. Two-drug combination, nab-paclitaxel and gemcitabine, improves survival in pancreatic cancer | CareAcross [careacross.com]
- 16. Nab-Paclitaxel Plus Gemcitabine for Metastatic Pancreatic Cancer - NCI [cancer.gov]
- 17. Gemcitabine Plus nab-Paclitaxel Is an Active Regimen in Patients With Advanced Pancreatic Cancer: A Phase I/II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Phase II study of paclitaxel and carboplatin for advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Paclitaxel plus carboplatin in advanced non-small-cell lung cancer: a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Paclitaxel and carboplatin in inoperable non-small-cell lung cancer: a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Efficacy and safety of pembrolizumab as first-line treatment for advanced non-small cell lung cancer complicated with chronic obstructive pulmonary disease: protocol for a prospective, single-arm, single-center, phase II clinical trial [frontiersin.org]
- 23. io.nihr.ac.uk [io.nihr.ac.uk]
- 24. uhs.nhs.uk [uhs.nhs.uk]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. cancernetwork.com [cancernetwork.com]
- 27. bccancer.bc.ca [bccancer.bc.ca]
- 28. ClinicalTrials.gov [clinicaltrials.gov]
- 29. 238-NSCLC locally advanced or metastatic cARBOplatin and PACLitaxel | eviQ [eviq.org.au]
- 30. sciencedaily.com [sciencedaily.com]
- 31. Weekly carboplatin and paclitaxel in elderly non-small-cell lung cancer patients (>or=65 years of age): a phase II North Central Cancer Treatment Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. ClinicalTrials.gov [clinicaltrials.gov]
- 33. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
A Comparative Guide to Motixafortide (TN14003) for Hematopoietic Stem Cell Mobilization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a meta-analysis of clinical trial data for Motixafortide (TN14003), a novel CXCR4 inhibitor, and compares its performance with other alternatives for hematopoietic stem cell (HSC) mobilization. The information is compiled from publicly available clinical trial results and scientific publications to support research and drug development efforts.
Mechanism of Action: Targeting the CXCR4/CXCL12 Axis
Motixafortide is a selective antagonist of the C-X-C chemokine receptor 4 (CXCR4).[1][2] The interaction between CXCR4 and its ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), is crucial for retaining hematopoietic stem and progenitor cells (HSPCs) within the bone marrow niche.[2] By blocking this interaction, Motixafortide disrupts the anchoring signals, leading to the rapid mobilization of CD34+ HSPCs into the peripheral bloodstream, making them available for collection (apheresis) and subsequent autologous stem cell transplantation (ASCT).[2]
Clinical Trial Data: A Comparative Analysis
The primary clinical evidence for Motixafortide's efficacy and safety in HSC mobilization comes from the pivotal Phase 3 GENESIS trial. This study compared the combination of Motixafortide and Granulocyte-Colony Stimulating Factor (G-CSF) to placebo plus G-CSF in patients with multiple myeloma undergoing ASCT.
Table 1: Efficacy of Motixafortide in the GENESIS Phase 3 Trial
| Endpoint | Motixafortide + G-CSF | Placebo + G-CSF | Odds Ratio (95% CI) | p-value |
| Primary Endpoint | ||||
| Patients mobilizing ≥6 x 10⁶ CD34+ cells/kg in ≤2 apheresis sessions | 92.5%[2][3] | 26.2%[2][3] | 53.3 (14.12–201.33)[3] | <0.0001[3] |
| Key Secondary Endpoint | ||||
| Patients mobilizing ≥6 x 10⁶ CD34+ cells/kg in 1 apheresis session | 88.8%[3] | 9.5%[3] | 118.0 (25.36–549.35)[3] | <0.0001[3] |
| Median CD34+ cells collected in one apheresis (x 10⁶/kg) | 10.8[2] | 2.14[2] | N/A | <0.0001[2] |
Comparison with Plerixafor
While no head-to-head randomized controlled trials have directly compared Motixafortide and Plerixafor (another CXCR4 antagonist), indirect comparisons and pharmacoeconomic studies provide valuable insights. A pharmacoeconomic study suggested that Motixafortide in combination with G-CSF may lead to decreased healthcare resource utilization compared to Plerixafor plus G-CSF.
Table 2: Indirect Comparison of Motixafortide and Plerixafor in HSC Mobilization
| Feature | Motixafortide + G-CSF | Plerixafor + G-CSF | Notes |
| Mechanism of Action | Selective CXCR4 antagonist[1][2] | Selective CXCR4 antagonist | Both target the same pathway. |
| Reported Efficacy (Mobilization to ≥6 x 10⁶ CD34+ cells/kg) | High success rate in a single apheresis session (88.8% in GENESIS)[3] | Variable, often requires multiple apheresis sessions | Indirect cross-trial comparisons suggest Motixafortide may be more efficient. |
| Healthcare Resource Utilization | Fewer G-CSF injections and apheresis procedures compared to placebo + G-CSF[4] | Generally requires fewer apheresis sessions than G-CSF alone | A pharmacoeconomic study suggests potential cost savings for Motixafortide over Plerixafor. |
Emerging Alternatives: MGTA-145
A novel agent in development is MGTA-145, a CXCR2 agonist, which is being investigated in combination with Plerixafor. Early clinical trial data suggests this combination may also be effective for rapid HSC mobilization.
Table 3: Preliminary Efficacy of MGTA-145 + Plerixafor (Phase 2 Study)
| Endpoint | MGTA-145 + Plerixafor |
| Primary Endpoint | |
| Patients collecting ≥2 x 10⁶ CD34+ cells/kg in ≤2 days | 100% (interim analysis, n=10)[5] |
| Secondary Endpoints | |
| Patients collecting ≥4 x 10⁶ CD34+ cells/kg in ≤2 days | 90% (interim analysis, n=10)[5] |
| Patients collecting ≥6 x 10⁶ CD34+ cells/kg in ≤2 days | 80% (interim analysis, n=10)[5] |
| Median total stem cell yield (x 10⁶ CD34+ cells/kg) | 7.1 (range: 3-16.2)[5] |
Experimental Protocols
GENESIS Phase 3 Trial (NCT03246529) Workflow
The GENESIS trial was a randomized, double-blind, placebo-controlled, multicenter study.[6]
Primary Endpoint Measurement: The primary objective was to demonstrate the superiority of Motixafortide plus G-CSF in mobilizing ≥6 x 10⁶ CD34+ cells/kg in up to two apheresis sessions.[6] CD34+ cell counts were determined by local laboratories for clinical decision-making and centrally for final analysis using flow cytometry.
Flow Cytometry (FACS) Analysis of Mobilized Cells: As a substudy of the GENESIS trial, multicolor flow cytometry was performed on apheresis products to characterize the mobilized cell populations.[2][6]
-
Objective: To compare the immunophenotypic profiles of HSPCs mobilized by Motixafortide + G-CSF, Plerixafor + G-CSF, and placebo + G-CSF.
-
Methodology: CD34+ cells were isolated from apheresis products. A panel of fluorescently labeled antibodies against various cell surface markers was used to identify different HSPC subsets. Data was acquired on a flow cytometer and analyzed using software to identify and quantify cell populations. Visualization techniques such as t-distributed stochastic neighbor embedding (t-SNE) were used to represent the high-dimensional data. While the complete antibody panel is not detailed in the primary publication, the analysis focused on identifying primitive HSCs and various progenitor cell populations.[2]
Single-Cell Transcriptional Profiling (scRNA-seq): To understand the molecular characteristics of the mobilized cells, single-cell RNA sequencing was conducted.
-
Objective: To compare the gene expression profiles of CD34+ HSPCs mobilized by the different regimens at a single-cell resolution.
-
Methodology: CD34+ cells were isolated, and single-cell libraries were prepared using the 10x Genomics platform. Sequencing was performed, and the resulting data was analyzed using a bioinformatics pipeline to identify distinct cell clusters based on their transcriptional signatures and to perform differential gene expression analysis between the study arms. This allowed for the identification of gene pathways associated with self-renewal and regenerative potential.
Conclusion
The meta-analysis of the available clinical trial data, primarily from the pivotal GENESIS trial, demonstrates that Motixafortide in combination with G-CSF is a highly effective regimen for hematopoietic stem cell mobilization in patients with multiple myeloma. It has shown statistically significant superiority over G-CSF alone in achieving optimal CD34+ cell collection in fewer apheresis sessions.[2][3][4][6] While direct head-to-head trials with Plerixafor are lacking, indirect evidence suggests Motixafortide may offer advantages in mobilization efficiency. The emergence of other novel agents like MGTA-145 indicates a dynamic and evolving landscape for HSC mobilization strategies. Further research, including direct comparative studies and long-term follow-up, will continue to refine the optimal approaches for patients undergoing autologous stem cell transplantation.
References
- 1. Motixafortide: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarship.miami.edu]
- 3. researchgate.net [researchgate.net]
- 4. Motixafortide and G-CSF to mobilize hematopoietic stem cells for autologous transplantation in multiple myeloma: a randomized phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BioLineRx unveils data from Phase lll trial of multiple myeloma [clinicaltrialsarena.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of TN14003
For laboratory professionals engaged in research, scientific analysis, and drug development, the meticulous management and disposal of chemical compounds are fundamental to ensuring a safe and compliant operational environment. This document outlines the essential procedures for the proper disposal of TN14003, a substance that should be handled as hazardous waste in accordance with best laboratory practices and regulatory requirements.
I. Immediate Safety and Handling Precautions
Given the potential hazards associated with novel chemical entities, this compound should be treated as a hazardous substance. All personnel handling this compound must be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate risks of exposure through inhalation, ingestion, or skin contact.
Table 1: Mandatory Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specific Equipment | Purpose |
| Eye and Face | Chemical splash goggles and face shield | Protects against splashes and airborne particles that could cause serious eye injury. |
| Hand | Chemical-resistant gloves (e.g., Nitrile or Butyl) | Prevents direct skin contact and potential absorption of the substance. |
| Body | Laboratory coat or chemical-resistant apron | Shields against accidental spills and contamination of personal clothing. |
| Respiratory | Certified chemical fume hood | Prevents the inhalation of potentially harmful vapors or dust. If a fume hood is unavailable, a respirator with a suitable organic vapor cartridge may be required. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal environmental regulations. Disposing of such chemicals down the drain is strictly forbidden due to the risk of contaminating water sources.[1] The designated method for disposal is through a licensed hazardous waste management service.
-
Waste Determination : The first step in proper waste management is to determine if the waste is regulated under the Resource Conservation and Recovery Act (RCRA). This can be based on the generator's knowledge of the waste's composition or through chemical analysis.[2] This determination must be made as soon as the material becomes a waste.[2]
-
Waste Segregation and Collection :
-
Solid Waste : Collect unused or expired this compound in its original container or a clearly labeled, compatible container.
-
Liquid Waste : Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix this waste with other chemical streams unless their compatibility has been confirmed.[3]
-
Contaminated Debris : Items such as gloves, towels, and shelf paper that are contaminated with this compound should be collected in a sealed bag and labeled as hazardous waste.[4]
-
-
Container Management :
-
Storage :
-
Disposal :
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.[1]
-
Small Spills :
-
Large Spills :
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling TN14003
For researchers, scientists, and drug development professionals working with the peptide TN14003, ensuring a safe and controlled laboratory environment is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the secure and effective handling of this compound. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document compiles best practices for peptide handling to mitigate risks and ensure research integrity.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of Personal Protective Equipment is fundamental to minimizing exposure and ensuring personal safety. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE |
| Routine Handling & Preparation | - Safety glasses with side shields or splash goggles[1] - Chemical-resistant gloves (e.g., nitrile, neoprene)[1] - Laboratory coat or gown[1] |
| Handling of Lyophilized Powder | - All PPE for routine handling - Dust respirator or a properly fitted N95 mask to prevent inhalation[1][2] |
| Responding to a Large Spill | - Full chemical-resistant suit[1] - Splash goggles[1] - Dust respirator[1] - Chemical-resistant boots[1] - Heavy-duty chemical-resistant gloves[1][3] - A self-contained breathing apparatus (SCBA) may be necessary depending on the spill's nature and location to avoid inhalation.[1] |
| Compound Storage | - Standard laboratory attire, including a lab coat, closed-toe shoes, and long pants.[4][5] |
It is crucial to always wash hands thoroughly after handling this compound and before eating, smoking, or using the lavatory.[1]
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory is critical for both safety and maintaining the compound's integrity.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. Lyophilized this compound should be stored in a cool, dry, and dark environment, typically at -20°C or below, to ensure stability.[5] Once reconstituted, the solution should be stored according to your laboratory's specific protocols, often at 4°C for short-term use and protected from repeated freeze-thaw cycles.[5] Always label containers clearly with the compound name, concentration, and preparation date.[5]
Handling and Preparation
All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3] Avoid direct contact with the skin, eyes, and clothing.[3] When reconstituting the lyophilized powder, use high-purity water or a recommended buffer solution.[5] To avoid degradation, gently swirl the vial to dissolve the peptide rather than shaking it.[4]
Experimental Workflow for Handling this compound
Caption: A logical workflow for the safe preparation, handling, and disposal of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Labeling
All materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, should be considered chemical waste.[4] This waste must be segregated from general laboratory trash.[4] Use designated, clearly labeled, and leak-proof containers for all this compound waste.
Disposal Procedures
The primary method for disposing of peptide waste is through incineration by a licensed chemical waste disposal service.[3] Do not discharge this compound waste into the sewer system.[3] Always adhere to your institution's and local environmental regulations for hazardous waste disposal.
Spill Response Protocol
In the event of a spill, prompt and appropriate action is necessary to contain the material and protect personnel.
Small Spills
-
Alert others in the immediate area.
-
Contain the spill using absorbent pads or other appropriate materials from a spill kit.
-
Clean the area with a suitable disinfectant or cleaning agent.
-
Dispose of all contaminated materials as hazardous waste.
Large Spills
-
Evacuate the immediate area and alert your laboratory supervisor and institutional safety office.
-
Restrict access to the spill area.
-
If safe to do so, and you are trained, use a spill kit to contain the spill.
-
Await the arrival of trained emergency response personnel for cleanup and decontamination.
Logical Relationship for Spill Response
Caption: Decision-making process for responding to a this compound spill.
By adhering to these guidelines, researchers can create a secure working environment, minimize risks, and ensure the integrity of their scientific endeavors with this compound. Always consult your institution's specific safety protocols and guidelines in conjunction with this information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
